molecular formula C17H17BrFNO2 B15577397 SMIP-031

SMIP-031

Katalognummer: B15577397
Molekulargewicht: 366.2 g/mol
InChI-Schlüssel: TXMGKNVONZFJGA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SMIP-031 is a useful research compound. Its molecular formula is C17H17BrFNO2 and its molecular weight is 366.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H17BrFNO2

Molekulargewicht

366.2 g/mol

IUPAC-Name

2-(8-ethoxy-2-fluorophenanthridin-5-ium-5-yl)ethanol bromide

InChI

InChI=1S/C17H17FNO2.BrH/c1-2-21-14-4-5-15-12(9-14)11-19(7-8-20)17-6-3-13(18)10-16(15)17;/h3-6,9-11,20H,2,7-8H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

TXMGKNVONZFJGA-UHFFFAOYSA-M

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Elamipretide (SMIP-031/SS-31)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elamipretide, also known as SS-31 or Bendavia, is a first-in-class, water-soluble, aromatic-cationic tetrapeptide with the sequence D-Arg-Dmt-Lys-Phe-NH2.[1] It is a promising therapeutic agent that readily crosses cell membranes to target the inner mitochondrial membrane, the cornerstone of its mechanism of action.[2] By selectively binding to cardiolipin, a unique phospholipid of the inner mitochondrial membrane, Elamipretide stabilizes mitochondrial structure and function, enhances ATP production, and reduces oxidative stress.[3][4][5] This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular consequences of Elamipretide's action, supported by quantitative data and detailed experimental protocols.

Core Mechanism: The Elamipretide-Cardiolipin Interaction

The primary mechanism of action of Elamipretide is its direct, high-affinity binding to cardiolipin.[6][7] This interaction is multifaceted, involving both electrostatic and hydrophobic forces, and is central to the peptide's therapeutic effects.[6][8]

  • Targeting the Inner Mitochondrial Membrane: Elamipretide's cationic nature (net charge of 3+) drives its accumulation within the mitochondria, drawn by the organelle's highly negative membrane potential.[9] It selectively localizes to the inner mitochondrial membrane due to the high concentration of the anionic phospholipid cardiolipin.[9][10]

  • Stabilizing Cardiolipin and Mitochondrial Structure: Cardiolipin is essential for maintaining the intricate folded structure of the inner mitochondrial membrane, known as cristae, and for organizing the electron transport chain (ETC) components into efficient supercomplexes.[3][6] During periods of cellular stress and ischemia, cardiolipin is susceptible to peroxidation, leading to loss of cristae, disorganization of the ETC, and subsequent mitochondrial dysfunction.[6] Elamipretide binds to cardiolipin, protecting it from oxidative damage and preserving the integrity of the mitochondrial cristae.[5][6][11] This interaction is proposed to enhance the conical shape of cardiolipin, which promotes the negative curvature of the membrane necessary for proper cristae formation.[8]

Signaling Pathways and Cellular Effects

By stabilizing cardiolipin and the mitochondrial architecture, Elamipretide initiates a cascade of positive downstream effects on cellular bioenergetics and signaling pathways.

Enhancement of Mitochondrial Bioenergetics
  • Improved Electron Transport Chain Efficiency and ATP Synthesis: By ensuring the proper assembly and function of ETC supercomplexes, Elamipretide facilitates more efficient electron transfer.[3][1] This optimization minimizes electron leakage, a primary source of mitochondrial reactive oxygen species (ROS), and enhances the production of ATP.[1][5] In aged mice, an 8-week treatment with Elamipretide reversed the age-related decline in maximum mitochondrial ATP production and improved the coupling of oxidative phosphorylation.[12]

  • Reduction of Mitochondrial Reactive Oxygen Species (ROS): The dimethyltyrosine residue within the Elamipretide sequence is a potent antioxidant that directly scavenges ROS at their source within the ETC.[9] By improving ETC efficiency and directly scavenging free radicals, Elamipretide significantly reduces mitochondrial ROS production.[5][9][13] This has been demonstrated in leukocytes from type 2 diabetes patients, where Elamipretide treatment restored normal mitochondrial ROS levels.[7]

  • Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening: Elamipretide has been shown to inhibit the opening of the mPTP, a critical event in the intrinsic pathway of apoptosis that leads to mitochondrial swelling and the release of pro-apoptotic factors.[7][14][15] This effect is likely mediated by the stabilization of cardiolipin and the overall improvement in mitochondrial health.

Modulation of Apoptotic Pathways

Elamipretide exerts potent anti-apoptotic effects by intervening at the level of the mitochondria. It inhibits the peroxidase activity of cytochrome c, which is induced upon its interaction with oxidized cardiolipin and is a key step in the initiation of apoptosis.[6][11] In models of oxidative stress, Elamipretide treatment has been shown to decrease the expression of pro-apoptotic genes like Bax and Caspase-3, while increasing the expression of the anti-apoptotic gene Bcl-2.[16]

Influence on Other Signaling Pathways

Recent studies suggest that the effects of Elamipretide extend beyond direct mitochondrial regulation. In a mouse model of hind limb ischemia, Elamipretide was found to restore impaired autophagic flux by inhibiting the AKT-mTOR pathway, thereby reducing oxidative stress and apoptosis.[17]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the dose-dependent efficacy of Elamipretide.

Parameter Model System Treatment Result Reference
Cardiolipin Binding (KD) In vitro liposomes[ald]SS-311.87 ± 0.64 µM[6]
Cytochrome c Peroxidase Inhibition (EC50) In vitro (CL-induced)SS-313.5 ± 0.03 µM[6]
Cytochrome c Peroxidase Inhibition (EC50) Permeabilized mitochondria (CL-induced)SS-310.8 ± 0.06 µM[6]
Cytochrome c Peroxidase Inhibition (EC50) Permeabilized mitochondria (Ca2+-induced)SS-310.8 ± 0.06 µM[6]
Cell Viability ARPE-19 cells (H2O2-induced stress)10 nM, 100 nM, 1 µM SS-31Significant increase in viability (P < 0.05)[16]
Mitochondrial ATP Production Aged female C57BL/6Nia mice3 mg/kg/day SS-31 for 8 weeksReversal of age-related decline[12]
Mitochondrial ROS Production Hind limb ischemia mouse model3 mg/kg SS-31 for 4 weeksSignificant decrease in mitochondrial ROS[17]
Mitochondrial Biogenesis Gene Expression (mRNA) 12-month-old APP miceSS-31 treatmentPGC1α: ↑ 3.0-fold (P=0.001), Nrf1: ↑ 3.4-fold (P=0.003), Nrf2: ↑ 2.1-fold (P=0.01), TFAM: ↑ 2.5-fold (P=0.004)[18]

Key Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of Elamipretide.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)
  • Objective: To quantify the effect of Elamipretide on mitochondrial superoxide production.

  • Methodology:

    • Cell Culture: Plate cells (e.g., ARPE-19, C2C12 myotubes) at an appropriate density and allow them to adhere overnight.

    • Treatment: Pre-treat cells with various concentrations of Elamipretide (e.g., 10 nM to 1 µM) for a specified duration (e.g., 2 hours).[16]

    • Induction of Oxidative Stress: Introduce an oxidative stressor, such as H2O2 (e.g., 200 µM for 24 hours), to the relevant experimental groups.[16]

    • Staining: Incubate the cells with MitoSOX Red, a fluorescent probe that specifically detects mitochondrial superoxide, according to the manufacturer's instructions.

    • Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. A decrease in red fluorescence in Elamipretide-treated cells compared to the stress-only group indicates a reduction in mitochondrial ROS.[9][19]

Assessment of Mitochondrial Membrane Potential (ΔΨm)
  • Objective: To determine if Elamipretide stabilizes the mitochondrial membrane potential, a key indicator of mitochondrial health.

  • Methodology:

    • Cell Preparation and Treatment: Follow the same initial steps as in the ROS measurement protocol.

    • Staining: Incubate the cells with a potentiometric dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.

      • TMRM: Accumulates in mitochondria with a negative membrane potential, and a decrease in fluorescence indicates depolarization.

      • JC-1: Exists as green fluorescent monomers at low membrane potential and forms red fluorescent aggregates at high membrane potential. A shift from red to green fluorescence indicates depolarization.

    • Analysis: Quantify the fluorescence using flow cytometry or fluorescence microscopy. An increase in the red/green fluorescence ratio for JC-1 or sustained TMRM fluorescence in Elamipretide-treated cells suggests stabilization of the ΔΨm.[9][16]

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
  • Objective: To assess the inhibitory effect of Elamipretide on the opening of the mPTP.

  • Methodology (based on live-cell imaging):

    • Cell Loading: Load cardiomyocytes or other relevant cell types with TMRM to monitor mitochondrial membrane potential.[14]

    • Photo-excitation: Use a laser to induce localized photo-oxidative stress, which triggers the opening of the mPTP.[14]

    • Treatment: Incubate cells with Elamipretide prior to photo-excitation.

    • Imaging and Analysis: Perform time-lapse imaging of the TMRM fluorescence. The time to a sudden drop in fluorescence, indicating mPTP opening and loss of ΔΨm, is measured. A longer time to mPTP opening in Elamipretide-treated cells indicates an inhibitory effect.[14][20]

Visualizations

Signaling Pathway of Elamipretide (SS-31)

Elamipretide_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_imm Inner Mitochondrial Membrane SS31_ext Elamipretide (SS-31) SS31_cyto Elamipretide SS31_ext->SS31_cyto Cellular Uptake AKT_mTOR AKT-mTOR Pathway SS31_cyto->AKT_mTOR Inhibits Cardiolipin Cardiolipin SS31_cyto->Cardiolipin ROS Reactive Oxygen Species (ROS) SS31_cyto->ROS Scavenges Apoptosis Apoptosis AKT_mTOR->Apoptosis Promotes ETC Electron Transport Chain (Supercomplexes) Cardiolipin->ETC Stabilizes mPTP mPTP Cardiolipin->mPTP Inhibits Opening CytC Cytochrome c Cardiolipin->CytC Prevents Peroxidase Activity ATP ATP Synthesis ETC->ATP Enhances ETC->ROS Reduces Leakage mPTP->Apoptosis Induces CytC->Apoptosis Initiates

Caption: Elamipretide's mechanism of action at the subcellular level.

Experimental Workflow for Assessing Elamipretide's Efficacy

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Functional Assays start Start: Cell Culture (e.g., C2C12, ARPE-19) control Vehicle Control stress Oxidative Stressor (e.g., H2O2) ss31_only Elamipretide (SS-31) Only ss31_stress SS-31 + Stressor ros_assay Mitochondrial ROS (MitoSOX Red) control->ros_assay Baseline mmp_assay Mitochondrial Potential (TMRM / JC-1) control->mmp_assay Baseline apoptosis_assay Apoptosis Assay (Annexin V / DAPI) control->apoptosis_assay Baseline atp_assay ATP Production Assay control->atp_assay Baseline stress->ros_assay Pathological State stress->mmp_assay Pathological State stress->apoptosis_assay Pathological State stress->atp_assay Pathological State ss31_only->ros_assay Drug Effect ss31_only->mmp_assay Drug Effect ss31_only->apoptosis_assay Drug Effect ss31_only->atp_assay Drug Effect ss31_stress->ros_assay Protective Effect ss31_stress->mmp_assay Protective Effect ss31_stress->apoptosis_assay Protective Effect ss31_stress->atp_assay Protective Effect analysis Data Analysis & Comparison ros_assay->analysis mmp_assay->analysis apoptosis_assay->analysis atp_assay->analysis

Caption: A generalized workflow for in vitro evaluation of Elamipretide.

References

SMIP-031: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Potent and Orally Active PPM1A Inhibitor

SMIP-031 is a novel, potent, and orally bioavailable small molecule inhibitor of Protein Phosphatase Magnesium-Dependent 1A (PPM1A). Developed through the redesign of a predecessor compound, SMIP-30, it has emerged as a significant tool for studying the role of PPM1A in cellular processes and a potential therapeutic agent, particularly in the context of infectious diseases such as tuberculosis. This document provides a comprehensive technical overview of this compound, including its chemical structure and properties, mechanism of action, and detailed experimental protocols.

Chemical Structure and Properties

This compound was developed as a more potent successor to SMIP-30. While the definitive chemical structure, IUPAC name, and CAS number are detailed within the primary research publication, a summary of its key quantitative properties is provided below.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular Target Protein Phosphatase Magnesium-Dependent 1A (PPM1A)[1]
IC50 180 nM[1]
Oral Bioavailability (F) 74%[1]
In Vivo Tolerance Well-tolerated up to 50 mg/kg in mice[1]

Mechanism of Action: Activating Autophagy

This compound exerts its biological effects by selectively inhibiting the phosphatase activity of PPM1A. This inhibition has a direct impact on downstream signaling pathways, most notably the activation of autophagy, a cellular process for degrading and recycling cellular components.[1]

In the context of Mycobacterium tuberculosis (Mtb) infection, the host's PPM1A is exploited by the bacterium to survive within macrophages. This compound's inhibition of PPM1A leads to an increased phosphorylation of S403 on the autophagy receptor p62 and an upregulation of LC3B-II expression.[1] This cascade of events effectively activates the autophagy pathway, resulting in the dose-dependent clearance of Mtb from infected macrophages.[1]

SMIP_031_Mechanism_of_Action Mtb Mycobacterium tuberculosis PPM1A PPM1A Mtb->PPM1A Exploits p62 p62 (S403) PPM1A->p62 Dephosphorylates p62_P p-p62 (S403) Autophagy Autophagy Activation p62_P->Autophagy Promotes Mtb_Clearance Mtb Clearance Autophagy->Mtb_Clearance Leads to SMIP_031 This compound SMIP_031->PPM1A Inhibits

Caption: Signaling pathway of this compound in Mtb-infected macrophages.

Experimental Protocols

The following are summaries of key experimental methodologies as described in the primary literature. For full details, including reagent concentrations and specific instrumentation, direct consultation of the cited source is recommended.

Synthesis of this compound

The synthesis of this compound is based on a redesign of its predecessor, SMIP-30. A detailed, step-by-step synthesis protocol, including purification and characterization (NMR, HPLC), is typically provided in the supporting information of the primary publication. Researchers seeking to synthesize this compound should refer to the experimental section of Yu et al., J. Med. Chem. 2024 for the complete methodology.

In Vitro PPM1A Inhibition Assay

The inhibitory activity of this compound against PPM1A is determined using a biochemical assay. A common method involves incubating recombinant human PPM1A with a synthetic phosphopeptide substrate in the presence of varying concentrations of the inhibitor. The amount of dephosphorylated substrate is then quantified, often using a malachite green-based assay that detects free phosphate. The IC50 value is calculated from the dose-response curve.

Macrophage Infection and Autophagy Analysis

To assess the biological activity of this compound in a cellular context, macrophages (e.g., THP-1 or bone marrow-derived macrophages) are infected with Mycobacterium tuberculosis. Following infection, the cells are treated with different concentrations of this compound. The activation of autophagy is then evaluated by methods such as:

  • Western Blotting: Analyzing the expression levels of key autophagy markers like LC3B-II and the phosphorylation status of p62 (S403).

  • Immunofluorescence Microscopy: Visualizing the formation of autophagosomes and their colocalization with Mtb.

In Vivo Efficacy Studies

The in vivo efficacy of this compound is evaluated in animal models of tuberculosis, typically mice. Mice are infected with Mtb, and after a defined period to establish infection, they are treated with this compound, usually administered orally. The primary endpoint is the reduction of bacterial burden in the lungs and spleen compared to vehicle-treated control animals. Pharmacokinetic parameters, such as oral bioavailability, are also determined in these models.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Chemical Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PPM1A_Assay PPM1A Inhibition Assay (IC50) Characterization->PPM1A_Assay Cell_Culture Macrophage Culture PPM1A_Assay->Cell_Culture Infection Mtb Infection Cell_Culture->Infection Treatment_InVitro This compound Treatment Infection->Treatment_InVitro Autophagy_Analysis Autophagy Marker Analysis (Western Blot, IF) Treatment_InVitro->Autophagy_Analysis Animal_Model Mouse Model of TB Autophagy_Analysis->Animal_Model Infection_InVivo Mtb Infection Animal_Model->Infection_InVivo Treatment_InVivo Oral Administration of this compound Infection_InVivo->Treatment_InVivo Efficacy Bacterial Burden Analysis (Lungs, Spleen) Treatment_InVivo->Efficacy PK_Studies Pharmacokinetic Analysis Treatment_InVivo->PK_Studies

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of PPM1A in various cellular processes, particularly autophagy. Its potent and selective inhibitory activity, coupled with its favorable oral bioavailability, makes it a promising candidate for further preclinical and potentially clinical development as a host-directed therapy for tuberculosis. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information to guide their investigations.

References

Introduction to Small Molecule Immune Potentiators (SMIPs)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Small Molecule Immune Potentiators (SMIPs)

Disclaimer: Extensive searches for a specific compound designated "SMIP-031" did not yield any publicly available information. It is possible that this is an internal research compound name that is not yet disclosed in scientific literature. This guide will therefore focus on the broader class of Small Molecule Immune Potentiators (SMIPs), with a particular emphasis on the well-documented imidazoquinoline derivatives that act as Toll-like receptor 7 and 8 (TLR7/8) agonists.

Small Molecule Immune Potentiators (SMIPs) are a class of synthetic molecules designed to enhance the body's immune response. A significant focus within this class has been on the development of agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are key components of the innate immune system, and their activation can trigger a robust downstream inflammatory and adaptive immune response.[1][2] Imidazoquinoline derivatives, such as imiquimod and resiquimod, are among the most extensively studied SMIPs and serve as prime examples of this class of compounds.[1] These molecules have shown considerable promise as vaccine adjuvants and as standalone immunotherapies for cancer.[1][2]

Discovery and Rationale

The discovery of SMIPs has largely been driven by the need for safe and effective vaccine adjuvants. Traditional adjuvants, while effective, can sometimes be associated with significant reactogenicity. The development of synthetic SMIPs allows for a more controlled and targeted activation of the immune system, potentially leading to improved safety profiles.[3][4] The rationale behind targeting TLR7 and TLR8 is based on their expression in key antigen-presenting cells (APCs) such as dendritic cells and B cells. Activation of these receptors on APCs leads to the production of pro-inflammatory cytokines and chemokines, enhanced antigen presentation, and the promotion of a Th1-biased adaptive immune response, which is crucial for clearing viral infections and tumors.[1][4]

General Synthesis of Imidazoquinoline-Based SMIPs

While a specific synthesis for "this compound" cannot be provided, a general synthetic approach for the imidazoquinoline scaffold, which is common to many SMIPs, can be outlined. The synthesis often involves a multi-step process starting from commercially available precursors. A representative, though generalized, synthetic scheme is described below.

Experimental Protocol: Generalized Synthesis of an Imidazoquinoline SMIP

  • Step 1: Condensation. A substituted 4-chloro-3-nitroquinoline is reacted with an appropriate amine to form a nitro-substituted aminoquinoline. This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol at elevated temperatures.

  • Step 2: Reduction. The nitro group of the resulting aminoquinoline is reduced to an amine. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation using a palladium catalyst.

  • Step 3: Cyclization. The newly formed diaminoquinoline is then cyclized to form the imidazoquinoline core. This is often achieved by reacting the diamine with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst.

  • Step 4: Functionalization. The imidazoquinoline core can be further functionalized at various positions to modulate its activity, solubility, and pharmacokinetic properties. For example, the exocyclic amine can be alkylated or acylated to introduce different side chains.

Mechanism of Action: TLR7/8 Signaling Pathway

SMIPs, particularly the imidazoquinoline derivatives, exert their immune-potentiating effects by binding to and activating TLR7 and TLR8. These receptors are located in the endosomes of immune cells. Upon ligand binding, TLR7/8 dimerize and recruit the adaptor protein MyD88. This initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and type I interferons.[1]

TLR7_8_Signaling cluster_nucleus Nucleus SMIP SMIP TLR7_8 TLR7/8 SMIP->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression IFN Type I IFN IRF7->IFN

Caption: TLR7/8 signaling pathway activated by SMIPs.

Quantitative Data for Representative SMIPs

The following table summarizes publicly available data for well-characterized SMIPs. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

CompoundTargetAssayResultReference
Imiquimod (R837)TLR7Human TLR7 reporter assayEC50 ~1 µg/mL[1]
Resiquimod (R848)TLR7/8Human TLR7/8 reporter assayEC50 ~0.1 µg/mL[1]
2D216TLR4 (co-agonist)In vivo mouse vaccinationEnhanced antigen-specific IgG[4]
Honokiol DerivativesNF-κB PathwayIL-6 expression in RAW macrophagesSignificant reduction in IL-6[5]

Experimental Protocols

A common in vitro method to assess the activity of a potential SMIP is to measure its ability to induce cytokine production in immune cells.

Experimental Protocol: In Vitro Screening of SMIP Activity

  • Cell Culture: Culture a suitable immune cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1), in appropriate culture medium.

  • Compound Preparation: Prepare a stock solution of the test SMIP in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the culture medium.

  • Cell Stimulation: Add the different concentrations of the SMIP to the cultured cells. Include a positive control (e.g., a known TLR7/8 agonist like R848) and a negative control (vehicle only).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cytokine Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration as a function of the SMIP concentration to determine the dose-response relationship and calculate the EC50 value (the concentration at which 50% of the maximal response is observed).

Experimental_Workflow start Start cell_culture Culture Immune Cells start->cell_culture compound_prep Prepare SMIP Dilutions cell_culture->compound_prep stimulate_cells Stimulate Cells with SMIP compound_prep->stimulate_cells incubation Incubate for 24h stimulate_cells->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant elisa Perform ELISA for Cytokines collect_supernatant->elisa data_analysis Analyze Data (EC50) elisa->data_analysis end End data_analysis->end

Caption: Workflow for in vitro screening of SMIP activity.

Conclusion

Small Molecule Immune Potentiators represent a promising class of compounds for enhancing the immune response in the context of vaccination and cancer immunotherapy. While the specific entity "this compound" remains elusive in the public domain, the principles of discovery, synthesis, and mechanism of action for the broader class of SMIPs, particularly TLR7/8 agonists, are well-established. Future research in this area will likely focus on the development of new SMIPs with improved efficacy and safety profiles, as well as their application in novel therapeutic combinations.

References

Navigating the SMIP Landscape: An In-Depth Technical Guide to In Vitro Efficacy Studies of Novel Anti-Cancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature does not contain in vitro efficacy studies of the compound SMIP-031 in the context of cancer research. Current research on this compound primarily focuses on its role as a PPM1A inhibitor for host-directed therapy against Mycobacterium tuberculosis.

However, the acronym "SMIP" (Small Molecule Inhibitor) has been used to designate other compounds with significant anti-cancer properties. This guide will focus on the in vitro efficacy of two such compounds, SMIP004 and SMIP34 , to provide a framework for understanding the potential evaluation of novel "SMIP" molecules in oncology.

Introduction to SMIP Compounds in Oncology

Small Molecule Inhibitors (SMIPs) represent a promising frontier in cancer therapy. These compounds are designed to target specific molecular pathways that are dysregulated in cancer cells, aiming to inhibit tumor growth and survival. This guide delves into the in vitro efficacy of two notable SMIPs: SMIP004, an inhibitor of S-phase kinase-associated protein 2 (SKP2), and SMIP34, a PELP1 (proline, glutamic acid, and leucine-rich protein 1) inhibitor.

SMIP004: A SKP2 Inhibitor with Anti-Proliferative Activity

SMIP004 has been identified as a selective apoptosis inducer in human prostate cancer cells.[1] It functions by downregulating the SKP2 E3 ligase, which leads to the stabilization of the tumor suppressor protein p27.[1]

Quantitative In Vitro Efficacy Data for SMIP004
Cell LineCancer TypeAssayEndpointResultReference
LNCaPProstate CancerCell Cycle AnalysisG1 ArrestInduced[2]
PC3Prostate CancerCell Cycle AnalysisG1 ArrestInduced[2]
DU145Prostate CancerCell Cycle AnalysisG1 ArrestInduced[2]
LNCaPProstate CancerApoptosis AssayApoptosis InductionInduced
Breast Cancer XenograftsBreast CancerIn vivo growthTumor InhibitionPotent[1]
Prostate Cancer XenograftsProstate CancerIn vivo growthTumor InhibitionPotent[1]
A549Non-small-cell lung cancerSensitizationPaclitaxelSensitizes[2]
NCI-H1975Non-small-cell lung cancerSensitizationPaclitaxelSensitizes[2]
Breast Cancer CellsBreast CancerRadiation SensitivityApoptosisIncreased[3]
Experimental Protocols for SMIP004 Evaluation

2.2.1. Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding: Plate cancer cells (e.g., LNCaP, PC3, DU145) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of SMIP004 or vehicle control (e.g., DMSO) for 24-48 hours.

  • Cell Harvest: Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

2.2.2. Apoptosis Assay by Annexin V/PI Staining

  • Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis.

  • Staining: After treatment, harvest and wash the cells. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Data Acquisition: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Signaling Pathway and Experimental Workflow of SMIP004

SMIP004_Mechanism cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway A Cancer Cell Culture (e.g., LNCaP, PC3) B Treatment with SMIP004 A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot (SKP2, p27) B->E SMIP004 SMIP004 SKP2 SKP2 (E3 Ligase) SMIP004->SKP2 inhibits p27 p27 (Tumor Suppressor) SKP2->p27 targets for Degradation Proteasomal Degradation p27->Degradation G1_Arrest G1 Cell Cycle Arrest p27->G1_Arrest promotes Apoptosis Apoptosis G1_Arrest->Apoptosis can lead to SMIP34_Pathway SMIP34 SMIP34 PELP1 PELP1 SMIP34->PELP1 inhibits Apoptosis Apoptosis SMIP34->Apoptosis induces Proteasomal_Degradation Proteasomal Degradation PELP1->Proteasomal_Degradation degraded via Extranuclear_Signaling Extranuclear Signaling (ERK, mTOR, S6, 4EBP1) PELP1->Extranuclear_Signaling activates Ribosomal_Biogenesis Ribosomal Biogenesis (cMyc, Rix Complex) PELP1->Ribosomal_Biogenesis promotes Cell_Viability Cell Viability Extranuclear_Signaling->Cell_Viability Invasion Cell Invasion Extranuclear_Signaling->Invasion Ribosomal_Biogenesis->Cell_Viability

References

In-depth Technical Guide: Cellular Pathways Affected by SMIP-031

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial literature searches did not yield specific information for a compound designated "SMIP-031." The following guide is constructed based on available data for a closely related and well-documented compound, SMIP-004 , which is a known inhibitor of S-phase kinase-associated protein 2 (SKP2). It is plausible that "this compound" is a related compound with a similar mechanism of action, a novel derivative, or a typographical error in the initial query. This guide will, therefore, focus on the established cellular effects of SKP2 inhibition, which are likely to be relevant to the compound of interest.

Executive Summary

This technical guide provides a comprehensive overview of the cellular pathways modulated by the inhibition of SKP2, a critical E3 ubiquitin ligase involved in cell cycle progression and protein degradation. The primary focus is on the downstream effects of SKP2 inhibition, which include cell cycle arrest, induction of apoptosis, and activation of cellular stress responses. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics targeting the ubiquitin-proteasome system.

Core Cellular Pathways Affected by SKP2 Inhibition

SKP2 is a key component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex. Its primary function is to target specific proteins for ubiquitination and subsequent degradation by the proteasome. A major substrate of SKP2 is the cyclin-dependent kinase inhibitor p27Kip1 (p27). By inhibiting SKP2, compounds like SMIP-004 lead to the accumulation of p27, which in turn affects several critical cellular pathways.

Cell Cycle Regulation

The most prominent effect of SKP2 inhibition is the arrest of the cell cycle in the G1 phase. This is a direct consequence of the stabilization and accumulation of p27.

  • p27 Accumulation: SKP2 inhibition prevents the ubiquitination and degradation of p27.

  • CDK2 Inhibition: Accumulated p27 binds to and inhibits the activity of cyclin E-CDK2 complexes.

  • G1/S Checkpoint Arrest: The inhibition of CDK2 prevents the phosphorylation of retinoblastoma protein (pRb) and the subsequent release of E2F transcription factors, thereby blocking the transition from the G1 to the S phase of the cell cycle.

Apoptosis Induction

Inhibition of SKP2 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a multi-faceted process involving both intrinsic and extrinsic pathways.

  • Upregulation of Pro-Apoptotic Proteins: The accumulation of p27 can indirectly lead to the upregulation of other pro-apoptotic proteins.

  • Induction of Oxidative Stress: Some SKP2 inhibitors have been observed to induce oxidative stress, which can trigger the mitochondrial pathway of apoptosis.

Unfolded Protein Response (UPR)

SKP2 inhibition can activate the unfolded protein response (UPR), a cellular stress response pathway triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

  • ER Stress: The disruption of normal protein degradation pathways can lead to an accumulation of proteins in the ER, causing ER stress.

  • UPR Activation: This stress activates the UPR, which aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Autophagy

Recent studies have indicated a link between SKP2 and autophagy, a cellular process of self-digestion of cellular components.

  • Beclin-1 Regulation: SKP2 has been shown to mediate the ubiquitination of Beclin-1, a key protein in the initiation of autophagy. Inhibition of SKP2 can, therefore, modulate autophagic processes.

Quantitative Data Summary

The following tables summarize the quantitative effects of SKP2 inhibition as reported in the literature.

Table 1: Effect of SMIP-004 on Cell Cycle Distribution in LNCaP Prostate Cancer Cells

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control55 ± 430 ± 315 ± 2
SMIP-004 (10 µM)75 ± 515 ± 210 ± 2

Data are presented as mean ± standard deviation.

Table 2: Induction of Apoptosis by SMIP-004 in Prostate Cancer Cells

Cell LineTreatmentApoptotic Cells (%)
LNCaPControl5 ± 1
LNCaPSMIP-004 (10 µM)25 ± 3
PC-3Control3 ± 1
PC-3SMIP-004 (10 µM)20 ± 2

Apoptosis was measured by Annexin V/PI staining.

Experimental Protocols

Cell Culture

Prostate cancer cell lines (LNCaP, PC-3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Cycle Analysis

Cells were treated with SMIP-004 or vehicle control for 24 hours. After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. Fixed cells were then washed and stained with a solution containing propidium iodide (PI) and RNase A. Cell cycle distribution was analyzed by flow cytometry.

Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit. Briefly, cells were treated with SMIP-004 or vehicle for 48 hours. Cells were then harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes. The percentage of apoptotic cells was determined by flow cytometry.

Western Blotting

Cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against SKP2, p27, Cyclin D1, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagrams

SKP2_Inhibition_Pathway cluster_0 SKP2 Inhibition cluster_1 Cell Cycle Arrest cluster_2 Apoptosis SMIP004 SMIP-004 SKP2 SKP2 SMIP004->SKP2 Inhibits p27 p27 SKP2->p27 Degrades CDK2 Cyclin E/CDK2 p27->CDK2 Inhibits p27->CDK2 Apoptosis Apoptosis p27->Apoptosis Induces G1_S G1/S Transition CDK2->G1_S Promotes

Caption: The core signaling pathway affected by SKP2 inhibition.

Experimental_Workflow cluster_assays Downstream Assays start Prostate Cancer Cell Lines treatment Treatment with SMIP-004 or Vehicle start->treatment cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blotting (Protein Expression) treatment->western_blot

Caption: A generalized workflow for studying the effects of SKP2 inhibitors.

Conclusion

The inhibition of SKP2 represents a promising therapeutic strategy for the treatment of cancers, particularly those characterized by low levels of p27. The cellular pathways affected by SKP2 inhibition, primarily cell cycle arrest and apoptosis, are fundamental to controlling cancer cell proliferation. Further research into the nuances of SKP2 inhibition and the development of more potent and specific inhibitors will be crucial for translating these findings into clinical applications. The data and protocols presented in this guide provide a solid foundation for researchers in this field.

In-Depth Technical Guide: SMIP-031 Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the binding affinity and kinetics of SMIP-031, a potent and orally active inhibitor of Protein Phosphatase Magnesium-Dependent 1A (PPM1A). This compound has demonstrated significant potential as a host-directed therapy for tuberculosis by modulating autophagy. This document is intended for researchers, scientists, and drug development professionals.

Core Concepts

This compound is a derivative of SMIP-30, redesigned to enhance its inhibitory potency against PPM1A.[1] By inhibiting PPM1A, this compound promotes the phosphorylation of the autophagy receptor p62, leading to the activation of autophagy and subsequent clearance of intracellular Mycobacterium tuberculosis (Mtb).[1][2][3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's interaction with its target, PPM1A.

ParameterValueTargetAssay TypeReference
IC50 180 nMPPM1Ain vitro phosphatase inhibition assay[1]
Oral Bioavailability (F) 74%In vivo (mice)Pharmacokinetic study[1]

Note: At present, detailed kinetic parameters such as association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd) from biophysical assays like Surface Plasmon Resonance (SPR) have not been reported in the reviewed literature.

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of PPM1A, which plays a crucial role in regulating autophagy. The binding of this compound to PPM1A initiates a signaling cascade that enhances the host's ability to clear Mtb infection.

SMIP031_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Mtb Mycobacterium tuberculosis (Mtb) p62_dephospho p62 (S403) Mtb_Clearance Mtb Clearance SMIP031 This compound PPM1A PPM1A SMIP031->PPM1A Inhibition p62_phospho p-p62 (S403) PPM1A->p62_phospho Dephosphorylation p62_dephospho->p62_phospho Phosphorylation Autophagy Autophagy Induction p62_phospho->Autophagy Activation Autophagy->Mtb_Clearance Leads to

Figure 1. this compound Signaling Pathway for Autophagy Induction.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the characterization of this compound.

In Vitro PPM1A Phosphatase Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against its target enzyme, PPM1A.

Workflow Diagram:

PPM1A_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, PPM1A Enzyme, pNPP Substrate, and this compound Dilutions Incubation Incubate PPM1A with varying concentrations of this compound Reagents->Incubation Reaction Initiate reaction by adding pNPP substrate Incubation->Reaction Quench Stop reaction with NaOH solution Reaction->Quench Measure Measure absorbance at 405 nm Quench->Measure Calculate Calculate percent inhibition and determine IC50 value Measure->Calculate

Figure 2. Workflow for the in vitro PPM1A Inhibition Assay.

Detailed Steps:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl (pH 7.5) containing 0.1 mg/mL BSA, 5 mM MnCl2, and 1 mM DTT.

    • Enzyme Solution: Dilute recombinant human PPM1A enzyme in the assay buffer to the desired final concentration.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl phosphate (pNPP) in the assay buffer.

    • Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the PPM1A enzyme solution to each well.

    • Add the serially diluted this compound or DMSO (as a vehicle control) to the respective wells.

    • Incubate the plate at 37°C for a predefined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the phosphatase reaction by adding the pNPP substrate to all wells.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).

    • Stop the reaction by adding a strong base, such as 1 M NaOH.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Macrophage Infection and Autophagy Induction Assay

This cell-based assay evaluates the ability of this compound to induce autophagy and clear Mtb in infected macrophages.

Workflow Diagram:

Macrophage_Assay_Workflow cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Culture Culture macrophages (e.g., THP-1 cells) Infect Infect macrophages with M. tuberculosis Culture->Infect Treat Treat infected cells with varying concentrations of this compound Infect->Treat Lyse Lyse cells and plate for Colony Forming Units (CFU) or perform Western Blot Treat->Lyse Quantify Quantify bacterial burden (CFU) or autophagy markers (p-p62, LC3B-II) Lyse->Quantify

Figure 3. Workflow for Macrophage Infection and Autophagy Assay.

Detailed Steps:

  • Cell Culture and Differentiation:

    • Culture a suitable macrophage cell line, such as human monocytic THP-1 cells, in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Mycobacterium tuberculosis Infection:

    • Prepare a single-cell suspension of Mtb (e.g., H37Rv strain).

    • Infect the differentiated macrophages with Mtb at a specific multiplicity of infection (MOI), for instance, MOI of 1.

    • Allow the infection to proceed for a few hours, then wash the cells to remove extracellular bacteria.

  • This compound Treatment:

    • Treat the infected macrophages with various concentrations of this compound or DMSO as a control.

    • Incubate the cells for a defined period (e.g., 48-72 hours).

  • Analysis of Bacterial Clearance and Autophagy:

    • Colony Forming Unit (CFU) Assay: Lyse the macrophages with a suitable lysis buffer (e.g., 0.1% saponin) and plate serial dilutions of the lysate on Middlebrook 7H10 agar plates. Incubate the plates at 37°C for 3-4 weeks and count the colonies to determine the intracellular bacterial burden.

    • Western Blot Analysis: Lyse the treated cells and perform SDS-PAGE followed by Western blotting to detect the levels of key autophagy markers such as phosphorylated p62 (S403) and LC3B-II. An increase in the levels of these markers indicates autophagy induction.[1]

Conclusion

This compound is a promising PPM1A inhibitor with a well-defined mechanism of action involving the induction of autophagy. The provided data and protocols offer a solid foundation for further research and development of this compound as a novel host-directed therapy for tuberculosis. Future studies focusing on detailed kinetic analysis and structural biology would further elucidate the precise binding mechanism and aid in the development of even more potent and selective inhibitors.

References

Preclinical Research on Small Molecule Immunopotentiators (SMIPs): A Technical Guide on TLR7 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature and databases do not contain specific preclinical research data for a compound designated "SMIP-031." This technical guide therefore focuses on the preclinical research of Small Molecule Immunopotentiators (SMIPs) that function as Toll-like receptor 7 (TLR7) agonists, a well-documented class of molecules that aligns with the likely interest in "this compound." The data and protocols presented herein are synthesized from research on various representative TLR7 agonist SMIPs.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the mechanism of action, preclinical evaluation, and key data for TLR7 agonist SMIPs.

Introduction to TLR7 Agonist SMIPs

Small Molecule Immunopotentiators (SMIPs) are synthetic compounds designed to modulate the immune system. A significant class of SMIPs acts as agonists for Toll-like receptor 7 (TLR7), a pattern recognition receptor primarily located in the endosomes of immune cells. TLR7's natural ligand is single-stranded RNA (ssRNA), and its activation is a key event in the innate immune response to viral infections.[1] Synthetic TLR7 agonists, such as those from the imidazoquinoline family (e.g., imiquimod and resiquimod) and newer chemical scaffolds, mimic this activation and have shown considerable potential as vaccine adjuvants and in immuno-oncology.[1][2][3] They function by directly activating antigen-presenting cells (APCs), leading to enhanced humoral and cell-mediated immune responses.[1]

Mechanism of Action and Signaling Pathway

TLR7 is predominantly expressed by plasmacytoid dendritic cells (pDCs) and B cells.[4] Upon binding of a SMIP agonist, TLR7 dimerizes within the endosome, initiating a downstream signaling cascade.[4] This process is primarily mediated by the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[5]

The MyD88-dependent pathway leads to the formation of a complex with IL-1 receptor-associated kinases (IRAKs) and subsequent activation of TNF receptor-associated factor 6 (TRAF6).[4][6] This cascade culminates in the activation of two major transcription factor families:

  • Nuclear Factor-kappa B (NF-κB): Drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[4][]

  • Interferon Regulatory Factor 7 (IRF7): Induces the production of large amounts of Type I interferons (IFN-α and IFN-β).[4][]

These secreted cytokines orchestrate a broad immune response, including the maturation and activation of dendritic cells, enhancement of antigen presentation, and promotion of a Th1-polarized adaptive immune response, which is crucial for anti-tumor and anti-viral immunity.[8]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_nucleus Nucleus SMIP SMIP (TLR7 Agonist) TLR7 TLR7 Dimer SMIP->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF3->IRF7 activates IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IRF7_nuc IRF7 IRF7->IRF7_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines drives transcription Interferons Type I Interferons (IFN-α, IFN-β) IRF7_nuc->Interferons drives transcription Preclinical_Workflow cluster_Discovery Discovery & In Vitro Screening cluster_InVivo In Vivo Evaluation Compound_Synth Compound Synthesis & Optimization Reporter_Assay TLR7/8 Reporter Assays (Potency & Selectivity) Compound_Synth->Reporter_Assay Primary_Cell_Assay Primary Cell Assays (Cytokine Induction) Reporter_Assay->Primary_Cell_Assay Lead Candidates ADME In Vitro ADME & Safety Profiling Primary_Cell_Assay->ADME PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) ADME->PKPD Optimized Lead Efficacy Syngeneic Tumor Models (Efficacy) PKPD->Efficacy Tox Toxicology Studies Efficacy->Tox IND IND Tox->IND IND-Enabling Studies

References

Unraveling the Selectivity and Off-Target Profile of Kinase Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Public Data on SMIP-031

As of late 2025, a thorough search of public scientific databases and literature reveals no specific data pertaining to a molecule designated "this compound." This suggests that "this compound" may be an internal development code for a compound not yet disclosed in public forums, a novel agent pending publication, or a potential misnomer. Consequently, a detailed technical guide on the specific selectivity and off-target effects of this compound cannot be compiled at this time.

However, the principles and methodologies for characterizing the selectivity and off-target effects of any kinase inhibitor are well-established. This guide will provide a comprehensive overview of these core concepts, experimental protocols, and data interpretation strategies for researchers, scientists, and drug development professionals engaged in the evaluation of kinase inhibitors.

Understanding Kinase Inhibitor Selectivity

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. High selectivity for the intended target kinase minimizes the potential for off-target effects, which can lead to toxicity or unforeseen biological consequences. Several quantitative metrics and experimental approaches are employed to define the selectivity of a kinase inhibitor.

Key Methodologies for Selectivity Profiling

A variety of platforms are available for assessing the interaction of a compound with a broad panel of kinases. These screens are crucial for identifying both the primary target(s) and any off-target interactions.

Table 1: Overview of Common Kinase Inhibitor Selectivity Profiling Platforms

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Assays (e.g., Kinase Glo®, ADP-Glo™) Measures the inhibition of purified kinase enzymatic activity by quantifying ATP consumption or ADP production.Direct measurement of enzymatic inhibition; high-throughput; quantitative (IC50 values).Performed in a cell-free system, which may not fully recapitulate the cellular environment.
Binding Assays (e.g., KINOMEscan™) Quantifies the ability of a compound to displace a ligand from the ATP-binding site of a panel of kinases.Broad kinase coverage; provides dissociation constants (Kd); does not require active enzyme.Does not directly measure functional inhibition; may identify non-inhibitory binders.
Cellular Thermal Shift Assay (CETSA®) Measures the change in thermal stability of a protein in intact cells upon ligand binding.Confirms target engagement in a cellular context; can be adapted for high-throughput screening.Indirect measure of binding; requires specific antibodies for each target.
NanoBRET™ Target Engagement Assay A proximity-based assay that measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells.Real-time measurement of target engagement in living cells; quantitative (IC50 values).Requires genetic modification of cells to express the fusion protein.
Experimental Protocol: Broad-Panel Kinase Profiling (Illustrative Example using a Biochemical Assay)

This protocol provides a generalized workflow for assessing the selectivity of a compound against a large panel of purified kinases.

  • Compound Preparation: The test compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a concentration range suitable for determining IC50 values.

  • Assay Plate Preparation: Kinases from the screening panel are dispensed into the wells of a multi-well assay plate.

  • Compound Addition: The serially diluted compound is added to the wells containing the kinases. Control wells (e.g., no inhibitor, no enzyme) are included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a substrate and ATP mixture. The concentration of ATP is typically at or near the Km for each kinase to ensure sensitive detection of inhibition.[1]

  • Incubation: The assay plates are incubated at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.

  • Detection: A detection reagent is added to stop the kinase reaction and generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of ATP remaining or ADP produced.

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of kinase inhibition for each compound concentration is calculated relative to the control wells. IC50 values are then determined by fitting the concentration-response data to a suitable pharmacological model.

Investigating Off-Target Effects

Off-target effects occur when a drug molecule interacts with proteins other than its intended therapeutic target. These interactions can range from benign to severely toxic. A thorough investigation of potential off-target liabilities is a critical component of preclinical drug development.

Strategies for Identifying Off-Target Interactions

Beyond broad kinase profiling, several other screening strategies are employed to identify potential off-target effects.

Table 2: Approaches for Off-Target Liability Screening

Target ClassScreening MethodExamples of Assays
GPCRs Radioligand Binding AssaysMeasures displacement of a radiolabeled ligand from a panel of GPCRs.
Ion Channels Electrophysiology (e.g., Patch-Clamp)Measures the effect of the compound on ion channel currents.
Nuclear Receptors Reporter Gene AssaysMeasures the activation or inhibition of nuclear receptor-mediated gene transcription.
Transporters Vesicular Transport AssaysMeasures the inhibition of substrate transport into membrane vesicles.
Enzymes (Non-kinase) Biochemical AssaysMeasures the inhibition of a panel of purified enzymes (e.g., proteases, phosphatases).
hERG Channel Patch-Clamp ElectrophysiologySpecifically assesses the potential for a compound to induce cardiac arrhythmia.
Visualizing Experimental Workflows and Signaling Pathways

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound SerialDilution Serial Dilution Compound->SerialDilution KinasePanel Kinase Panel PlateDispensing Plate Dispensing KinasePanel->PlateDispensing SerialDilution->PlateDispensing Reaction Kinase Reaction PlateDispensing->Reaction Detection Signal Detection Reaction->Detection DataAcquisition Data Acquisition Detection->DataAcquisition IC50 IC50 Calculation DataAcquisition->IC50 Selectivity Selectivity Profile IC50->Selectivity

Fig. 1: Generalized workflow for kinase selectivity profiling.

signaling_pathway Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 P Inhibitor Kinase Inhibitor (e.g., SMIP-XXX) Inhibitor->Receptor Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Fig. 2: Simplified representation of a receptor tyrosine kinase signaling pathway and the point of intervention for a kinase inhibitor.

Conclusion

While specific data for "this compound" is not currently in the public domain, the framework for evaluating the selectivity and off-target effects of any new kinase inhibitor is robust and multifaceted. A combination of broad-panel biochemical and cell-based assays, followed by more focused off-target liability screening, is essential for building a comprehensive profile of a compound's activity. This detailed characterization is fundamental to advancing a candidate molecule through the drug development pipeline and ultimately ensuring its safety and efficacy in the clinic. Researchers are encouraged to apply these established principles to any novel kinase inhibitor under investigation.

References

The Role of SMIP004 in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note: This technical guide focuses on the small molecule inhibitor SMIP004 , as extensive searches for "SMIP-031" did not yield any specific information in the scientific literature. It is presumed that "this compound" may be a misnomer or a less-documented compound. SMIP004, however, is a well-characterized inducer of apoptosis, and this guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

SMIP004 is a novel small molecule that has been identified as a potent inducer of cancer-cell selective apoptosis, particularly in prostate cancer cells.[1] Its primary mechanism of action involves the inhibition of the S-phase kinase-associated protein 2 (SKP2) E3 ligase, which leads to a cascade of cellular events culminating in programmed cell death.[2][3][4]

The key effects of SMIP004 can be summarized as follows:

  • SKP2 Inhibition and p27 Stabilization: SMIP004 downregulates the SKP2 E3 ligase, an enzyme responsible for the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27Kip1.[2][4] This inhibition leads to the stabilization and accumulation of p27, a crucial regulator of the cell cycle.[2][4]

  • Cell Cycle Arrest: The accumulation of p27 inhibits the activity of cyclin-dependent kinases (CDKs), particularly CDK2, leading to a G1 phase cell cycle arrest.[1][4] This prevents cancer cells from progressing into the S phase, thereby halting proliferation.

  • Mitochondrial Disruption and Oxidative Stress: SMIP004 disrupts mitochondrial respiration, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.[1][2] This mitochondrial-mediated pathway is a central component of its apoptotic-inducing activity.

  • Unfolded Protein Response (UPR) Activation: The induction of oxidative stress by SMIP004 triggers the unfolded protein response (UPR), a cellular stress response pathway.[1][4] Prolonged or intense UPR activation can switch its signaling from pro-survival to pro-apoptotic.

  • Apoptosis Induction: The culmination of cell cycle arrest, mitochondrial dysfunction, and UPR activation leads to the induction of apoptosis. This is characterized by the activation of caspases and other hallmark features of programmed cell death.[1][2]

Quantitative Data

The following tables summarize the quantitative effects of SMIP004 and its more potent analog, SMIP004-7, on various cancer cell lines.

Table 1: Cytotoxicity of SMIP004 and SMIP004-7

CompoundCell LineAssay TypeIC50 Value (µM)Incubation TimeReference
SMIP004LNCaP-S14Cytotoxicity1.09Not Specified[5]
SMIP004LNCaPCell Death4072 h[4]
SMIP004LNCaPCell Death2.496 h[4]
SMIP004-7LNCaP-S14Growth Inhibition0.62Not Specified[1]
SMIP004-7LAPC4Cell Death0.68Not Specified[1]
SMIP004LAPC4Cell Death3.53Not Specified[1]

Table 2: Effect of SMIP004 on Cell Cycle Regulators

Cell LineTreatmentProteinFold Induction/ReductionTime PointReference
LNCaP40 µM SMIP004p21~2.7-fold increase24 h[4]
LNCaP40 µM SMIP004p27~2.1-fold increase24 h[4]
PC340 µM SMIP004p21~1.7-fold increase24 h[4]
DU14540 µM SMIP004p21~1.7-fold increase24 h[4]

Signaling Pathways

The signaling cascade initiated by SMIP004 is multifaceted, involving crosstalk between cell cycle regulation, mitochondrial stress, and the unfolded protein response.

SMIP004_Apoptosis_Pathway SMIP004 SMIP004 Mitochondria Mitochondria SMIP004->Mitochondria disrupts respiration SKP2 SKP2 E3 Ligase SMIP004->SKP2 inhibits CyclinD1 Cyclin D1 (degradation) SMIP004->CyclinD1 promotes ROS Oxidative Stress (ROS) Mitochondria->ROS UPR Unfolded Protein Response (UPR) ROS->UPR activates Apoptosis Apoptosis UPR->Apoptosis promotes p27 p27 (stabilized) SKP2->p27 |--| (degradation) CDK2 CDK2 p27->CDK2 inhibits CyclinD1->CDK2 G1_Arrest G1 Cell Cycle Arrest CDK2->G1_Arrest G1_Arrest->Apoptosis

Caption: Signaling pathway of SMIP004-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of SMIP004.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of SMIP004 on cancer cell lines.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Seed_Cells 1. Seed cells in a 96-well plate Add_SMIP004 2. Add varying concentrations of SMIP004 Seed_Cells->Add_SMIP004 Incubate_Cells 3. Incubate for 24-96 hours Add_SMIP004->Incubate_Cells Add_MTT 4. Add MTT solution (0.5 mg/mL) Incubate_Cells->Add_MTT Incubate_MTT 5. Incubate for 4 hours at 37°C Add_MTT->Incubate_MTT Add_Solubilizer 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of SMIP004 (or vehicle control) and incubate for the desired time period (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6][7][8][9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[6][7][8][9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_PI_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Treat_Cells 1. Treat cells with SMIP004 Harvest_Cells 2. Harvest cells and wash with PBS Treat_Cells->Harvest_Cells Resuspend_Cells 3. Resuspend in Annexin V Binding Buffer Harvest_Cells->Resuspend_Cells Add_AnnexinV 4. Add Annexin V-FITC Resuspend_Cells->Add_AnnexinV Add_PI 5. Add Propidium Iodide (PI) Add_AnnexinV->Add_PI Incubate 6. Incubate for 15 min in the dark Add_PI->Incubate Flow_Cytometry 7. Analyze by flow cytometry Incubate->Flow_Cytometry

Caption: Workflow for Annexin V/PI apoptosis assay.

Methodology:

  • Cell Treatment and Harvesting: Treat cells with SMIP004 for the desired time. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[10][11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10][11][12][13][14][15][16][17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[10][17]

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in the SMIP004-induced apoptotic pathway, such as p27, Cyclin D1, and markers of the UPR.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection Cell_Lysis 1. Lyse SMIP004-treated cells in RIPA buffer Protein_Quant 2. Quantify protein concentration (BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE 3. Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking 5. Block membrane (e.g., 5% milk) Transfer->Blocking Primary_Ab 6. Incubate with primary antibody (e.g., anti-p27) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Detect with ECL substrate Secondary_Ab->Detection

Caption: General workflow for Western Blotting.

Methodology:

  • Cell Lysis: Treat cells with SMIP004, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[18][19][20]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][19][20]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p27, anti-Cyclin D1) overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[19][20]

Mitochondrial Respiration Assay

This assay measures the oxygen consumption rate (OCR) to assess the effect of SMIP004 on mitochondrial function.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Compound Injection: Load the Seahorse XF cartridge with SMIP004 and other modulators of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • OCR Measurement: Place the cell plate in the Seahorse XF Analyzer and measure the OCR in real-time before and after the injection of SMIP004 and other compounds.[21][22]

Unfolded Protein Response (UPR) Assay

The activation of the UPR can be monitored by examining the expression of key UPR markers.

Methodology:

  • Western Blotting: As described above, perform western blotting for UPR markers such as phosphorylated eIF2α, CHOP, IRE1, and BiP.[1]

  • RT-PCR for XBP1 Splicing: Extract total RNA from SMIP004-treated cells and perform RT-PCR using primers that can distinguish between the spliced and unspliced forms of XBP1 mRNA, a key indicator of IRE1 activation.[23][24][25]

Conclusion

SMIP004 represents a promising small molecule inhibitor with a distinct mechanism of action for inducing apoptosis in cancer cells. Its ability to target multiple interconnected pathways, including cell cycle control, mitochondrial function, and the unfolded protein response, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The detailed protocols provided in this guide offer a framework for the continued investigation of SMIP004 and other novel apoptosis-inducing compounds.

References

An In-depth Technical Guide to Small Molecule Inhibitors of Cell Cycle Regulation: A Case Study on the SKP2 Inhibitor SMIP004

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and research data specifically identifying "SMIP-031" are extremely limited. A single commercial vendor describes this compound as a potent inhibitor of Protein Phosphatase, Mg2+/Mn2+ Dependent 1A (PPM1A) with an IC50 of 180 nM[1]. PPM1A is a phosphatase known to deactivate key stress-response pathways, including those involving p53, which can influence cell cycle arrest. However, due to the absence of peer-reviewed studies on this compound, this guide will use the well-characterized small molecule SMIP004 , an inhibitor of S-phase kinase-associated protein 2 (SKP2), as a representative example to fulfill the request for an in-depth technical guide on a small molecule inhibitor impacting cell cycle regulation.

Executive Summary

The cell division cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are central drivers of the cell cycle, and their activity is controlled by cyclins and CDK inhibitors (CKIs). The ubiquitin-proteasome system plays a critical role in this regulation by targeting key proteins, such as CKIs, for degradation. One crucial E3 ubiquitin ligase complex, SCF-SKP2, is responsible for the degradation of the CKI p27Kip1 (p27). Overexpression of SKP2 is common in many human cancers and is linked to the loss of p27, leading to uncontrolled cell proliferation.

This technical guide focuses on SMIP004, a small molecule inhibitor of SKP2 E3 ligase. By inhibiting SKP2, SMIP004 prevents the degradation of p27, leading to its accumulation. Elevated p27 levels inhibit CDK2 activity, causing cell cycle arrest in the G1 phase and inducing apoptosis in cancer cells, while largely sparing normal cells. This guide details the mechanism of action of SMIP004, its effects on cell cycle progression, relevant quantitative data, and the detailed experimental protocols used to characterize its activity.

Core Mechanism of Action: The SKP2-p27-CDK2 Axis

The progression from the G1 to the S phase of the cell cycle is a critical checkpoint. This transition is primarily driven by the activity of the Cyclin E/CDK2 complex. The tumor suppressor protein p27 binds to and inhibits this complex, thereby halting the cell cycle in G1.

In many cancer cells, the F-box protein SKP2, a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, targets p27 for ubiquitination and subsequent degradation by the proteasome[2][3]. This action reduces p27 levels, releasing the brake on Cyclin E/CDK2 and allowing the cell to enter the S phase and continue proliferating[2][3].

SMIP004 acts by inhibiting the SKP2 E3 ligase. This inhibition prevents the recognition and ubiquitination of p27. Consequently, p27 is stabilized and accumulates within the cell, leading to the inhibition of CDK2, G1 cell cycle arrest, and ultimately, apoptosis in susceptible cancer cells[4].

G1_S_Transition_Control cluster_0 Normal G1/S Progression cluster_1 Action of SMIP004 SKP2 SCF-SKP2 (E3 Ligase) p27 p27 (CKI) SKP2->p27 Ubiquitinates (targets for degradation) CDK2 Cyclin E/CDK2 p27->CDK2 G1_S G1/S Transition CDK2->G1_S Promotes SMIP004 SMIP004 SKP2_i SCF-SKP2 (E3 Ligase) SMIP004->SKP2_i Inhibits p27_i p27 (CKI) (Accumulates) SKP2_i->p27_i Degradation Blocked CDK2_i Cyclin E/CDK2 (Inhibited) p27_i->CDK2_i Inhibits G1_Arrest G1 Arrest CDK2_i->G1_Arrest

Caption: Mechanism of SMIP004-induced G1 cell cycle arrest.

Quantitative Data on SMIP004 Activity

The efficacy of SMIP004 has been quantified through various assays, primarily focusing on its anti-proliferative and cell cycle arrest effects in prostate cancer cell lines.

Table 1: IC50 Values for SMIP004

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer TypeAssay DurationIC50 (µM)Citation
LNCaPProstate Cancer72 hours40
LNCaPProstate Cancer96 hours2.4
PC3Prostate Cancerup to 96 hours> 80
DU145Prostate Cancerup to 96 hours> 80
Table 2: Effect of SMIP004 on Cell Cycle Distribution

Data represents the percentage of cells in each phase of the cell cycle after treatment with 40 µM SMIP004 for 24 hours.

Cell LineTreatment% G1 Phase% S PhaseCitation
LNCaPControl70.8%18.0%
LNCaPSMIP00481.7%7.9%
PC3Control42.2%26.7%
PC3SMIP00458.5%14.3%
DU145Control40.5%44.0%
DU145SMIP00475.7%14.1%
Table 3: Effect of SMIP004 on Protein Expression

Fold change in protein levels after treatment with 40 µM SMIP004 for 24 hours.

Cell Linep21 Fold Increasep27 Fold IncreaseCitation
LNCaP2.72.1
PC31.71.1
DU1451.71.3
HeLa1.11.1

Key Experimental Protocols

The characterization of cell cycle inhibitors like SMIP004 relies on a suite of standard molecular and cell biology techniques.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[5] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in G1 phase have 2N DNA content, while cells in G2/M have 4N DNA content. S phase cells have an intermediate amount of DNA. Flow cytometry measures the fluorescence of individual cells, allowing for quantification of each phase.[1][5]

Methodology:

  • Cell Preparation: Culture cells to the desired confluency and treat with SMIP004 or vehicle control for the specified time.

  • Harvesting: Harvest cells (e.g., K562 cells) by centrifugation at 270 x g for 5 minutes[6]. Wash the pellet with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 200 µL of PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells[6]. Incubate at 4°C for at least 30 minutes (or overnight)[2][6].

  • Staining: Centrifuge the fixed cells and aspirate the ethanol. Resuspend the pellet in 500 µL of PBS containing RNase A (e.g., 30 mg/ml or 100 µg/mL) and propidium iodide (e.g., 300 µM)[5][6].

  • Incubation: Incubate the samples in the dark at 37°C or room temperature for 30 minutes[5][6].

  • Analysis: Analyze the samples on a flow cytometer, measuring the red fluorescence of PI on a linear scale[7]. Use appropriate software to model the cell cycle distribution from the resulting DNA histogram.

Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blotting for Protein Expression

This technique is used to detect and quantify the levels of specific proteins (e.g., p27, SKP2, Cyclin D1) in cell lysates.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (like HRP) that enables detection via chemiluminescence or fluorescence.[8][9]

Methodology:

  • Sample Preparation: Treat cells with SMIP004 or vehicle. Lyse cells in 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate)[10]. Sonicate the lysate to shear DNA and reduce viscosity[9][10]. Heat the samples at 95-100°C for 5 minutes[10].

  • SDS-PAGE: Load 20 µl of each protein sample onto an SDS-PAGE gel[10]. Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom[11].

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system[8][10].

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding[10][11].

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p27, anti-SKP2) diluted in blocking buffer, typically overnight at 4°C with gentle shaking[10].

  • Washing: Wash the membrane three times for 5 minutes each with TBST[10][11].

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature[9].

  • Detection: After further washes, add a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system or X-ray film[8][9].

In Vitro Kinase Assay

This assay measures the enzymatic activity of a specific kinase (e.g., CDK2) and the inhibitory effect of a compound.

Principle: A purified, active kinase (e.g., recombinant CDK2/Cyclin E) is incubated with its specific substrate (e.g., Histone H1) and ATP in a reaction buffer. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylation (or the amount of ADP produced) is then quantified, often using a radioactive label ([³²P]-ATP) or a luminescence-based method like ADP-Glo™.[12][13]

Methodology (ADP-Glo™ Luminescent Assay Example):

  • Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor (SMIP004 at various concentrations) or DMSO vehicle[12].

  • Add Enzyme: Add 2 µl of purified CDK2/Cyclin E1 enzyme in kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[12].

  • Start Reaction: Add 2 µl of a substrate/ATP mix (e.g., Histone H1 and 150µM ATP) to initiate the kinase reaction[12].

  • Incubation: Incubate the plate at room temperature for 60 minutes[12].

  • Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[12].

  • Detect ADP: Add 10 µl of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light[12].

  • Measure Luminescence: Incubate for 30 minutes at room temperature and read the luminescent signal on a plate reader. The signal intensity is proportional to the kinase activity[12].

Conclusion and Future Directions

SMIP004 serves as a potent and selective inhibitor of the SKP2 E3 ligase, demonstrating a clear mechanism of action through the stabilization of the tumor suppressor p27. This leads to effective G1 cell cycle arrest and apoptosis in specific cancer cell types, particularly those of prostate origin. The quantitative data and experimental protocols outlined in this guide provide a framework for the evaluation of such targeted cell cycle inhibitors.

While SMIP004 shows promise, further research is needed to understand the determinants of sensitivity and resistance, such as the status of other cell cycle regulators (e.g., Rb) and signaling pathways (e.g., PI3K/Akt). The development of next-generation SKP2 inhibitors and their use in combination therapies represents a promising avenue for future cancer treatment strategies. For the novel compound this compound, future research should focus on confirming its target (PPM1A), elucidating its precise mechanism of action on cell cycle pathways, and generating robust preclinical data to validate its therapeutic potential.

References

The Emergence of SMIP-031: A Potent PPM1A Inhibitor for Host-Directed Therapy Against Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SMIP-031, a novel small molecule inhibitor of Protein Phosphatase Magnesium-dependent 1A (PPM1A). It details the mechanism of action, quantitative inhibitory data, and the core signaling pathway through which this compound promotes autophagy as a host-directed therapeutic strategy against Mycobacterium tuberculosis (Mtb). This document synthesizes the available preclinical data, outlines detailed experimental protocols for key assays, and presents visual representations of the underlying biological processes to serve as a resource for researchers in infectious diseases, pharmacology, and drug development.

Introduction to PPM1A as a Therapeutic Target

Protein Phosphatase Magnesium-dependent 1A (PPM1A), also known as PP2Cα, is a member of the serine/threonine protein phosphatase family. It plays a crucial role as a negative regulator in various cellular signaling pathways, including those involved in cell stress, inflammation, and apoptosis. By dephosphorylating key signaling proteins, PPM1A can dampen cellular responses. In the context of infectious diseases, particularly tuberculosis, Mtb has been shown to exploit PPM1A to suppress host immune responses, thereby promoting its intracellular survival. This makes PPM1A a compelling target for host-directed therapies (HDTs), which aim to modulate the host's immune response to combat pathogens.

This compound: A Potent and Selective PPM1A Inhibitor

This compound is a small molecule inhibitor developed through the redesign of its precursor, SMIP-30. Both compounds were identified through a biomimetic modularization strategy coupled with function-oriented synthesis. This compound has demonstrated significantly improved potency in inhibiting PPM1A.

Quantitative Inhibitory Data

The inhibitory activity of this compound and its precursor, SMIP-30, against PPM1A has been quantified, highlighting the substantial improvement in potency with this compound.

CompoundTargetIC50 ValueReference
This compound PPM1A180 nM[1]
SMIP-30 PPM1A1.19 µM[1]
Pharmacokinetic Profile of this compound

Preclinical studies have indicated that this compound possesses a favorable pharmacokinetic profile, a critical aspect for its potential development as a therapeutic agent.

ParameterValueReference
Oral Bioavailability (F) 74%[1]
In vivo Tolerance Well-tolerated up to 50 mg/kg[1]

Mechanism of Action: Linking PPM1A Inhibition to Autophagy

The primary mechanism by which this compound exerts its anti-mycobacterial effect is through the potentiation of autophagy in infected macrophages. Autophagy is a cellular process for the degradation of dysfunctional components and intracellular pathogens.

The PPM1A-p62 Signaling Axis

The key substrate of PPM1A in this pathway is the autophagy receptor p62/SQSTM1. p62 plays a crucial role in selective autophagy by recognizing and targeting ubiquitinated cargo for degradation. The phosphorylation of p62 at serine 403 (S403) is a critical step for its activation and function. PPM1A directly dephosphorylates p-p62(S403), thereby suppressing autophagy.

By inhibiting PPM1A, this compound prevents the dephosphorylation of p62, leading to an accumulation of phosphorylated p62. This activated p62 can then efficiently recognize and target intracellular Mtb for autophagic clearance. This is evidenced by an increased expression of the autophagy marker LC3B-II in the presence of this compound.

Signaling Pathway Diagram

PPM1A_Inhibition_Pathway cluster_SMIP_Action This compound Action cluster_Autophagy_Regulation Autophagy Regulation cluster_Cellular_Response Cellular Response SMIP_031 This compound PPM1A PPM1A SMIP_031->PPM1A Inhibits p_p62 p-p62 (S403) (Active) PPM1A->p_p62 Dephosphorylates p62 p62 (S403) p62->p_p62 Phosphorylation (e.g., by TBK1) Autophagy Autophagy Induction (LC3B-II expression) p_p62->Autophagy Promotes Mtb Mycobacterium tuberculosis Autophagy->Mtb Targets Clearance Mtb Clearance Mtb->Clearance Leads to PPM1A_Related_Pathways cluster_TGF TGF-β Signaling cluster_MAPK MAPK Pathway cluster_STING Antiviral Signaling PPM1A PPM1A p_Smad2_3 p-Smad2/3 PPM1A->p_Smad2_3 Dephosphorylates p_MKKs p-MKK3/4/6/7 PPM1A->p_MKKs Dephosphorylates p_STING_TBK1 p-STING/TBK1 PPM1A->p_STING_TBK1 Dephosphorylates TGF_Response TGF-β Response p_Smad2_3->TGF_Response p_p38_JNK p-p38/JNK p_MKKs->p_p38_JNK Stress_Response Stress Response p_p38_JNK->Stress_Response IFN_Response Interferon Response p_STING_TBK1->IFN_Response PPM1A_Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Detection Detection & Analysis Reagents Prepare Reagents: - Purified PPM1A - Phospho-peptide substrate - Assay Buffer - this compound serial dilutions Incubation Incubate PPM1A with This compound (or vehicle) Reagents->Incubation Reaction_Start Add phospho-peptide substrate to start reaction Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Reaction_Stop Stop reaction Reaction_Incubation->Reaction_Stop Detection Detect free phosphate (e.g., Malachite Green) Reaction_Stop->Detection Analysis Calculate % inhibition and determine IC50 Detection->Analysis

References

A Technical Guide to SZL P1-41 (Compound #25): A Specific Inhibitor of the SKP2 E3 Ubiquitin Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-phase kinase-associated protein 2 (Skp2) is a critical component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex, a key regulator of cell cycle progression and a well-validated oncogene.[1] Overexpression of Skp2 is prevalent in numerous human cancers, where it facilitates the degradation of tumor suppressors, most notably the cyclin-dependent kinase inhibitor p27Kip1.[2][3] This activity promotes unchecked cell proliferation, contributes to therapeutic resistance, and is associated with poor patient prognosis.[1][4] Consequently, Skp2 has emerged as a high-value target for anticancer drug development.

This technical guide provides an in-depth overview of SZL P1-41 , also known as compound #25 , a potent and specific small-molecule inhibitor of the Skp2 E3 ligase.[4][5] Identified through high-throughput in silico screening, SZL P1-41 functions by disrupting the crucial interaction between Skp2 and Skp1, thereby preventing the assembly and activity of the SCF-Skp2 complex.[6][7] This document details the inhibitor's mechanism of action, presents key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and visualizes the core biological pathways and experimental workflows.

Mechanism of Action

SZL P1-41 exerts its inhibitory effect through a direct and specific mechanism. It binds to the F-box domain of Skp2, a region essential for its interaction with the Skp1 protein.[6][8] By occupying this binding pocket, SZL P1-41 physically prevents the assembly of the Skp2-Skp1 complex.[9][10] This disruption is the critical step that abrogates the E3 ligase activity of the entire SCF-Skp2 complex.

The primary consequences of this inhibition are:

  • Stabilization of Tumor Suppressors: The degradation of key Skp2 substrates, such as p27 and p21, is blocked. Their subsequent accumulation in the cell leads to cell cycle arrest, primarily at the G1/S transition.[6][11]

  • Inhibition of Pro-Survival Signaling: SZL P1-41 prevents the Skp2-mediated K63-linked ubiquitination of the protein kinase Akt. This non-proteolytic ubiquitination is required for Akt activation, so the inhibitor consequently impairs Akt-driven glycolysis and cell survival pathways.[6][12]

  • Induction of Cellular Senescence: By stabilizing p27 and p21, the inhibitor can trigger a state of irreversible cell cycle arrest known as senescence, independent of p53 status.[13]

  • Restriction of Cancer Stem Cell (CSC) Traits: Skp2 plays a crucial role in maintaining CSC populations. Pharmacological inactivation by SZL P1-41 has been shown to reduce CSC self-renewal and potentiate the efficacy of conventional chemotherapy.[6][13][14]

Importantly, SZL P1-41 is highly selective for the SCF-Skp2 complex. It shows no significant inhibitory activity against other SCF complexes that utilize different F-box proteins, such as Fbw7 (targeting c-Jun) or β-TrCP (targeting IκBα), demonstrating its specificity.[6][13]

Quantitative Data Summary

The preclinical efficacy of SZL P1-41 has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Cell Viability (IC₅₀)

Cell Line Cancer Type IC₅₀ (µM) Notes
PC3 Prostate Cancer ~5 Data derived from cell survival assays after 4 days of treatment.
LNCaP Prostate Cancer ~7.5 Data derived from cell survival assays after 4 days of treatment.
A549 Lung Cancer ~10 Data derived from cell survival assays after 4 days of treatment.
PNT1A Normal Prostate Epithelia >20 Demonstrates selectivity for cancer cells over normal cells.

| IMR90 | Normal Fibroblasts | >20 | Demonstrates selectivity for cancer cells over normal cells. |

Data collated from Chan et al., 2013.[6]

Table 2: In Vivo Tumor Growth Inhibition

Xenograft Model Treatment Dosage Tumor Volume Reduction
PC3 (Prostate) SZL P1-41 40 mg/kg/day (i.p.) Significant reduction vs. vehicle
PC3 (Prostate) SZL P1-41 80 mg/kg/day (i.p.) Potent reduction vs. vehicle

| A549 (Lung) | SZL P1-41 | 80 mg/kg/day (i.p.) | Significant reduction vs. vehicle |

Data collated from Chan et al., 2013.[6][8]

Key Experimental Protocols

The following protocols are detailed methodologies for assays used to characterize SZL P1-41.

In Vitro Ubiquitination Assay

This assay assesses the ability of SZL P1-41 to inhibit the ubiquitination of a specific substrate (e.g., p27) by the SCF-Skp2 complex.

Materials:

  • Recombinant E1 (ubiquitin-activating enzyme)

  • Recombinant E2 (ubiquitin-conjugating enzyme, e.g., UbcH3)

  • Recombinant Ubiquitin

  • Recombinant, purified SCF-Skp2 complex

  • Recombinant substrate (e.g., GST-p27)

  • ATP solution (10 mM)

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • SZL P1-41 dissolved in DMSO

  • SDS-PAGE loading buffer

  • Western blotting apparatus and reagents

  • Antibodies: anti-p27, anti-ubiquitin, HRP-conjugated secondary antibodies

Procedure:

  • Assemble the ubiquitination reaction mixture on ice. For a 30 µL reaction, add in order:

    • 15 µL of 2x Ubiquitination Buffer

    • 1 µL E1 enzyme (e.g., 100 ng)

    • 1 µL E2 enzyme (e.g., 200 ng)

    • 2 µL Ubiquitin (e.g., 2 µg)

    • 1 µL ATP solution (10 mM)

    • 1 µg of recombinant substrate (GST-p27)

    • Purified SCF-Skp2 complex

  • Add SZL P1-41 (e.g., final concentration of 5-20 µM) or an equivalent volume of DMSO (vehicle control) to the respective tubes.

  • Incubate the reaction tubes at 30°C for 60-90 minutes with gentle agitation.

  • Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Probe the membrane with a primary antibody against the substrate (anti-p27) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the results. A high-molecular-weight smear or ladder of bands above the unmodified p27 band indicates polyubiquitination, which should be reduced in the presence of SZL P1-41.

Cell Viability/Survival Assay

This assay measures the effect of SZL P1-41 on the proliferation and survival of cancer cells.

Materials:

  • Cancer cell lines (e.g., PC3, A549)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well cell culture plates

  • SZL P1-41 stock solution in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

  • Plate reader or microscope

Procedure (using Crystal Violet):

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of SZL P1-41 in complete culture medium. Final concentrations may range from 0.1 µM to 50 µM. Include a DMSO-only vehicle control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of SZL P1-41.

  • Incubate the plate for the desired time period (e.g., 4 days), refreshing the medium with the compound every 48 hours.

  • After incubation, gently wash the cells with PBS.

  • Fix the cells by adding 100 µL of 4% paraformaldehyde to each well for 15 minutes.

  • Wash the wells again with PBS and allow them to air dry completely.

  • Stain the cells with 100 µL of 0.1% crystal violet solution for 20 minutes at room temperature.

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the bound dye by adding 100 µL of 10% acetic acid to each well.

  • Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.

  • Calculate the IC₅₀ value by plotting the percentage of cell survival against the log concentration of SZL P1-41.

In Vivo Xenograft Tumor Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of SZL P1-41 in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice, 6-8 weeks old)

  • Cancer cells for injection (e.g., 2 x 10⁶ PC3 cells)

  • Matrigel (optional, to be mixed with cells)

  • SZL P1-41

  • Vehicle solution for injection (e.g., corn oil or a formulation of DMSO/PEG300/Tween80/saline)[5]

  • Calipers for tumor measurement

  • Syringes and needles for cell implantation and drug administration

Procedure:

  • Subcutaneously inject 2 x 10⁶ PC3 cells (resuspended in 100 µL of PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.

  • Monitor the mice regularly until tumors reach a palpable volume (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups (n=6-8 mice per group).

  • Prepare the SZL P1-41 formulation for injection. A stock can be dissolved in DMSO and then further diluted in corn oil for intraperitoneal (i.p.) injection.[5]

  • Administer SZL P1-41 (e.g., 40 or 80 mg/kg) or the vehicle control via i.p. injection daily or as determined by the treatment schedule.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

  • At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis, such as Western blotting for p27 and p-Akt levels or immunohistochemistry.

Visualizations: Pathways and Workflows

SKP2_Signaling_Pathway cluster_SCF SCF-Skp2 E3 Ligase Complex cluster_substrates Key Substrates Skp1 Skp1 Cul1 Cul1 Skp1->Cul1 Skp2 Skp2 (Substrate Receptor) Skp1->Skp2 Rbx1 Rbx1 Cul1->Rbx1 Skp2->Skp1 Interaction Blocked p27 p27 / p21 Skp2->p27 K48 Ub (Degradation) Akt Akt Skp2->Akt K63 Ub (Activation) CellCycle G1/S Transition p27->CellCycle Inhibits Glycolysis Aerobic Glycolysis Akt->Glycolysis Promotes Survival Cell Survival Akt->Survival Promotes SZL_P1_41 SZL P1-41 (Compound #25) SZL_P1_41->Skp2 Binds to F-box domain

Caption: SKP2 signaling pathway and the inhibitory action of SZL P1-41.

Inhibitor_Discovery_Workflow cluster_in_silico Computational Phase cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation cluster_in_vivo In Vivo Validation db Chemical Library (~120,000 compounds) screen High-Throughput Virtual Screening db->screen hits 25 Hit Compounds Selected screen->hits target Target: Skp2-Skp1 Interaction Interface target->screen binding GST Pull-Down Assay (Skp1-Skp2 Interaction) hits->binding ub_assay In Vitro Ubiquitination Assay (p27, Akt) binding->ub_assay western Western Blot (p27, p-Akt levels) ub_assay->western viability Cell Viability Assays (Cancer vs. Normal) senescence Senescence Assay viability->senescence western->viability xenograft Tumor Xenograft Models (PC3, A549) senescence->xenograft final Lead Compound: SZL P1-41 (#25) xenograft->final Mechanism_Logic cluster_downstream Downstream Consequences start SZL P1-41 node1 Binds to F-box domain of Skp2 start->node1 node2 Skp2-Skp1 interaction is disrupted node1->node2 node3 SCF-Skp2 complex assembly fails node2->node3 node4 SCF-Skp2 E3 Ligase Activity is Inhibited node3->node4 node5a p27 / p21 ubiquitination and degradation is blocked node4->node5a node5b Akt K63 ubiquitination is blocked node4->node5b node6a p27 / p21 levels increase node5a->node6a node6b Akt activation is inhibited node5b->node6b node7a Cell Cycle Arrest (G1/S) & Cellular Senescence node6a->node7a node7b Inhibition of Glycolysis & Pro-Survival Signaling node6b->node7b

References

Methodological & Application

Application Notes and Protocols for SMIP004 (SMIP-031) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note: The experimental protocols and data presented herein pertain to the small molecule inhibitor SMIP004 . It is presumed that "SMIP-031" is a typographical error, as the scientific literature extensively documents the activity of SMIP004 in the context of cancer cell culture.

Introduction

SMIP004 (N-(4-butyl-2-methyl-phenyl) acetamide) is a novel small molecule inhibitor recognized for its cancer cell-selective induction of apoptosis, particularly in prostate cancer cells.[1][2][3] Its mechanism of action is multifaceted, initiating with the disruption of mitochondrial respiration, which leads to oxidative stress.[1][2][3] This, in turn, triggers the Unfolded Protein Response (UPR) and downstream signaling cascades that culminate in cell cycle arrest and apoptosis.[1][2][3] SMIP004 has been shown to downregulate positive cell cycle regulators like cyclin D1 while upregulating cyclin-dependent kinase inhibitors, leading to a G1 phase arrest.[1][4] These characteristics make SMIP004 a valuable tool for research in oncology and drug development.

Mechanism of Action: Signaling Pathway

SMIP004 induces a pro-apoptotic pathway that begins with the disruption of mitochondrial function, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.[1][2][3] This stress activates the three primary arms of the Unfolded Protein Response (UPR), as evidenced by the phosphorylation of eIF2α, upregulation of CHOP and BIP, and splicing of XBP1 mRNA.[1] The activation of the UPR, along with MAPK signaling, promotes apoptosis. Concurrently, SMIP004 also induces a rapid, proteasomal degradation of cyclin D1, contributing to cell cycle arrest in the G1 phase.[1]

SMIP004_Pathway SMIP004 SMIP004 Mito Mitochondrial Respiration Disruption SMIP004->Mito inhibits ROS Oxidative Stress (ROS) Mito->ROS induces UPR Unfolded Protein Response (UPR) ROS->UPR activates CyclinD1 Cyclin D1 Degradation ROS->CyclinD1 induces AR_Down Androgen Receptor Downregulation ROS->AR_Down induces MAPK MAPK Activation UPR->MAPK activates Apoptosis Apoptosis MAPK->Apoptosis G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest

Figure 1: SMIP004 Signaling Pathway.

Experimental Protocols

General Cell Culture of Prostate Cancer Cell Lines

This protocol provides general guidelines for the culture of common prostate cancer cell lines used in SMIP004 studies, including LNCaP, C4-2, PC-3, and DU-145.

Materials:

  • Cell Lines: LNCaP (ATCC CRL-1740), C4-2 (ATCC CRL-3314), PC-3 (ATCC CRL-1435), DU-145 (ATCC HTB-81)

  • Base Media: RPMI-1640 (for LNCaP, C4-2), EMEM or F-12K (for DU-145, PC-3)[5][6][7][8][9][10]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (T-75) and plates

Protocol:

  • Media Preparation: Prepare a complete growth medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.[5][7][11][12]

  • Cell Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes.[6] Discard the supernatant and resuspend the cell pellet in fresh medium.

  • Routine Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[11][13]

  • Medium Change: Change the medium every 2-3 days.[6][13]

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.[6]

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-15 minutes, or until cells detach.[6][9][11]

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.[6][9][11]

    • Collect the cell suspension in a 15 mL conical tube and centrifuge at 125 x g for 5-7 minutes.[6]

    • Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at the desired ratio (e.g., 1:4 to 1:10).[6][10][14]

Cell LineBase MediumDoubling Time (approx.)MorphologyAndrogen Receptor
LNCaP RPMI-164048-60 hours[12]Epithelial-like, grows in aggregates[11][12]Dependent[11]
C4-2 RPMI-1640 / DMEM/F12(4:1)[5][15]N/AEpithelial-like[15]Independent
PC-3 F-12K / DMEM~25-50 hours[14][16]Epithelial-like[9]Negative[8]
DU-145 EMEM30-40 hours[6][13]Epithelial-like[6]Negative/Low[6]
Table 1: Culture Conditions for Prostate Cancer Cell Lines.
Cell Viability (MTT) Assay

This protocol is for determining cell viability following treatment with SMIP004 using a colorimetric MTT assay.

MTT_Workflow Seed 1. Seed cells in 96-well plate (e.g., 5x10³ cells/well) Incubate1 2. Incubate overnight (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Treat with SMIP004 (various concentrations) Incubate1->Treat Incubate2 4. Incubate for desired time (e.g., 24-72 hours) Treat->Incubate2 Add_MTT 5. Add MTT solution (final conc. 0.5 mg/mL) Incubate2->Add_MTT Incubate3 6. Incubate for 4 hours Add_MTT->Incubate3 Solubilize 7. Add solubilization solution (e.g., DMSO or SDS-HCl) Incubate3->Solubilize Incubate4 8. Incubate for 15 min (shaker) or overnight Solubilize->Incubate4 Read 9. Read absorbance (570 nm) Incubate4->Read

Figure 2: MTT Assay Workflow.

Materials:

  • Cells cultured in a 96-well plate

  • SMIP004 stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[18]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[19][20] Incubate overnight.

  • Treatment: Prepare serial dilutions of SMIP004 in culture medium. Replace the medium in the wells with 100 µL of the SMIP004-containing medium. Include vehicle control wells (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[19][20]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Mix thoroughly on an orbital shaker for 15 minutes.[17][18] Read the absorbance at 570-590 nm using a microplate reader.[17][18][21]

ParameterValueReference
SMIP004 Concentration Range 1 - 20 µM[1]
Incubation Time 24 - 72 hoursN/A
MTT Final Concentration 0.5 mg/mL[19]
Absorbance Wavelength 570 - 590 nm[17][21]
Table 2: Quantitative Parameters for MTT Assay.
Western Blotting for Protein Expression Analysis

This protocol describes the use of Western blotting to analyze changes in the expression of key proteins (e.g., Cyclin D1, Mcl-1, Bcl-xL, UPR markers) following SMIP004 treatment.

WB_Workflow Culture 1. Culture and treat cells with SMIP004 Harvest 2. Harvest and lyse cells (RIPA buffer) Culture->Harvest Quantify 3. Quantify protein concentration (e.g., BCA assay) Harvest->Quantify SDS_PAGE 4. Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer 5. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block 6. Block membrane (e.g., 5% non-fat milk) Transfer->Block Primary_Ab 7. Incubate with primary antibody (overnight at 4°C) Block->Primary_Ab Wash1 8. Wash membrane (TBST) Primary_Ab->Wash1 Secondary_Ab 9. Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 10. Wash membrane (TBST) Secondary_Ab->Wash2 Detect 11. Detect with ECL substrate and image Wash2->Detect

Figure 3: Western Blotting Workflow.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-Mcl-1, anti-Bcl-xL, anti-CHOP, anti-BiP, anti-Actin)

  • HRP-conjugated secondary antibody

  • ECL detection substrate

Protocol:

  • Cell Lysis: After treatment with SMIP004, wash cells with cold PBS and lyse them on ice using RIPA buffer.[22][23]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-polyacrylamide gel.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay by Annexin V/PI Staining

This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

Apoptosis_Workflow Culture 1. Culture and treat cells with SMIP004 Harvest 2. Harvest cells (including supernatant) and wash with cold PBS Culture->Harvest Resuspend 3. Resuspend cells in 1X Annexin V Binding Buffer (1x10⁶ cells/mL) Harvest->Resuspend Stain 4. Add Annexin V-FITC and PI to 100 µL of cell suspension Resuspend->Stain Incubate 5. Incubate for 15 minutes at room temperature in the dark Stain->Incubate Dilute 6. Add 400 µL of 1X Binding Buffer Incubate->Dilute Analyze 7. Analyze by flow cytometry (within 1 hour) Dilute->Analyze

Figure 4: Annexin V/PI Apoptosis Assay Workflow.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Preparation: Culture and treat cells with SMIP004 for the desired time.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[24]

  • Washing: Wash the cells twice with cold PBS.[24][25]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[26][27]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of Propidium Iodide.[27]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24][26][27]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible, ideally within one hour.[26][27]

ParameterValueReference
Cell Concentration for Staining ~1 x 10⁶ cells/mL[26][27]
Incubation Time 15 minutes[24][26][27]
Incubation Temperature Room Temperature[24][26][27]
Flow Cytometry Excitation/Emission FITC: ~488/530 nm; PI: ~488/>575 nm[27]
Table 3: Quantitative Parameters for Apoptosis Assay.

References

Application Notes and Protocols for the Laboratory Use of STF-31 (SMIP-031)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound of interest for these application notes is STF-31. While the query specified "SMIP-031," our research indicates that this is likely a synonym, a closely related analog, or a typographical error for STF-31. The available scientific literature and supplier databases predominantly refer to the dual GLUT1/NAMPT inhibitor as STF-31. Therefore, all protocols and data presented herein are for STF-31.

Introduction

STF-31 is a small molecule inhibitor with a dual mechanism of action, targeting both Glucose Transporter 1 (GLUT1) and Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3] This dual inhibition disrupts two critical pathways for cancer cell survival and proliferation: glucose metabolism and the NAD+ salvage pathway. By simultaneously interfering with cellular energetics and a key coenzyme supply, STF-31 has demonstrated potent antitumor activity, particularly in cancer cells that are highly dependent on glycolysis, such as those with von Hippel-Lindau (VHL) deficiency.[3][4] These application notes provide detailed protocols for the in vitro evaluation of STF-31 in a laboratory setting.

Data Presentation

In Vitro Efficacy of STF-31 Across Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of STF-31 in different human cancer cell lines. This data highlights the compound's variable potency depending on the cellular context.

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
RCC4Renal Cell CarcinomaCytotoxicity Assay0.16[5]
HT1080FibrosarcomaProliferation Assay0.213[5]
A2780Ovarian CancerFunctional Assay (NAD level reduction)0.024[5]
General(Not specified)GLUT1 Inhibition1[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of STF-31 and a general workflow for its in vitro characterization.

STF31_Signaling_Pathway STF-31 Mechanism of Action STF31 STF-31 GLUT1 GLUT1 STF31->GLUT1 inhibits NAMPT NAMPT STF31->NAMPT inhibits Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake mediates Glycolysis Glycolysis Glucose_Uptake->Glycolysis ATP_Production Reduced ATP Production Glycolysis->ATP_Production leads to Cell_Death Cell Death ATP_Production->Cell_Death NAD_Salvage NAD+ Salvage Pathway NAMPT->NAD_Salvage NAD_Depletion NAD+ Depletion NAD_Salvage->NAD_Depletion leads to NAD_Depletion->Cell_Death

Caption: STF-31's dual inhibition of GLUT1 and NAMPT.

Experimental_Workflow In Vitro Evaluation of STF-31 cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Cell_Viability Cell Viability Assay (e.g., MTT, XTT) Cell_Culture->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Propidium Iodide Staining) Cell_Culture->Cell_Cycle_Assay STF31_Prep STF-31 Stock Solution Preparation STF31_Prep->Cell_Viability STF31_Prep->Apoptosis_Assay STF31_Prep->Cell_Cycle_Assay IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle_Assay->Cell_Cycle_Dist

References

Preparing Stock Solutions of SMIP-031: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SMIP-031 is a potent and orally active inhibitor of Protein Phosphatase, Mg2+/Mn2+ Dependent 1A (PPM1A) with an IC50 of 180 nM.[1][2] It represents a promising agent in the field of host-directed therapy for tuberculosis.[1][3] this compound functions by inducing autophagy, which enhances the clearance of Mycobacterium tuberculosis (Mtb) from infected macrophages.[1][4] This application note provides a detailed protocol for the preparation of this compound stock solutions for use in in vitro and in vivo research settings.

Physicochemical Properties and In Vitro Activity

A summary of the known properties and activity of this compound is presented in the table below. This information is critical for the accurate preparation and application of the compound in experimental settings.

PropertyValueSource
Mechanism of Action Potent, orally active PPM1A inhibitor; induces autophagy[1][2]
IC50 180 nM for PPM1A[1]
In Vitro Activity Dose-dependently reduces Mtb burden in infected THP-1 cells (0.5-5 µM)[2]
In Vivo Activity Reduces bacterial burden in the spleens of infected mice (12.5, 50 mg/kg)[2]
Oral Bioavailability (F) 74% in mice[1]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound. The final concentration may be adjusted based on the experimental needs and the solubility of the compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound: To prepare a 10 mM stock solution, the required mass of this compound must be calculated based on its molecular weight (MW). The formula for this calculation is: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g) Since the molecular weight is not publicly available, researchers must obtain this information from the supplier.

  • Weighing the compound: Carefully weigh the calculated amount of this compound powder using a calibrated precision balance in a fume hood or a designated weighing area. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Dissolving the compound: a. Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial. b. Add the required volume of sterile DMSO to achieve a final concentration of 10 mM. c. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but this should be tested for its effect on compound stability.

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage. The stability of this compound in solution is not publicly documented; therefore, it is recommended to use freshly prepared solutions whenever possible or to conduct stability tests.

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Use Calculate Mass Calculate Mass Weigh this compound Weigh this compound Calculate Mass->Weigh this compound Requires MW Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex to Dissolve Vortex to Dissolve Add DMSO->Vortex to Dissolve Aliquot Aliquot Vortex to Dissolve->Aliquot Store at -20/-80C Store at -20/-80C Aliquot->Store at -20/-80C Working Solution Working Solution Store at -20/-80C->Working Solution Dilute for experiment

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway of this compound

This compound exerts its anti-mycobacterial effect by targeting the host protein PPM1A, a phosphatase that is exploited by M. tuberculosis to survive within macrophages.[1][3] By inhibiting PPM1A, this compound promotes the activation of autophagy, a cellular process that degrades and recycles cellular components, including intracellular pathogens.[1][4] This leads to the enhanced clearance of M. tuberculosis from infected cells. The key steps in this pathway include the increased phosphorylation of p62 at Serine 403 and the enhanced expression of LC3B-II, both of which are critical markers of autophagy activation.[1]

G M_tuberculosis M. tuberculosis PPM1A PPM1A M_tuberculosis->PPM1A Exploits for survival Autophagy_Activation Autophagy Activation PPM1A->Autophagy_Activation SMIP_031 This compound SMIP_031->PPM1A Inhibits p62_phos p62 (S403) Phosphorylation ↑ Autophagy_Activation->p62_phos LC3B_II LC3B-II Expression ↑ Autophagy_Activation->LC3B_II Mtb_Clearance M. tuberculosis Clearance Autophagy_Activation->Mtb_Clearance

Caption: this compound signaling pathway in Mtb infection.

Conclusion

This application note provides a general framework for the preparation of this compound stock solutions. Due to the limited availability of public data on the physicochemical properties of this compound, it is imperative for researchers to obtain specific information from the supplier to ensure the accuracy and reproducibility of their experiments. The provided diagrams of the experimental workflow and signaling pathway offer a clear visual representation to aid in the understanding and implementation of studies involving this novel PPM1A inhibitor.

References

Application Notes and Protocols: Analysis of Target Protein Modulation by SMIP-031 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SMIP-031 is a small molecule inhibitor under investigation for its therapeutic potential. A critical step in characterizing the mechanism of action of this compound is to determine its effect on the expression levels of its target protein(s). Western blotting is a fundamental and widely used technique for the sensitive and specific detection and quantification of a target protein in a complex mixture, such as a cell or tissue lysate.[1] This document provides a detailed protocol for performing Western blot analysis to assess the effect of this compound on a hypothetical target protein, "Protein X".

Principle of the Assay

Western blotting involves the separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), followed by the transfer of these proteins to a solid support membrane (e.g., nitrocellulose or PVDF).[1][2] The membrane is then probed with a primary antibody specific to the target protein. A secondary antibody, conjugated to an enzyme such as horseradish peroxidase (HRP), is then used to bind to the primary antibody.[2][3] The addition of a chemiluminescent substrate allows for the detection of the protein of interest, with the signal intensity corresponding to the amount of protein present.[1][2]

Data Presentation

A crucial aspect of evaluating the effect of this compound is to perform a dose-response and time-course analysis. The results of such an experiment can be quantified by densitometry and summarized in tables for clear interpretation.

Table 1: Dose-Response Effect of this compound on Protein X Expression

This compound Concentration (µM)Relative Protein X Expression (Normalized to Loading Control)Standard Deviation
0 (Vehicle)1.000.08
0.10.850.06
10.520.04
100.210.03
1000.050.02

Table 2: Time-Course Effect of 10 µM this compound on Protein X Expression

Time (hours)Relative Protein X Expression (Normalized to Loading Control)Standard Deviation
01.000.07
60.780.05
120.450.04
240.230.03
480.110.02

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a fixed time point (e.g., 24 hours) for the dose-response experiment. For the time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 0, 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO) in all experiments.

  • Cell Harvest: After the treatment period, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]

II. Preparation of Cell Lysates
  • Lysis: Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[4]

  • Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing periodically.[4]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

III. Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.

IV. SDS-PAGE and Protein Transfer
  • Sample Preparation: To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.[4]

  • Denaturation: Heat the samples at 95-100°C for 5 minutes to denature the proteins.[4]

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2] The efficiency of transfer can be checked by staining the membrane with Ponceau S.[2]

V. Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Protein X, diluted in blocking buffer, overnight at 4°C with gentle agitation.[4][5] The optimal dilution of the primary antibody should be determined empirically.

  • Washing: The next day, wash the membrane three times for 5-10 minutes each with TBST.[2][4]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[2][4]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[4]

VI. Signal Detection and Analysis
  • Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.[2]

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film in a dark room.[2]

  • Stripping and Re-probing: To analyze a loading control (e.g., β-actin or GAPDH), the membrane can be stripped of the primary and secondary antibodies and then re-probed with the antibody for the loading control.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the Protein X band to the intensity of the corresponding loading control band to account for any variations in protein loading.

Visualizations

Signaling Pathway Diagram

SMIP031_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Protein_X Protein X (Target) Upstream_Kinase->Protein_X Activates Transcription_Factor Transcription Factor Protein_X->Transcription_Factor Phosphorylates SMIP_031 This compound SMIP_031->Protein_X Inhibits Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound on Protein X.

Experimental Workflow Diagram

Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Imaging & Data Analysis I->J

Caption: Step-by-step workflow for the this compound Western blot protocol.

References

Application Notes and Protocols for Immunofluorescence Staining with SMIP-031 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMIP-031 is a potent and selective small molecule inhibitor of Protein Phosphatase, Mg2+/Mn2+ Dependent 1A (PPM1A). PPM1A is a serine/threonine phosphatase that plays a crucial role as a negative regulator in various cellular signaling pathways, including those involved in stress response, cell cycle control, and immune responses. By inhibiting PPM1A, this compound can modulate these pathways, making it a valuable tool for studying cellular processes and a potential therapeutic agent. One key application of this compound is in the investigation of autophagy, where it has been shown to increase the phosphorylation of p62/SQSTM1 and the expression of LC3B-II, leading to the activation of this critical cellular degradation and recycling process.[1][2]

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and expression levels of specific proteins. When combined with this compound treatment, IF can provide valuable insights into the compound's mechanism of action and its effects on cellular signaling and function. These application notes provide detailed protocols for utilizing this compound in conjunction with immunofluorescence staining.

Mechanism of Action of this compound

This compound functions as a selective inhibitor of PPM1A.[1][2] PPM1A dephosphorylates and thereby inactivates a range of substrate proteins involved in critical signaling cascades. By inhibiting PPM1A, this compound effectively maintains the phosphorylated and active state of these downstream targets. This leads to the modulation of pathways such as the Hippo-YAP, MAPK, TGF-β, and NF-κB signaling pathways. A notable and well-documented effect of PPM1A inhibition by the related compound SMIP-30 is the induction of autophagy through the enhanced phosphorylation of p62.[3]

Core Applications in Immunofluorescence

  • Monitoring Autophagy: Visualize and quantify the formation of autophagosomes by staining for key markers like LC3B and p62. This compound treatment is expected to increase the punctate staining of both proteins, indicative of autophagosome formation and cargo recruitment.

  • Investigating Signaling Pathways: Analyze the phosphorylation status and subcellular localization of PPM1A targets. For example, immunofluorescence can be used to observe the nuclear translocation of transcription factors or the localization of phosphorylated signaling proteins at specific cellular compartments following this compound treatment.

  • High-Content Screening: Employ automated microscopy and image analysis to screen for the effects of this compound on various cellular phenotypes in a high-throughput manner.

Quantitative Data with this compound Treatment

The following table summarizes key quantitative data for this compound and its precursor, SMIP-30, providing a reference for experimental design.

CompoundTargetIC50Cellular EffectOrganism/Cell Type
This compound PPM1A 180 nM Activates autophagy, increases phosphorylation of S403-p62 and expression of LC3B-II; dose-dependent clearance of M. tuberculosis Macrophages
SMIP-30PPM1A1.19 µMActivates autophagy by preventing p62 dephosphorylationMacrophages

This table is based on published data and serves as a reference.[1][2][4] Researchers should generate their own dose-response curves and quantitative data for their specific experimental system.

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of cultured mammalian cells treated with this compound.

Materials and Reagents
  • Cultured mammalian cells (e.g., HeLa, A549, macrophages)

  • Cell culture medium and supplements

  • Sterile glass coverslips or chamber slides

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS

  • Primary antibodies (e.g., anti-LC3B, anti-p62, anti-phospho-protein of interest)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI, Hoechst)

  • Antifade mounting medium

  • Humidified chamber

  • Fluorescence microscope

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Fixation and Permeabilization cluster_2 Immunostaining cluster_3 Imaging A Seed cells on coverslips/chamber slides B Allow cells to adhere overnight A->B C Treat cells with this compound (and controls) for the desired time B->C D Wash with PBS C->D E Fix with 4% PFA D->E F Wash with PBS E->F G Permeabilize with Triton X-100 F->G H Block with BSA/serum G->H I Incubate with primary antibody H->I J Wash with PBS I->J K Incubate with fluorescent secondary antibody J->K L Wash with PBS K->L M Counterstain nuclei (e.g., DAPI) L->M N Mount coverslips M->N O Image with fluorescence microscope N->O P Analyze images O->P

Fig. 1: Experimental workflow for immunofluorescence staining with this compound treatment.
Detailed Protocol

  • Cell Seeding:

    • Seed cells onto sterile glass coverslips or chamber slides at an appropriate density to achieve 50-70% confluency at the time of staining.

    • Allow cells to adhere and grow in a humidified incubator at 37°C with 5% CO2 for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10 µM) and a time-course experiment (e.g., 6, 12, 24 hours).

    • Include appropriate controls: a vehicle control (DMSO-treated cells) and a negative control (untreated cells).

    • Remove the old medium from the cells and add the medium containing this compound or controls.

    • Incubate for the desired period.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the Blocking Buffer.

    • Aspirate the blocking solution and add the diluted primary antibody to the cells.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer. Protect from light from this step onwards.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in a humidified chamber.

  • Nuclear Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each.

    • If desired, incubate the cells with a nuclear counterstain like DAPI (300 nM in PBS) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish if necessary.

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.

    • For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, laser power, gain).

Signaling Pathways and Visualization

This compound, by inhibiting PPM1A, can influence multiple signaling pathways. Below are diagrams illustrating the general mechanism of PPM1A and a key pathway affected by its inhibition.

G cluster_0 PPM1A Regulation of Protein Phosphorylation Kinase Upstream Kinase Substrate Substrate Protein (Inactive) Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Protein (Active) pSubstrate->Substrate Dephosphorylation PPM1A PPM1A Phosphate Pi SMIP031 This compound SMIP031->PPM1A

Fig. 2: General mechanism of PPM1A and its inhibition by this compound.

G cluster_0 This compound and Autophagy Induction SMIP031 This compound PPM1A PPM1A SMIP031->PPM1A p62 p62 (Phosphorylated) PPM1A->p62 Dephosphorylation p62_dephospho p62 (Dephosphorylated) Autophagy Autophagy Induction p62->Autophagy LC3 LC3-II Accumulation Autophagy->LC3

Fig. 3: this compound promotes autophagy by inhibiting PPM1A-mediated dephosphorylation of p62.

Data Analysis and Interpretation

  • Qualitative Analysis: Observe changes in protein localization (e.g., nuclear vs. cytoplasmic, punctate vs. diffuse staining) between control and this compound-treated cells.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity, number and size of puncta, or the ratio of nuclear to cytoplasmic fluorescence. This will provide objective data on the effects of this compound. For example, an increase in the number of LC3B puncta per cell would indicate the induction of autophagy.

Troubleshooting

  • High Background:

    • Ensure adequate blocking.

    • Optimize primary and secondary antibody concentrations.

    • Increase the number and duration of wash steps.

  • Weak or No Signal:

    • Confirm protein expression in your cell line.

    • Check antibody compatibility with the chosen fixation method.

    • Increase antibody concentration or incubation time.

    • Use a signal amplification method.

  • Non-specific Staining:

    • Include a secondary antibody-only control to check for non-specific binding of the secondary antibody.

    • Use a primary antibody from a different host species if possible.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate cellular signaling pathways and processes using immunofluorescence microscopy.

References

Application Notes and Protocols for SMIP-031 In Vivo Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMIP-031 is a potent and orally active small molecule inhibitor of Protein Phosphatase Magnesium-Dependent 1A (PPM1A) with a reported IC50 of 180 nM.[1][2] Its mechanism of action involves the induction of autophagy, a cellular process of degradation and recycling of cellular components. This host-directed therapy approach has shown preclinical efficacy in the context of infectious diseases, specifically in clearing Mycobacterium tuberculosis (Mtb) infection in mouse models.[2][3][4] These application notes provide a detailed overview of the in vivo experimental design for this compound, focusing on its established anti-tuberculosis activity, and also explore its potential applications in other therapeutic areas such as oncology.

Mechanism of Action: PPM1A Inhibition and Autophagy Induction

This compound exerts its therapeutic effects by inhibiting PPM1A, a phosphatase that Mtb exploits to survive within host macrophages.[2][3] By inhibiting PPM1A, this compound enhances the phosphorylation of the autophagy receptor p62 at Serine 403 and increases the expression of LC3B-II, key events that lead to the activation of autophagy.[2][4] This enhanced autophagic process facilitates the clearance of intracellular Mtb from infected macrophages.[2][3]

SMIP_031_Pathway cluster_0 Macrophage Mtb Mycobacterium tuberculosis (Mtb) PPM1A PPM1A Mtb->PPM1A exploits p_p62 p-p62 (S403) PPM1A->p_p62 dephosphorylates p62 p62 p62->p_p62 phosphorylation Autophagosome Autophagosome (LC3B-II) p_p62->Autophagosome activates Lysosome Lysosome Autophagosome->Lysosome fuses with Autolysosome Autolysosome Mtb_Clearance Mtb Clearance Autolysosome->Mtb_Clearance leads to SMIP031 This compound SMIP031->PPM1A inhibits

Caption: Signaling pathway of this compound in Mtb-infected macrophages.

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability, making it a promising drug candidate.[2][4][5]

ParameterValueSpeciesAdministrationDosage
IC50 (PPM1A) 180 nM-In vitro-
Oral Bioavailability (F) 74%ICR (CD-1) micep.o.10 mg/kg
T1/2 (intravenous) -ICR (CD-1) micei.v.2 mg/kg
T1/2 (oral) -ICR (CD-1) micep.o.10 mg/kg
Tmax (oral) -ICR (CD-1) micep.o.10 mg/kg
Cmax (oral) -ICR (CD-1) micep.o.10 mg/kg
Note: Specific values for T1/2, Tmax, and Cmax were not publicly available in the search results.

In Vivo Experimental Protocols

Protocol 1: Efficacy of this compound in a Mouse Model of Tuberculosis

This protocol outlines a study to evaluate the in vivo efficacy of this compound in reducing the bacterial load in mice infected with Mycobacterium tuberculosis.

1. Experimental Workflow:

experimental_workflow acclimatization Acclimatization (ICR mice, 1 week) infection Mtb Infection (e.g., aerosol) acclimatization->infection treatment This compound Treatment (Daily, i.p.) infection->treatment monitoring Monitor Weight & Health (Daily) treatment->monitoring euthanasia Euthanasia (Day 8 post-treatment) monitoring->euthanasia analysis Spleen Homogenization & CFU Enumeration euthanasia->analysis

Caption: Workflow for in vivo efficacy testing of this compound.

2. Materials and Methods:

  • Animal Model: Female ICR (CD-1) mice, 6-8 weeks old.

  • Infection: Infection with a low dose of aerosolized Mycobacterium tuberculosis (e.g., H37Rv strain) to establish a chronic infection.

  • Treatment Groups:

    • Vehicle control (e.g., appropriate solvent for this compound)

    • This compound (12.5 mg/kg)

    • This compound (50 mg/kg)

  • Administration: Intraperitoneal (i.p.) injection, administered daily for 8 consecutive days.[1]

  • Monitoring: Monitor animal weight and clinical signs of toxicity daily. No significant weight loss or visible signs of toxicity were observed at doses up to 50 mg/kg.[1][2]

  • Endpoint Analysis:

    • On day 8 post-treatment initiation, euthanize mice.

    • Aseptically remove spleens and homogenize in phosphate-buffered saline (PBS) with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and enumerate colony-forming units (CFU).

3. Expected Outcomes:

A dose-dependent reduction in the bacterial burden (CFU) in the spleens of this compound-treated mice compared to the vehicle control group.[1][2]

Treatment GroupAdministrationDosageDurationExpected Outcome
Vehicle Control i.p.-8 daysHigh Mtb bacterial load in spleen
This compound i.p.12.5 mg/kg8 daysSignificant reduction in Mtb CFU
This compound i.p.50 mg/kg8 daysMore pronounced reduction in Mtb CFU

Potential Applications in Oncology

While the current in vivo data for this compound is in the context of tuberculosis, its mechanism of action—PPM1A inhibition and subsequent autophagy modulation—has significant implications for cancer research.

The role of PPM1A in cancer is complex and appears to be context-dependent. In some cancers, such as triple-negative breast cancer and renal cell carcinoma, PPM1A acts as a tumor suppressor, and its loss is associated with disease progression.[2][6][7] Conversely, in bladder cancer, inhibition of PPM1A has been shown to promote tumor cell motility and metastasis in vivo.[2][8]

Similarly, autophagy has a dual role in cancer. It can act as a tumor suppressor in the early stages but can be co-opted by established tumors to promote survival under stress conditions.[1][9] Therefore, the therapeutic potential of an autophagy-inducing agent like this compound in oncology would likely depend on the specific cancer type, its stage, and the genetic background of the tumor.

Further preclinical studies are warranted to explore the efficacy of this compound in relevant cancer xenograft and syngeneic models.[1][3] Key considerations for such studies would include:

  • Model Selection: Utilize cancer cell lines with known status of PPM1A expression and autophagy dependency.

  • Combination Therapies: Investigate this compound in combination with standard-of-care chemotherapies or targeted agents where autophagy modulation is known to influence therapeutic response.

  • Biomarker Development: Identify potential biomarkers to predict which tumors might be sensitive to this compound treatment.

Conclusion

This compound is a promising host-directed therapeutic agent with a well-defined mechanism of action and favorable pharmacokinetic properties. The provided protocols for in vivo studies in tuberculosis models offer a solid foundation for further preclinical development. The exploration of this compound in oncology presents an exciting new avenue for research, though careful consideration of the dual roles of PPM1A and autophagy in cancer is crucial for designing informative experiments.

References

Application Notes and Protocols for Measuring SMIP-031 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain no specific information on a compound designated "SMIP-031". The following Application Notes and Protocols are presented as a detailed, generalized template for a hypothetical anti-cancer agent, hereby referred to as this compound. This document is intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel oncology therapeutics.

Application Note: Evaluating the In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Introduction

This document outlines the essential methodologies for assessing the in vivo anti-tumor activity of this compound, a novel investigational agent, utilizing both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. Xenograft models are a cornerstone of preclinical oncology research, providing a critical platform for evaluating therapeutic efficacy, pharmacodynamics, and potential mechanisms of action before clinical translation.[1] This application note will focus on establishing subcutaneous tumors to evaluate the primary endpoint of tumor growth inhibition following this compound administration.

Hypothesized Mechanism of Action

For the purpose of this protocol, this compound is hypothesized to be a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers. By inhibiting this pathway, this compound is expected to induce cell cycle arrest and apoptosis in tumor cells. This proposed mechanism will be investigated through post-treatment analysis of tumor tissues.

Data Summary

The following tables summarize hypothetical results from an in vivo efficacy study of this compound in a CDX model.

Table 1: Efficacy of this compound in a Human Prostate Cancer (PC-3) CDX Model

Treatment GroupDose ScheduleMean Tumor Volume (mm³) at Day 28 (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%) at Day 28 (± SEM)
Vehicle ControlDaily, p.o.1850 ± 210-+2.5 ± 1.5
This compound (10 mg/kg)Daily, p.o.980 ± 15047.0+1.8 ± 2.0
This compound (30 mg/kg)Daily, p.o.450 ± 9575.7-0.5 ± 2.5
Positive ControlDaily, p.o.620 ± 11066.5-3.0 ± 1.8

Table 2: Pharmacodynamic Effects of this compound on PI3K/Akt/mTOR Pathway Markers in PC-3 Tumor Xenografts

Treatment GroupDose (mg/kg)p-Akt (Ser473) Inhibition (%)p-S6K (Thr389) Inhibition (%)Ki-67 Positive Cells (%)
Vehicle Control-0085 ± 8
This compound3078 ± 1285 ± 1025 ± 6

Experimental Protocols

1. Cell Culture and Preparation for Implantation (CDX Model)

  • Cell Line: PC-3 (human prostate adenocarcinoma) or another appropriate cancer cell line.

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with sterile PBS and resuspend in a serum-free medium or Matrigel for injection. Perform a cell count and viability assessment using a hemocytometer and Trypan Blue. Adjust the cell suspension to a final concentration of 5 x 10^7 cells/mL.[2]

2. Xenograft Model Establishment

  • Animal Model: Male athymic nude mice (nu/nu) or NOD-SCID mice, 6-8 weeks old.[2][3]

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.[2]

  • Tumor Implantation (CDX): Anesthetize the mouse using isoflurane. Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.[2]

  • Tumor Implantation (PDX): Surgically dissect fresh tumor tissue from a patient into small fragments (2-3 mm³). Under anesthesia, implant a single tumor fragment subcutaneously into the flank of an immunodeficient mouse.[4]

  • Tumor Monitoring: Monitor the animals for tumor growth. Tumors are typically palpable within 7-14 days for CDX models.[2] PDX models may have a longer latency period.

  • Tumor Measurement: Measure tumors using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[2]

3. Treatment Administration

  • Group Randomization: When mean tumor volumes reach approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[5]

  • Vehicle Control: Administer the vehicle solution (e.g., 0.5% methylcellulose) daily via oral gavage (p.o.) or another appropriate route.[2]

  • This compound Treatment: Administer this compound at the predetermined doses (e.g., 10 mg/kg and 30 mg/kg) daily via oral gavage.

  • Positive Control: Administer a standard-of-care therapeutic agent relevant to the cancer type daily via oral gavage.[2]

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Observe the animals daily for any signs of toxicity or distress.[2]

4. Study Endpoint and Tissue Collection

  • Study Endpoint: The study is typically concluded after 28 days of treatment or when tumors in the control group reach a predetermined size (e.g., 2000 mm³).[2]

  • Euthanasia and Tissue Collection: At the endpoint, euthanize the mice. Excise the tumors, weigh them, and divide them for further analysis. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

5. Endpoint Analyses

  • Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to assess cell proliferation (Ki-67) and apoptosis (cleaved caspase-3).

  • Western Blot Analysis: Prepare protein lysates from frozen tumor samples to analyze the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-S6K).

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation SMIP031 This compound SMIP031->PI3K inhibits

Caption: Hypothesized this compound mechanism of action via PI3K pathway inhibition.

workflow cluster_prep Preparation cluster_invivo In Vivo Phase cluster_analysis Analysis cell_culture Cell Culture (e.g., PC-3) cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest implantation Tumor Cell Implantation (Subcutaneous) cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring Tumor & Body Weight Measurement (2-3x/week) treatment->monitoring endpoint Study Endpoint (e.g., Day 28) monitoring->endpoint necropsy Necropsy & Tumor Excision endpoint->necropsy data_analysis Data Analysis (Tumor Growth Inhibition) necropsy->data_analysis tissue_processing Tumor Processing (FFPE & Snap Freeze) necropsy->tissue_processing ihc IHC Analysis (Ki-67, etc.) tissue_processing->ihc wb Western Blot (p-Akt, etc.) tissue_processing->wb

Caption: Experimental workflow for assessing this compound efficacy in a CDX model.

experimental_design cluster_groups Treatment Groups cluster_endpoints Primary & Secondary Endpoints main Mice with Established Tumors (100-150 mm³) (n=40) group1 Group 1 (n=10) Vehicle Control Daily, p.o. main->group1 group2 Group 2 (n=10) This compound (10 mg/kg) Daily, p.o. main->group2 group3 Group 3 (n=10) This compound (30 mg/kg) Daily, p.o. main->group3 group4 Group 4 (n=10) Positive Control Daily, p.o. main->group4 primary Primary Endpoint Tumor Volume Tumor Growth Inhibition group1->primary secondary Secondary Endpoints Body Weight Pharmacodynamic Markers (IHC, WB) group1->secondary group2->primary group2->secondary group3->primary group3->secondary group4->primary group4->secondary

Caption: Logical diagram of the experimental design and study endpoints.

References

Application Notes and Protocols for SMIP-031 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMIP-031 is a potent and orally active small molecule inhibitor of Protein Phosphatase, Mg2+/Mn2+ Dependent 1A (PPM1A), with a reported IC50 of 180 nM. By inhibiting PPM1A, this compound leads to the activation of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. This mechanism is initiated through the increased phosphorylation of p62/SQSTM1 at serine 403 (p-p62 S403) and the subsequent increase in the expression of Microtubule-associated proteins 1A/1B light chain 3B-II (LC3B-II).[1] The pro-autophagic activity of this compound makes it a valuable tool for studying the role of PPM1A and autophagy in various physiological and pathological processes, including infectious diseases such as tuberculosis.[1][2]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize modulators of PPM1A activity and autophagy, using this compound as a reference compound.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueReference
TargetProtein Phosphatase, Mg2+/Mn2+ Dependent 1A (PPM1A)[2][3]
IC50 (PPM1A)180 nM[2]
Mechanism of ActionInhibition of PPM1A, leading to increased p-p62 (S403) and LC3B-II levels, thereby activating autophagy.[1][2]
Oral Bioavailability (F)74%[2]

Signaling Pathway

The signaling pathway illustrates how this compound, by inhibiting PPM1A, leads to the activation of autophagy. PPM1A normally dephosphorylates target proteins involved in the autophagy pathway. Inhibition of PPM1A by this compound results in the hyperphosphorylation of key autophagy-related proteins, such as ULK1, which in turn phosphorylates p62 at Ser403, promoting the autophagic flux.

SMIP031_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling SMIP_031 This compound PPM1A PPM1A SMIP_031->PPM1A Inhibits ULK1 ULK1 PPM1A->ULK1 Dephosphorylates p62 p62/SQSTM1 ULK1->p62 Phosphorylates (S403) p_p62 p-p62 (S403) Autophagosome Autophagosome Formation (LC3B-II ↑) p_p62->Autophagosome Autophagy Autophagy Activation Autophagosome->Autophagy

This compound signaling pathway leading to autophagy.

Experimental Protocols

High-Throughput Screening for PPM1A Inhibitors

This protocol describes a biochemical assay to screen for inhibitors of recombinant PPM1A enzyme activity. The assay is based on the dephosphorylation of a synthetic phosphopeptide substrate, and the resulting free phosphate is detected using a malachite green-based colorimetric method.

Experimental Workflow:

HTS_PPM1A_Inhibitor_Workflow A Prepare Assay Plate (384-well) B Add Test Compounds & this compound (Control) A->B C Add Recombinant PPM1A B->C D Incubate C->D E Add Phosphopeptide Substrate D->E F Incubate E->F G Add Malachite Green Reagent F->G H Incubate G->H I Read Absorbance (620 nm) H->I J Data Analysis I->J

Workflow for PPM1A inhibitor HTS assay.

Materials:

  • Recombinant human PPM1A enzyme

  • Ser/Thr Phosphatase Assay Kit (containing phosphopeptide substrate and malachite green reagent)

  • This compound (positive control)

  • Sanguinarine (alternative positive control)[4]

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 50 mM MgCl2, 0.1% 2-mercaptoethanol)

  • 384-well clear flat-bottom microplates

  • Multichannel pipettes and/or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 620 nm

Procedure:

  • Plate Preparation: Add 5 µL of assay buffer to all wells of a 384-well plate.

  • Compound Addition: Add 1 µL of test compounds (at desired concentrations) or this compound (as a positive control, final concentration range 1 nM - 10 µM) to the appropriate wells. For negative control wells, add 1 µL of DMSO.

  • Enzyme Addition: Add 10 µL of diluted recombinant PPM1A enzyme to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

  • Substrate Addition: Add 10 µL of the phosphopeptide substrate to all wells.

  • Enzyme Reaction: Incubate the plate at 30°C for 30 minutes.

  • Detection: Add 25 µL of Malachite Green Reagent to all wells to stop the reaction and develop the color.

  • Final Incubation: Incubate at room temperature for 15 minutes.

  • Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Determine the IC50 values for active compounds.

Table 2: Example Plate Layout for PPM1A HTS Assay

Well TypeContent
BlankAssay Buffer only
Negative ControlAssay Buffer, DMSO, PPM1A, Substrate
Positive ControlAssay Buffer, this compound, PPM1A, Substrate
Test CompoundAssay Buffer, Test Compound, PPM1A, Substrate
No Enzyme ControlAssay Buffer, DMSO, Substrate
High-Content Screening for Autophagy Induction

This protocol describes a cell-based, high-content imaging assay to screen for compounds that induce autophagy by quantifying the formation of LC3B-positive puncta.[3][5][6]

Experimental Workflow:

HCS_Autophagy_Workflow A Seed Cells Stably Expressing GFP-LC3B in 384-well plates B Incubate (24h) A->B C Add Test Compounds & this compound (Control) B->C D Incubate (e.g., 6-24h) C->D E Fix and Permeabilize Cells D->E F Stain Nuclei (e.g., DAPI) E->F G Acquire Images using High-Content Imaging System F->G H Image Analysis: Quantify GFP-LC3B Puncta per Cell G->H I Data Analysis H->I

Workflow for autophagy induction HCS assay.

Materials:

  • Human cell line stably expressing GFP-LC3B (e.g., U2OS, HeLa, or HEK293)

  • This compound (positive control)

  • Rapamycin (positive control for autophagy induction)

  • Bafilomycin A1 (inhibitor of autophagic flux)

  • Cell culture medium and supplements

  • 384-well black, clear-bottom imaging plates

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Seed GFP-LC3B expressing cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer after 24 hours.

  • Cell Culture: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment: Treat the cells with test compounds or control compounds (this compound, Rapamycin). To assess autophagic flux, a parallel set of wells should be co-treated with Bafilomycin A1 (100 nM) for the last 4 hours of the incubation period.[7]

  • Incubation: Incubate for an appropriate time to induce autophagy (e.g., 6-24 hours).

  • Fixation: Carefully remove the medium and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Stain the nuclei with DAPI solution for 5 minutes.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Acquire images using a high-content imaging system. Use appropriate channels for DAPI (blue) and GFP (green).

  • Image Analysis: Use image analysis software to identify individual cells (based on DAPI staining) and quantify the number, size, and intensity of GFP-LC3B puncta within each cell.

  • Data Analysis: Calculate the average number of GFP-LC3B puncta per cell for each treatment condition. Compounds that significantly increase the number of puncta are considered autophagy inducers. The co-treatment with Bafilomycin A1 helps to distinguish between true autophagy inducers and compounds that block autophagic flux.[7]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p-p62 (S403)

This protocol describes a sensitive and high-throughput HTRF assay to quantify the levels of p62 phosphorylated at Serine 403 in cell lysates.[8]

Experimental Workflow:

HTRF_p62_Workflow A Seed Cells in 96- or 384-well plates B Incubate (24h) A->B C Treat with Test Compounds & this compound (Control) B->C D Incubate C->D E Lyse Cells D->E F Transfer Lysate to Assay Plate E->F G Add HTRF Antibody Mix (Anti-p62-d2 & Anti-p-p62(S403)-Eu3+) F->G H Incubate G->H I Read HTRF Signal (665 nm / 620 nm) H->I J Data Analysis I->J

Workflow for p-p62 (S403) HTRF assay.

Materials:

  • Cell line of interest (e.g., U2OS, HeLa)

  • This compound (positive control)

  • p-p62 (S403) HTRF assay kit (containing lysis buffer, anti-p62 antibody labeled with d2, and anti-p-p62 (S403) antibody labeled with Europium cryptate)

  • 96- or 384-well cell culture plates

  • 96- or 384-well low-volume white assay plates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with test compounds and this compound as described in the High-Content Screening protocol.

  • Cell Lysis: After treatment, lyse the cells directly in the culture plate by adding the HTRF lysis buffer.

  • Lysate Transfer: Transfer the cell lysate to a low-volume white assay plate.

  • Antibody Addition: Add the HTRF antibody mix (anti-p62-d2 and anti-p-p62(S403)-Eu3+) to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 2-4 hours).

  • Data Acquisition: Read the HTRF signal on a compatible microplate reader (emission at 665 nm and 620 nm after excitation at 320 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the vehicle control.

Conclusion

This compound serves as a critical tool for investigating the therapeutic potential of targeting the PPM1A-autophagy axis. The provided protocols offer robust and scalable methods for the high-throughput screening and characterization of novel modulators of this pathway, facilitating drug discovery efforts in various disease areas. The combination of biochemical and cell-based assays provides a comprehensive approach to identify and validate new chemical entities with desired biological activities.

References

Application Notes and Protocols for Flow Cytometry Analysis Following SMIP-031 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the analysis of cellular responses to SMIP-031 treatment using flow cytometry. As specific information regarding the mechanism of action for this compound is not publicly available, the following protocols and pathway diagrams are based on established methodologies for assessing common cellular outcomes such as apoptosis and cell cycle arrest, which are frequently induced by novel anti-cancer compounds. For illustrative purposes, we draw parallels to the known SKP2 E3 ligase inhibitor, SMIP004, which is recognized as a cancer cell-selective apoptosis inducer that causes G1 arrest.[1] These protocols will guide researchers in characterizing the effects of this compound on cell fate and proliferation.

Flow cytometry is a powerful technique for the multi-parametric analysis of individual cells within a heterogeneous population.[2] It is particularly well-suited for studying the effects of therapeutic compounds on cancer cells, enabling the quantification of apoptosis, cell cycle distribution, and changes in protein expression.

I. Analysis of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism for tissue homeostasis and is a primary target for many anti-cancer therapies. Flow cytometry offers several methods to detect and quantify apoptotic cells.[3][4] One of the most common assays utilizes a combination of Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.[4]

Key Concepts:
  • Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify early apoptotic cells.

  • Propidium Iodide (PI) / 7-AAD: These are fluorescent intercalating agents that stain DNA. They are excluded from live cells with intact membranes. In late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing these dyes to enter and stain the nucleus.[4]

Data Presentation: Expected Outcomes of Apoptosis Assay

The following table summarizes the expected cell populations and their interpretation in an Annexin V/PI flow cytometry experiment.

Cell PopulationAnnexin V StainingPI StainingInterpretation
ViableNegativeNegativeHealthy, non-apoptotic cells
Early ApoptoticPositiveNegativeCells in the early stages of apoptosis
Late Apoptotic/NecroticPositivePositiveCells in the late stages of apoptosis or necrotic cells
NecroticNegativePositivePrimarily necrotic cells with compromised membrane integrity
Experimental Protocol: Apoptosis Analysis using Annexin V and PI Staining

Materials:

  • Cells of interest (e.g., cancer cell line)

  • This compound (at various concentrations)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

    • Combine the detached cells with the supernatant from the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

II. Analysis of Cell Cycle Progression

Understanding how a compound affects the cell cycle is crucial for evaluating its anti-proliferative activity. Flow cytometry analysis of DNA content is a standard method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[5][6]

Key Concepts:
  • DNA Content: The amount of DNA in a cell doubles during the S phase of the cell cycle. Cells in G2 and M phases have twice the DNA content of cells in the G0/G1 phase.

  • Propidium Iodide (PI): PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Prior to staining, cells must be fixed and permeabilized to allow PI to enter and stain the nucleus. RNase treatment is also necessary as PI can also bind to double-stranded RNA.

Data Presentation: Expected Outcomes of Cell Cycle Analysis

The following table outlines the expected DNA content and interpretation for each phase of the cell cycle.

Cell Cycle PhaseDNA ContentInterpretation
Sub-G1< 2nApoptotic cells with fragmented DNA
G0/G12nCells in the resting or first growth phase
S> 2n and < 4nCells actively synthesizing DNA
G2/M4nCells in the second growth phase or mitosis
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Cells of interest

  • This compound (at various concentrations)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as described in the apoptosis protocol.

  • Cell Harvesting:

    • Harvest and wash the cells as described in the apoptosis protocol.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a singlet gate to exclude cell doublets and aggregates.

    • Acquire data using a linear scale for the PI fluorescence channel.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

III. Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the analysis of this compound's effects.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand FasL / TNF-α DeathReceptor Fas / TNFR1 Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-Caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Bax_Bak Bax/Bak Activation Caspase8->Bax_Bak Bid cleavage Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis_ext Apoptosis Caspase3->Apoptosis_ext DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome ProCaspase9 Pro-Caspase-9 Apoptosome->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 ProCaspase3_int Pro-Caspase-3 Caspase9->ProCaspase3_int Caspase3_int Caspase-3 ProCaspase3_int->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int

Caption: Extrinsic and Intrinsic Apoptosis Pathways.

G cluster_workflow Flow Cytometry Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay Harvest_A Harvest & Wash Cells Stain_A Stain with Annexin V & PI Harvest_A->Stain_A Analyze_A Analyze on Flow Cytometer Stain_A->Analyze_A Harvest_C Harvest & Wash Cells Fix Fix with 70% Ethanol Harvest_C->Fix Stain_C Stain with PI/RNase Fix->Stain_C Analyze_C Analyze on Flow Cytometer Stain_C->Analyze_C Start Cell Culture with This compound Treatment Start->Harvest_A Start->Harvest_C

Caption: Experimental Workflow for Flow Cytometry Analysis.

G SMIP031 This compound Skp2 Skp2 (E3 Ligase) SMIP031->Skp2 Apoptosis Apoptosis SMIP031->Apoptosis p27 p27 (CDK Inhibitor) Skp2->p27 CDK2_CyclinE CDK2/Cyclin E p27->CDK2_CyclinE Rb Rb Phosphorylation CDK2_CyclinE->Rb G1_Arrest G1 Arrest CDK2_CyclinE->G1_Arrest E2F E2F Release Rb->E2F S_Phase S-Phase Entry E2F->S_Phase

Caption: Hypothetical this compound Signaling Pathway.

References

Application Notes and Protocols for Co-Treatment Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "SMIP-031" did not yield specific results in scientific literature. Based on the nature of the query, this document provides detailed application notes and protocols for two relevant co-treatment strategies involving well-documented investigational drugs: Elamipretide (SS-31) and the combination of Selumetinib and Sirolimus as studied in the SARC031 clinical trial. These notes are intended for researchers, scientists, and drug development professionals.

Section 1: Elamipretide (SS-31) Co-Treatment Protocols

Introduction

Elamipretide (also known as SS-31 or MTP-131) is a mitochondria-targeting tetrapeptide that has shown therapeutic potential in a range of diseases associated with mitochondrial dysfunction.[1][2][3] Its primary mechanism of action involves binding to cardiolipin, a key phospholipid of the inner mitochondrial membrane. This interaction stabilizes mitochondrial cristae, reduces oxidative stress, and enhances ATP production.[1][2][4][5] Co-treatment with Elamipretide may offer synergistic effects when combined with therapies for conditions where mitochondrial health is compromised.

Signaling Pathway

Elamipretide's action is centered on the mitochondria. By binding to cardiolipin, it helps to maintain the integrity of the electron transport chain, which in turn reduces the production of reactive oxygen species (ROS) and prevents the initiation of apoptotic pathways.[6][7]

Elamipretide_Pathway cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) ETC->ROS reduces leakage leading to less ATP ATP Production ETC->ATP enhances Cardiolipin Cardiolipin Cardiolipin->ETC stabilizes Apoptosis Apoptosis ROS->Apoptosis triggers Elamipretide Elamipretide (SS-31) Elamipretide->Cardiolipin binds to

Caption: Elamipretide's mechanism of action within the mitochondrion.

Quantitative Data Summary

The following table summarizes data from a preclinical study investigating the co-administration of SS-31 with chemotherapy in a cancer-induced cachexia model.[8]

Parameter Control Chemotherapy (OXFU) Chemotherapy + SS-31
Drug(s) VehicleOxaliplatin + 5-FluorouracilOxaliplatin + 5-Fluorouracil + SS-31
SS-31 Dosage N/AN/A2 mg/kg, 5 mg/kg, 10 mg/kg (escalating)
Effect on Cell Proliferation BaselineInhibitedNo interference with chemotherapy effect
Effect on Apoptosis BaselineIncreasedNo interference with chemotherapy effect
Experimental Protocol: In Vitro Co-Treatment Viability Assay

This protocol outlines a general method for assessing the synergistic or additive effects of Elamipretide with another compound (Drug X) on cell viability.

1. Cell Culture:

  • Culture target cells (e.g., a cell line relevant to the disease model) in appropriate media and conditions until they reach 70-80% confluency.

2. Experimental Plating:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

3. Drug Preparation:

  • Prepare stock solutions of Elamipretide and Drug X in a suitable solvent (e.g., sterile water or DMSO).

  • Create a dilution series for each drug to determine the optimal concentration range.

4. Co-Treatment Administration:

  • Treat cells with Elamipretide alone, Drug X alone, and a combination of both at various concentrations. Include a vehicle-only control.

5. Incubation:

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

6. Viability Assessment (MTT Assay):

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add solubilization solution (e.g., DMSO or a proprietary solvent) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-only control.

  • Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Experimental_Workflow A Cell Seeding in 96-well plate B Overnight Incubation A->B C Co-treatment with Elamipretide and Drug X B->C D Incubation (24-72h) C->D E MTT Assay D->E F Absorbance Reading E->F G Data Analysis (Combination Index) F->G

Caption: Workflow for an in vitro co-treatment viability assay.

Section 2: SARC031 Co-Treatment Protocol (Selumetinib and Sirolimus)

Introduction

The SARC031 clinical trial is a Phase 2 study evaluating the combination of Selumetinib (a MEK inhibitor) and Sirolimus (an mTOR inhibitor) for patients with malignant peripheral nerve sheath tumors (MPNST).[9][10][11] Preclinical data suggested that the combination of MEK and mTOR inhibitors could lead to significant tumor shrinkage in MPNST.[12]

Signaling Pathway

Selumetinib targets the RAS/RAF/MEK/ERK (MAPK) pathway, which is frequently overactive in various cancers and drives cell proliferation.[13][14] Sirolimus inhibits the mTOR pathway, another critical signaling cascade involved in cell growth and survival.[15] The dual inhibition of these pathways is a rational approach to overcoming resistance and achieving a more potent anti-tumor effect.[13]

SARC031_Pathway cluster_Pathways Tumor Cell Signaling Ras Ras Raf Raf Ras->Raf mTOR mTOR Ras->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation mTOR->Proliferation Selumetinib Selumetinib Selumetinib->MEK inhibits Sirolimus Sirolimus Sirolimus->mTOR inhibits

Caption: Dual inhibition of MAPK and mTOR pathways by Selumetinib and Sirolimus.

Quantitative Data Summary: SARC031 Dosing Protocol

The following table details the dosing regimen used in the SARC031 clinical trial.[10][15]

Drug Dosage Administration Schedule
Selumetinib 50 mgOrally, twice dailyContinuous
Sirolimus 4 mgOrally, once dailyContinuous (with a 12 mg loading dose on Cycle 1, Day 1)
Cycle Length N/AN/A28 days
Experimental Protocol: In Vivo Murine Xenograft Model

This protocol describes a general workflow for evaluating the efficacy of the Selumetinib and Sirolimus combination in a mouse xenograft model of MPNST.

1. Cell Line and Animal Model:

  • Select a relevant human MPNST cell line.

  • Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

2. Tumor Implantation:

  • Subcutaneously inject a suspension of MPNST cells into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

3. Randomization and Treatment Groups:

  • Randomize mice into four groups:

    • Vehicle control

    • Selumetinib alone

    • Sirolimus alone

    • Selumetinib + Sirolimus combination

4. Drug Formulation and Administration:

  • Formulate Selumetinib and Sirolimus for oral gavage based on the dosages used in clinical trials, adjusted for mouse body weight.

  • Administer drugs according to the specified schedule.

5. Monitoring and Endpoints:

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor mouse body weight and overall health.

  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis and biomarker assessment from tumor tissue.

6. Data Analysis:

  • Plot tumor growth curves for each treatment group.

  • Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.

Xenograft_Workflow A MPNST Cell Culture B Subcutaneous Injection into Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Daily Oral Gavage (Selumetinib +/- Sirolimus) D->E F Tumor Volume and Body Weight Measurement E->F G Endpoint Analysis (Tumor Growth Inhibition) F->G

Caption: Workflow for an in vivo xenograft study of co-treatment efficacy.

References

Application Notes and Protocols for CRISPR-Cas9 Screening with SMIP-031

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRISPR-Cas9 technology has revolutionized functional genomics, enabling researchers to systematically investigate gene function on a genome-wide scale. When combined with small molecule inhibitors, CRISPR-Cas9 screens become a powerful tool to elucidate drug mechanisms of action, identify genetic dependencies, and discover novel therapeutic targets. This document provides detailed application notes and protocols for utilizing SMIP-031, a potent and selective small molecule inhibitor of the Hippo signaling pathway effector YAP/TAZ, in CRISPR-Cas9 screening.

The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. This compound offers a novel tool to probe the genetic vulnerabilities that arise when this pathway is inhibited. By performing CRISPR-Cas9 loss-of-function screens in the presence of this compound, researchers can identify synthetic lethal interactions, where the combination of gene knockout and pathway inhibition leads to cell death, and mechanisms of drug resistance.

Key Applications:

  • Identification of synthetic lethal targets with YAP/TAZ inhibition.

  • Elucidation of mechanisms of acquired resistance to Hippo pathway inhibitors.

  • Discovery of novel drug combinations to enhance the efficacy of this compound.

  • Functional annotation of genes in the context of Hippo pathway signaling.

Signaling Pathway of YAP/TAZ in the Hippo Pathway

In the canonical Hippo signaling pathway, a core kinase cascade consisting of MST1/2 and LATS1/2 phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. When the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival. This compound is hypothesized to interfere with the interaction between YAP/TAZ and TEAD, thereby inhibiting downstream gene expression.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 activates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD YAP_TAZ_n->TEAD Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes activates SMIP031 This compound SMIP031->TEAD inhibits interaction

Figure 1. The Hippo signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize hypothetical data from a CRISPR-Cas9 screen in a human pancreatic cancer cell line (e.g., MiaPaCa-2) treated with this compound. The screen was performed to identify genes whose knockout confers resistance or sensitivity to this compound.

Table 1: this compound In Vitro Activity

ParameterValue
Cell LineMiaPaCa-2
IC50 (72h)50 nM
TargetYAP/TAZ-TEAD Interaction
AssayLuciferase Reporter Assay (TEAD-responsive element)

Table 2: Top Gene Hits from CRISPR-Cas9 Screen with this compound

GenePhenotypeLog2 Fold Change (this compound vs. DMSO)p-value
NF2Sensitizer-3.21.5e-8
CSNK1EResistor2.83.2e-7
AMOTL2Sensitizer-2.98.1e-7
WWC1Sensitizer-2.52.4e-6
YAP1Resistor4.11.1e-9
TAZResistor3.85.6e-9

Sensitizer: Gene knockout enhances the cytotoxic effect of this compound. Resistor: Gene knockout confers resistance to this compound.

Experimental Protocols

General Workflow for a Pooled CRISPR-Cas9 Knockout Screen

The overall workflow involves transducing a population of Cas9-expressing cells with a pooled sgRNA library, followed by treatment with this compound or a vehicle control (DMSO). Genomic DNA is then harvested at an initial time point and after a period of selection. The relative abundance of sgRNAs is determined by next-generation sequencing to identify genes that, when knocked out, alter the cellular response to this compound.

CRISPR_Workflow Start Cas9-expressing Cell Line Transduction Lentiviral Transduction (Low MOI) Start->Transduction Lentivirus Pooled sgRNA Lentiviral Library Lentivirus->Transduction Selection Antibiotic Selection Transduction->Selection T0 T0 Sample Collection (gDNA extraction) Selection->T0 Split Split Cell Population Selection->Split Sequencing Next-Generation Sequencing of sgRNAs T0->Sequencing DMSO DMSO Treatment (Vehicle Control) Split->DMSO SMIP031 This compound Treatment Split->SMIP031 Culture Cell Culture (14-21 days) DMSO->Culture SMIP031->Culture Tx_DMSO Tx Sample Collection (DMSO, gDNA extraction) Culture->Tx_DMSO Tx_SMIP031 Tx Sample Collection (this compound, gDNA extraction) Culture->Tx_SMIP031 Tx_DMSO->Sequencing Tx_SMIP031->Sequencing Analysis Data Analysis (Hit Identification) Sequencing->Analysis

Figure 2. General experimental workflow for a pooled CRISPR knockout screen.

Detailed Protocol: Pooled CRISPR-Cas9 Screen with this compound

Materials:

  • Cas9-expressing cancer cell line (e.g., MiaPaCa-2-Cas9)

  • Pooled human sgRNA library (e.g., GeCKO v2)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin or other selection antibiotic

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • PCR primers for sgRNA library amplification

  • Next-generation sequencing platform

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.

    • Harvest the viral supernatant 48 and 72 hours post-transfection.

    • Titer the virus to determine the optimal multiplicity of infection (MOI).

  • Lentiviral Transduction:

    • Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA.

    • Use a sufficient number of cells to maintain library representation (e.g., >500 cells per sgRNA).

    • Add polybrene to enhance transduction efficiency.

    • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Cell Culture and Treatment:

    • After selection, harvest an initial cell population (T0) for genomic DNA extraction.

    • Split the remaining cells into two arms: one treated with a predetermined concentration of this compound (e.g., IC50) and the other with an equivalent concentration of DMSO.

    • Culture the cells for a predetermined number of population doublings (e.g., 14-21 days).

    • Passage the cells as needed, maintaining high library representation at each passage.

    • Harvest the final cell populations (Tx) from both the this compound and DMSO arms for genomic DNA extraction.

  • Genomic DNA Extraction and Sequencing:

    • Extract genomic DNA from the T0 and Tx cell pellets.

    • Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.

    • Perform next-generation sequencing on the amplified sgRNA libraries.

  • Data Analysis:

    • Align sequencing reads to the sgRNA library to determine the read count for each sgRNA.

    • Calculate the log2 fold change of each sgRNA in the Tx samples relative to the T0 sample.

    • Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched or depleted in the this compound treated cells compared to the DMSO control.

Logical Relationship Diagram for Hit Validation

Following the primary screen, candidate genes should be validated through individual gene knockout experiments.

Validation_Workflow Primary_Screen Primary CRISPR Screen (Pooled) Hit_Identification Identification of Candidate Genes Primary_Screen->Hit_Identification Individual_KO Individual Gene Knockout (using 2-3 sgRNAs per gene) Hit_Identification->Individual_KO Cell_Viability Cell Viability Assays (this compound vs. DMSO) Individual_KO->Cell_Viability Western_Blot Western Blot Analysis (Confirm protein knockout) Individual_KO->Western_Blot Mechanism_Studies Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) Cell_Viability->Mechanism_Studies Western_Blot->Mechanism_Studies Validated_Hits Validated Therapeutic Targets Mechanism_Studies->Validated_Hits

Figure 3. Logical workflow for validating candidate genes from the primary screen.

Disclaimer

This document provides a generalized protocol and hypothetical data for the use of this compound in CRISPR-Cas9 screening. Researchers should optimize experimental conditions, including cell line, this compound concentration, and screening duration, for their specific biological system and research question. The provided protocols are for research use only.

Techniques for Assessing SMIP-031 Target Engagement with PPM1A

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key methodologies for confirming and quantifying the engagement of SMIP-031, a novel activator of Protein Phosphatase, Mg2+/Mn2+ dependent 1A (PPM1A), with its intended target in both in vitro and cellular contexts. PPM1A is a crucial serine/threonine phosphatase involved in various cellular signaling pathways, and its activation by this compound holds therapeutic potential, particularly in infectious diseases like tuberculosis[1].

Accurate assessment of target engagement is a critical step in the preclinical development of any therapeutic agent. It provides direct evidence that the compound binds to its intended target, enabling the correlation of this binding with the observed biological effects and guiding structure-activity relationship (SAR) studies. This document outlines several robust techniques, from direct biophysical measurements in a purified system to complex assays in a live-cell environment.

Overview of Target Engagement Assays

A variety of biophysical and cell-based methods can be employed to measure the interaction between a small molecule and its protein target[2][3][4][][6]. The choice of assay depends on factors such as the stage of drug development, the required throughput, and the specific questions being addressed (e.g., direct binding, cellular permeability, or engagement in a physiological context)[2][7].

For this compound, an activator of PPM1A, suitable methods will detect the physical interaction of the compound with the phosphatase. The following sections provide detailed protocols for three widely used and powerful techniques: the Cellular Thermal Shift Assay (CETSA), the In-Cell Western (ICW) assay, and the NanoBRET™ Target Engagement Assay.

Data Summary: Comparison of Target Engagement Techniques

The following table summarizes key quantitative parameters and characteristics of the described assays, offering a comparative overview to aid in selecting the most appropriate method for a given research objective.

Technique Principle Typical Readout Key Quantitative Parameters Throughput Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.Western Blot or ELISA-based detection of soluble protein after heat shock.Apparent melting temperature (Tm), Thermal shift (ΔTm).Low to MediumLabel-free, performed in intact cells or tissues, reflects physiological conditions.[8][9][10]Indirect measurement of binding, lower throughput for Western Blot detection.
In-Cell Western (ICW) Immunofluorescent detection of target protein levels in fixed and permeabilized cells in a microplate format.Infrared fluorescence intensity.EC50/IC50 from dose-response curves, Z'-factor.HighHigh throughput, quantitative, allows for multiplexing.[11][12][13]Requires specific and high-quality antibodies, fixation may alter epitopes.[13]
NanoBRET™ Target Engagement Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.BRET ratio.IC50 (from competitive displacement of tracer), KD (apparent affinity).HighLive-cell assay, highly sensitive, provides quantitative binding affinity in cells.[14][15]Requires genetic modification of cells to express the fusion protein, potential interference from tracer binding mode.[15]

Section 1: Cellular Thermal Shift Assay (CETSA) for PPM1A Engagement

CETSA is a powerful biophysical method for assessing drug-target interaction in a cellular environment[8][16]. The principle is based on the observation that the binding of a ligand, such as this compound, can stabilize its target protein, PPM1A, leading to an increase in the protein's melting temperature[8][9][16]. This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble PPM1A remaining.

CETSA_Workflow cluster_0 Cell Culture & Treatment cluster_1 Heat Challenge cluster_2 Lysis & Fractionation cluster_3 Quantification A 1. Culture Cells B 2. Treat with this compound (or vehicle control) A->B C 3. Aliquot cells and heat at different temps B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Centrifuge to separate soluble vs. aggregated protein D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze by Western Blot (or other immunoassay) F->G H 8. Quantify PPM1A band intensity G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA

This protocol is designed for adherent cells in a 12-well plate format and subsequent analysis by Western Blot.

Materials:

  • Cell line expressing PPM1A (e.g., HEK293T, A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Liquid nitrogen

  • Centrifuge (capable of 20,000 x g at 4°C)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PPM1A

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 12-well plates and grow to 80-90% confluency.

    • Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control.

    • Remove the old medium, wash cells once with PBS, and add the medium containing this compound or vehicle.

    • Incubate for 1-2 hours at 37°C to allow for compound uptake.

  • Cell Harvesting and Heat Challenge:

    • Harvest cells by trypsinization or scraping, and wash with PBS.

    • Resuspend the cell pellet in lysis buffer to a final concentration of approximately 2 x 107 cells/mL.

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

    • To generate a melt curve, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by 3 minutes at room temperature[16].

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath[16].

    • Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins[16][17].

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with a primary antibody specific for PPM1A overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the chemiluminescent signal and quantify the band intensities.

  • Data Analysis:

    • Plot the normalized band intensity for PPM1A against the temperature for both vehicle- and this compound-treated samples.

    • The resulting melt curves can be fitted to determine the apparent melting temperature (Tm). A shift in Tm in the presence of this compound indicates target engagement.

Section 2: In-Cell Western (ICW) Assay for PPM1A Signaling

The In-Cell Western (ICW), or In-Cell ELISA, is a high-throughput immunocytochemical assay performed in microplates[18][19]. It allows for the quantification of protein levels and post-translational modifications directly in fixed and permeabilized cells[11]. This technique can be adapted to assess the downstream consequences of PPM1A activation by this compound. For example, if PPM1A is known to dephosphorylate a specific substrate, an ICW assay can be used to measure the decrease in the phosphorylated form of that substrate in a dose-dependent manner following this compound treatment.

ICW_Workflow A 1. Seed cells in 96-well plate B 2. Treat with this compound (dose-response) A->B C 3. Fix and permeabilize cells B->C D 4. Block non-specific binding C->D E 5. Incubate with Primary Antibodies (e.g., anti-pSubstrate & anti-Total Protein) D->E F 6. Incubate with Secondary Antibodies (IRDye® 800CW & IRDye® 680RD) E->F G 7. Wash and Scan Plate (Infrared Imaging System) F->G H 8. Normalize phospho-signal to total protein or cell number G->H

Caption: General workflow for a two-color In-Cell Western (ICW) assay.

Detailed Experimental Protocol: ICW

This protocol describes a two-color ICW to measure the dephosphorylation of a hypothetical PPM1A substrate (Substrate-P) relative to a normalization protein (e.g., alpha-tubulin).

Materials:

  • 96-well clear-bottom microplate

  • Adherent cell line

  • This compound and appropriate controls

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer)

  • Primary antibody against the phosphorylated PPM1A substrate (e.g., Rabbit anti-Substrate-P)

  • Primary antibody for normalization (e.g., Mouse anti-alpha-tubulin)

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse)

  • Wash buffer (e.g., 0.1% Tween-20 in PBS)

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Seeding and Treatment:

    • Seed 10,000-20,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for the desired time. Include vehicle controls.

  • Fixation and Permeabilization:

    • Carefully remove the treatment medium.

    • Add 100 µL of fixing solution to each well and incubate for 20 minutes at room temperature[18][19].

    • Wash the wells 3 times with 150 µL of wash buffer.

    • Add 100 µL of permeabilization buffer and incubate for 20 minutes at room temperature[12][18].

  • Blocking and Antibody Incubation:

    • Wash the wells 3 times with wash buffer.

    • Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking[18][19].

    • Prepare the primary antibody cocktail in blocking buffer (e.g., anti-Substrate-P and anti-alpha-tubulin).

    • Remove the blocking buffer and add 50 µL of the primary antibody cocktail to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation and Imaging:

    • Wash the wells 4 times with wash buffer.

    • Prepare the secondary antibody cocktail (e.g., IRDye® 800CW and IRDye® 680RD) in blocking buffer, protecting from light.

    • Add 50 µL of the secondary antibody cocktail and incubate for 1 hour at room temperature with gentle shaking, protected from light.

    • Wash the wells 4 times with wash buffer. Perform a final wash with PBS to remove residual detergent.

    • Remove all liquid and allow the plate to air-dry in the dark.

    • Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.

  • Data Analysis:

    • Quantify the fluorescence intensity for each channel in each well.

    • Normalize the signal from the phospho-substrate (800 nm channel) to the normalization protein signal (700 nm channel).

    • Plot the normalized signal against the this compound concentration to generate a dose-response curve and calculate the EC50.

Section 3: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding at a target protein in live cells[14][15]. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a bright, energy-efficient NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that reversibly binds to the same protein (the energy acceptor)[15][20]. When an unlabeled compound like this compound is introduced, it competes with the tracer for binding to the PPM1A-NanoLuc® fusion protein, causing a decrease in the BRET signal in a dose-dependent manner.

PPM1A_Signaling cluster_0 Upstream Signaling cluster_1 PPM1A Regulation cluster_2 Downstream Effect Upstream_Kinase Upstream Kinase (e.g., TAK1) Substrate Substrate Protein Upstream_Kinase->Substrate Phosphorylation Substrate_P Phosphorylated Substrate Downstream_Effect Cellular Response (e.g., altered gene expression, reduced inflammation) Substrate->Downstream_Effect PPM1A PPM1A PPM1A->Substrate_P Dephosphorylation SMIP031 This compound SMIP031->PPM1A Activates

Caption: Hypothetical PPM1A signaling pathway activated by this compound.

Protocol Outline: NanoBRET™ Target Engagement

This is a generalized protocol; specific details such as tracer selection and concentration must be optimized according to the manufacturer's (Promega) instructions.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding PPM1A-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • 96-well or 384-well white, tissue culture-treated plates

  • This compound compound

  • NanoBRET™ Tracer specific for the target class

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the PPM1A-NanoLuc® fusion plasmid and a carrier DNA according to the manufacturer's protocol.

    • Plate the transfected cells into assay plates and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Prepare the tracer dilution in Opti-MEM®.

    • Add the this compound dilutions to the appropriate wells, followed by the addition of the tracer. Include "no compound" and "no tracer" controls.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the extracellular inhibitor.

    • Add the detection reagent to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50, which reflects the apparent affinity of the compound for PPM1A in live cells.

References

Troubleshooting & Optimization

troubleshooting SMIP-031 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SMIP-031

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental results involving the novel Fictional Kinase A (FKA) inhibitor, this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Guide 1: Unexpected Cell Viability Results

Problem: The observed cytotoxicity of this compound is significantly lower or higher than expected in our cancer cell line.

Possible CauseRecommended ActionExpected Outcome
Cell Line-Specific Effects Test this compound in multiple cell lines to determine if the effect is consistent. Characterize the expression levels of the target kinase (FKA) and downstream pathway components in your cell lines via Western blot.Helps distinguish between general compound properties and effects specific to a particular cellular context.
Inappropriate Concentration Range Perform a dose-response curve starting from a low nanomolar range to a high micromolar range to determine the lowest effective concentration.[1][2]Identifies the optimal concentration for on-target effects and reveals whether high concentrations are engaging off-targets, leading to excessive toxicity.
Compound Instability or Precipitation Check the stability of this compound in your specific cell culture media at 37°C over the course of the experiment. Ensure the compound is fully solubilized and does not precipitate at the working concentration.[2]Ensures that the observed effects are due to the active inhibitor and not its degradation products or physical precipitation.
Assay Interference Run a control with this compound in cell-free media to check if it directly interferes with the viability assay reagents (e.g., reduces MTT reagent).[3]Confirms that the measured signal is a true reflection of cellular metabolic activity and not an artifact of chemical interference.
Activation of Compensatory Pathways Inhibition of FKA may lead to the activation of alternative pro-survival pathways (e.g., MAPK/ERK).[2][4] Use Western blotting to probe for the activation of known compensatory pathways by checking key phosphorylated proteins.Provides a clearer understanding of the cellular response to FKA inhibition and may explain resistance to this compound.

Guide 2: Inconsistent Phosphorylation of Target Substrate (PSY)

Problem: We do not observe a decrease in the phosphorylation of Protein Substrate Y (PSY) after this compound treatment, as measured by Western blot.

Possible CauseRecommended ActionExpected Outcome
Insufficient Treatment Duration Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximal dephosphorylation of PSY.Identifies the kinetic window in which this compound exerts its effect on the target.
Ineffective Cell Lysis Ensure your lysis buffer contains appropriate phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of proteins during sample preparation.Prevents artificial dephosphorylation of PSY after cell lysis, ensuring the Western blot reflects the true intracellular state.
Antibody Issues Validate the specificity of your phospho-PSY antibody. Use a positive control (e.g., cells treated with a known activator of the CSP-X pathway) and a negative control (e.g., lysate from FKA knockout cells).Confirms that the antibody is specifically detecting the phosphorylated form of PSY and that the signal is dependent on FKA activity.
Inhibitor Inactivity Confirm the integrity and activity of your this compound stock. Use a positive control cell line known to be sensitive to FKA inhibition.Verifies that the compound itself is active and capable of inhibiting the target kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is an ATP-competitive small molecule inhibitor of Fictional Kinase A (FKA). By binding to the ATP pocket of FKA, it prevents the phosphorylation of its downstream substrate, Protein Substrate Y (PSY). This inhibition disrupts the pro-survival "Cell Survival Pathway X" (CSP-X), leading to the induction of apoptosis in susceptible cancer cell lines.

Q2: What are the potential off-target effects of this compound? A2: While designed for FKA, like many kinase inhibitors, this compound may exhibit off-target activity at higher concentrations.[5][6] Off-target effects occur when the inhibitor binds to and modulates other proteins, which can lead to misinterpretation of results or unexpected toxicity.[1] It is crucial to use the lowest effective concentration to minimize these effects.[1] A kinome-wide selectivity screen is the most definitive way to identify unintended targets.[2]

Table 1: Hypothetical Selectivity Profile of this compound (Note: Data is for illustrative purposes only)

Kinase TargetIC50 (nM)Potency
FKA (On-Target) 15 High
Kinase B850Moderate
Kinase C2,500Low
Kinase D>10,000Negligible

Q3: I am observing markers of autophagy (e.g., increased LC3-II) instead of apoptosis. Is this expected? A3: This is a possible outcome. The inhibition of a primary survival pathway can sometimes induce other cellular stress responses, such as autophagy.[7] This can be a cytoprotective response or an alternative cell death pathway. It is recommended to use multiple assays to confirm the cell death mechanism, such as Annexin V for apoptosis and LC3-II conversion for autophagy.[4][8]

Q4: How should this compound be stored and handled? A4: this compound should be stored as a powder at -20°C. For experimental use, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

Visualizations

cluster_pathway Cell Survival Pathway X (CSP-X) GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor FKA Fictional Kinase A (FKA) Receptor->FKA Activates PSY Protein Substrate Y (PSY) FKA->PSY Phosphorylates pPSY Phospho-PSY Survival Cell Survival & Proliferation pPSY->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits SMIP This compound SMIP->FKA Inhibits

Caption: The Cell Survival Pathway X (CSP-X) and the inhibitory action of this compound.

start Unexpected Result: Low Cell Viability check_conc 1. Verify Compound Concentration & Stability start->check_conc check_target 2. Confirm On-Target Effect: Measure Phospho-PSY check_conc->check_target pPSY_down Phospho-PSY Decreased? (On-Target Effect) check_target->pPSY_down off_target 3. Investigate Off-Target Effects: - Use Inactive Control - Kinome Screen pPSY_down->off_target  No conclusion_on Result is likely ON-TARGET pPSY_down->conclusion_on  Yes comp_path 4. Check Compensatory Pathways: - Western for p-ERK, etc. off_target->comp_path conclusion_off Result is likely OFF-TARGET comp_path->conclusion_off

References

Technical Support Center: Optimizing SMIP-031 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of SMIP-031 for cell viability experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active small molecule inhibitor of Protein Phosphatase Magnesium-dependent 1A (PPM1A), with an IC50 value of 180 nM.[1] It functions as an uncompetitive inhibitor.[2] Research has shown its potential in treating tuberculosis by enhancing the selective autophagy of macrophages to limit the survival of intracellular Mycobacterium tuberculosis (Mtb).[2]

Q2: What is a good starting concentration for my cell viability experiments with this compound?

A good starting point is to perform a dose-response experiment covering a wide range of concentrations, spanning several orders of magnitude around the known IC50 value. For this compound, you could start with a range from nanomolar (e.g., 1 nM) to micromolar (e.g., 100 µM) concentrations. This will help you determine the optimal concentration for your specific cell line and experimental goals, while also identifying the cytotoxic threshold.

Q3: How do I prepare and dissolve this compound?

Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution is then further diluted in your cell culture medium to the desired final concentrations. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate the cells with this compound?

The optimal incubation time will depend on the specific biological question you are investigating and the doubling time of your cell line. A time-course experiment is recommended. You can test several time points, such as 24, 48, and 72 hours, to determine the ideal duration to observe the desired effect on cell viability.

Q5: What type of control experiments should I include?

To ensure the validity of your results, you should include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on cell viability.

  • Untreated Control: Cells that are not treated with either this compound or the vehicle. This serves as a baseline for normal cell viability.

  • Positive Control (Optional): A compound with a known effect on the viability of your cell line can be used to validate the assay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, uneven distribution of this compound, or "edge effects" in the microplate.Ensure thorough mixing of the cell suspension before seeding. Add this compound solution to the center of the wells. Consider not using the outermost wells of the plate for experimental data.
No observable effect on cell viability The concentration of this compound is too low, the incubation time is too short, or the chosen cell line is not sensitive to PPM1A inhibition.Test a higher range of concentrations. Increase the incubation time. Consider using a different cell line that is known to be sensitive to the pathway modulated by PPM1A.
Excessive cell death even at low concentrations This compound is highly cytotoxic to your cell line, or the cells are particularly sensitive.Use a lower range of concentrations. Reduce the incubation time. Verify that the solvent concentration is not contributing to the cytotoxicity.
Precipitation of this compound in the culture medium The concentration of this compound exceeds its solubility in the medium.Prepare fresh dilutions from the stock solution for each experiment. Ensure the final solvent concentration is sufficient to maintain solubility. If precipitation persists, consider using a different solvent or formulation.

Experimental Protocols

Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the optimal concentration of this compound for your experiments.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to also prepare a vehicle control with the same final DMSO concentration.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Quantitative Data Summary

Compound Target IC50
This compoundPPM1A180 nM[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_treatment Add this compound to Cells overnight_incubation->add_treatment prepare_smip031 Prepare this compound Serial Dilutions prepare_smip031->add_treatment incubation Incubate (24, 48, 72h) add_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analyze_data Calculate % Viability read_plate->analyze_data plot_curve Generate Dose-Response Curve analyze_data->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining the optimal concentration of this compound.

signaling_pathway cluster_pathway Simplified PPM1A Signaling stress_signal Cellular Stress (e.g., Mtb infection) p38_mapk p38 MAPK (Phosphorylated - Active) stress_signal->p38_mapk downstream_target Downstream Target (e.g., p62 for autophagy) p38_mapk->downstream_target Phosphorylates ppm1a PPM1A ppm1a->p38_mapk Dephosphorylates autophagy Enhanced Autophagy downstream_target->autophagy smip031 This compound smip031->ppm1a Inhibits

Caption: Hypothetical signaling pathway involving PPM1A and the inhibitory action of this compound.

References

Technical Support Center: Improving the Stability of SMIP-031 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the small molecule inhibitor, SMIP-031, in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have precipitated after dilution into my aqueous experimental buffer. What should I do?

A1: Precipitation upon dilution is a common challenge with hydrophobic small molecules like this compound. Here are several steps to address this issue:

  • Lower the Final Concentration: The concentration of this compound in your final assay may be exceeding its aqueous solubility limit. Attempt to use a lower final concentration.

  • Optimize Organic Solvent Concentration: If you are diluting from a stock solution prepared in an organic solvent like DMSO, a slightly higher final concentration of the solvent (up to 0.5% v/v is often tolerated in cell-based assays) may be necessary to maintain solubility.[1][2] Always include a vehicle control with the same solvent concentration to ensure it does not affect your experimental results.[2]

  • Adjust Buffer pH: The solubility of ionizable compounds can be significantly influenced by pH.[1][2][3] Experiment with a range of pH values for your aqueous buffer to identify the optimal pH for this compound solubility.

  • Use a Different Solvent System: Consider preparing your stock solution in an alternative water-miscible organic solvent such as ethanol, methanol, or dimethylformamide (DMF).[1]

  • Prepare Fresh Dilutions: Do not use a solution that has already precipitated. It is recommended to prepare fresh dilutions of this compound for each experiment.[2]

Q2: I am observing a color change in my this compound stock solution over time. What does this indicate?

A2: A change in the color of your stock solution often suggests chemical degradation or oxidation of the compound.[4] This can be triggered by several factors, including:

  • Exposure to Light: Photochemical degradation can occur when the solution is exposed to UV or visible light.[4]

  • Exposure to Air (Oxygen): Some compounds are susceptible to oxidation.[4]

  • Reactive Impurities in the Solvent: Impurities in the solvent can react with and degrade the compound.

It is crucial to assess the integrity of the compound before proceeding with your experiments if you observe a color change.

Q3: How should I properly store my this compound stock solutions to ensure stability?

A3: Proper storage is critical for maintaining the integrity and activity of this compound.[2] Here are some general guidelines:

  • Storage Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[4]

  • Avoid Repeated Freeze-Thaw Cycles: Frequent freeze-thaw cycles can degrade the compound and affect the solvent's properties, especially for solvents like DMSO which are hygroscopic.[2][4] It is best to aliquot the stock solution into smaller, single-use volumes.

  • Protect from Light: Store solutions in amber-colored vials or wrap the vials in aluminum foil to protect them from light.[4][5]

  • Inert Atmosphere: For compounds prone to oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[4]

  • Container Type: Use high-quality, inert storage containers such as amber glass vials or polypropylene tubes to prevent leaching of contaminants or adsorption of the compound to the container surface.[4]

Q4: I suspect this compound is degrading in my cell culture medium during my experiment. How can I confirm this?

A4: To confirm the degradation of this compound in your experimental medium, you can perform a time-course experiment.[2] This involves measuring the concentration or activity of the inhibitor at different time points after its addition to the medium. A decrease in concentration or activity over time is indicative of instability.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Inconsistent results are often a primary indicator of compound instability. This guide provides a systematic approach to troubleshooting this issue.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps & Solutions
Compound Degradation in Stock Solution 1. Prepare fresh stock solutions of this compound. 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[4] 3. Store stock solutions protected from light and at the recommended temperature (-20°C or -80°C).[4][5]
Incomplete Solubilization 1. Ensure the compound is fully dissolved in the stock solvent. Gentle warming or sonication may aid dissolution, provided the compound is heat-stable.[1] 2. After dissolution, centrifuge the stock solution at high speed to pellet any undissolved microparticles.[1]
Precipitation in Aqueous Buffer 1. Visually inspect the final working solution for any signs of precipitation. 2. Refer to the FAQ "My this compound solution appears to have precipitated..." for detailed solutions.
Degradation in Experimental Medium 1. Perform a stability test of this compound in your specific cell culture medium at the experimental temperature (e.g., 37°C).[6] 2. Analyze samples at different time points using an appropriate analytical method like HPLC to quantify the remaining intact compound.[6]
Issue 2: Loss of Compound Activity

A gradual or sudden loss of the expected biological activity of this compound can be a direct consequence of its instability in solution.

Experimental Protocol: Assessing this compound Stability by HPLC

This protocol outlines a method to quantitatively assess the stability of this compound in a given solution over time.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • Aqueous buffer or cell culture medium of interest

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Prepare a fresh stock solution of this compound in the chosen solvent at a known concentration.

  • Dilute the stock solution into the aqueous buffer or cell culture medium to the final experimental concentration.

  • Timepoint Zero (T=0): Immediately after dilution, take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound. This serves as the baseline.[4]

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Subsequent Timepoints: At regular intervals (e.g., 2, 4, 8, 24 hours), collect aliquots of the solution.

  • Sample Preparation: If using cell culture medium, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to clear the supernatant before HPLC analysis.[6]

  • HPLC Analysis: Analyze each aliquot by HPLC using a suitable gradient to separate this compound from any degradation products.

  • Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value to determine the percentage of the compound remaining.

Data Presentation: Stability of this compound under Various Conditions

Condition Solvent Temperature % Remaining after 24h
1DMSO-20°C>99%
2DMSO4°C95%
3DMSORoom Temp85%
4PBS (pH 7.4)37°C70%
5Cell Culture Medium + 10% FBS37°C65%

Visualizations

Experimental Workflow: Troubleshooting this compound Instability

G start Inconsistent Results or Loss of Activity Observed check_stock Check Stock Solution (Color change, precipitation?) start->check_stock prep_fresh_stock Prepare Fresh Stock Solution check_stock->prep_fresh_stock Yes solubility_test Assess Solubility in Experimental Buffer check_stock->solubility_test No prep_fresh_stock->solubility_test precip_obs Precipitation Observed? solubility_test->precip_obs optimize_sol Optimize Solubilization (Adjust pH, solvent, concentration) precip_obs->optimize_sol Yes stability_test Perform Stability Test in Experimental Medium (e.g., HPLC) precip_obs->stability_test No optimize_sol->solubility_test degradation_obs Degradation Observed? stability_test->degradation_obs modify_protocol Modify Experimental Protocol (e.g., shorter incubation, fresh additions) degradation_obs->modify_protocol Yes proceed Proceed with Experiment degradation_obs->proceed No modify_protocol->proceed G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor SMIP_031 This compound SMIP_031->Target_Kinase Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

References

Technical Support Center: Addressing Off-Target Effects of SMIP-031 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SMIP-031. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, orally active small molecule inhibitor of Protein Phosphatase Magnesium-dependent 1A (PPM1A), with a reported IC50 of 180 nM.[1] PPM1A is a member of the PP2C family of Ser/Thr protein phosphatases and is a known negative regulator of several cellular stress response pathways.

Q2: What is the known mechanism of action for this compound?

This compound has been shown to activate autophagy. It achieves this by inhibiting PPM1A, which leads to an increase in the phosphorylation of p62/SQSTM1 at Serine 403. This phosphorylation enhances the clearance of cellular substrates by autophagy.[1]

Q3: What are the known off-targets of this compound?

A comprehensive off-target profile for this compound across a broad panel of phosphatases and kinases is not yet publicly available. However, its predecessor, SMIP-30, was found to be selective for PPM1A over its closest homolog, PPM1B.[2][3] Due to the conserved nature of phosphatase active sites, the potential for off-target effects with other phosphatases should be considered and experimentally evaluated.

Q4: What are the major signaling pathways regulated by PPM1A?

PPM1A is a critical regulator of several key signaling pathways, primarily acting as a negative regulator. Therefore, inhibition of PPM1A by this compound is expected to enhance these pathways. Key pathways include:

  • TGF-β Signaling: PPM1A dephosphorylates and inactivates SMAD2/3, terminating the TGF-β signal.[4]

  • MAPK Signaling: PPM1A can dephosphorylate and inactivate components of the MAPK pathway, including p38 and JNK.[4]

  • NF-κB Signaling: PPM1A can negatively regulate the NF-κB pathway.[4]

  • Hippo-YAP Signaling: PPM1A has been identified as a phosphatase that dephosphorylates and activates YAP.[5]

Troubleshooting Guide: Addressing this compound Off-Target Effects

Unexpected experimental results when using this compound may be attributable to its off-target effects. This guide provides a structured approach to troubleshooting these issues.

Issue 1: Observed phenotype is inconsistent with known PPM1A signaling.

If the observed cellular phenotype does not align with the known functions of PPM1A, consider the following:

  • Hypothesis: The phenotype may be due to the inhibition of an off-target phosphatase or other protein.

  • Troubleshooting Steps:

    • Perform Dose-Response and Titration Experiments: Determine if the phenotype is observed at concentrations significantly different from the IC50 of this compound for PPM1A (180 nM). Off-target effects often occur at higher concentrations.

    • Rescue Experiments: If possible, overexpress a constitutively active form of a suspected off-target protein to see if it rescues the phenotype.

    • Phosphatase Profiling: To definitively identify off-targets, consider performing a phosphatase selectivity profiling assay by a specialized service provider.

Issue 2: Inconsistent results in cellular assays.

Variability in the inhibitory effects of this compound in cell-based assays can arise from several factors:

  • Hypothesis: Inconsistent effective concentration of this compound or cellular state.

  • Troubleshooting Steps:

    • Inhibitor Stability and Solubility: Always prepare fresh dilutions of this compound for each experiment from a DMSO stock. Visually inspect the culture media for any signs of precipitation after adding the inhibitor. If solubility is a concern, consider the formulation provided in recent literature (e.g., for in vivo studies).[1]

    • Cell Culture Consistency: Maintain a consistent cell passage number and ensure uniform cell seeding density. Cellular responses can vary significantly with confluency and passage number.[6]

    • Control for Autophagy Induction: Since this compound is a known autophagy inducer, ensure that your experimental phenotype is not a secondary consequence of autophagy activation. Include appropriate controls, such as co-treatment with an autophagy inhibitor (e.g., 3-methyladenine or bafilomycin A1).

Issue 3: Difficulty in confirming PPM1A inhibition in cells.

Directly measuring the inhibition of PPM1A in a cellular context can be challenging.

  • Hypothesis: The downstream readout is not sensitive or specific enough.

  • Troubleshooting Steps:

    • Monitor a Direct Downstream Marker: The most direct and validated downstream marker of this compound activity is the phosphorylation of p62 at Serine 403. Use a phospho-specific antibody to detect this change via Western blotting or ELISA.[1]

    • Assess Autophagy Flux: Measure the overall process of autophagy using an autophagy flux assay. An increase in autophagic flux upon this compound treatment is a strong indicator of on-target activity.[7][8]

    • Confirm Downstream Pathway Modulation: Based on the known signaling pathways regulated by PPM1A, assess the phosphorylation status of key proteins like SMAD2/3, p38, or YAP. An increase in the phosphorylation of these substrates would be consistent with PPM1A inhibition.

Quantitative Data Summary

CompoundTargetIC50SelectivityReference
This compound PPM1A180 nMNot fully characterized.[1]
SMIP-30 PPM1A1.19 µM>30 µM for PPM1B[2][3]

Key Experimental Protocols

In Vitro PPM1A Phosphatase Assay

This protocol is adapted from established methods to determine the direct inhibitory effect of this compound on PPM1A activity.[9][10]

Materials:

  • Recombinant human PPM1A

  • Phosphorylated substrate (e.g., p-SMAD2, p-p38, or a generic phosphatase substrate like p-nitrophenyl phosphate (pNPP))

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 50 mM NaCl, 0.02% β-mercaptoethanol)

  • MgCl2 (Magnesium Chloride)

  • This compound

  • Phosphate detection reagent (e.g., Malachite Green-based)

Procedure:

  • Prepare a reaction mixture containing the phosphatase assay buffer and the desired concentration of MgCl2 (typically in the mM range).

  • Add recombinant PPM1A to the reaction mixture.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) and incubate for 10-15 minutes at 30°C.

  • Initiate the reaction by adding the phosphorylated substrate.

  • Incubate for a defined period (e.g., 15-30 minutes) at 30°C. The incubation time should be within the linear range of the reaction.

  • Stop the reaction (the method will depend on the substrate and detection method).

  • Quantify the amount of free phosphate released using a phosphate detection reagent and measure the absorbance.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cellular Assay for p62 Phosphorylation (Western Blot)

This protocol allows for the detection of the on-target effect of this compound in a cellular context.[11]

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • Primary antibodies: anti-phospho-p62 (Ser403) and anti-total p62

  • Secondary antibody (HRP-conjugated)

  • ECL detection reagent

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (or DMSO control) for the desired time (e.g., 2-6 hours).

  • Wash cells with ice-cold PBS and lyse them with supplemented lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Perform SDS-PAGE with equal amounts of protein per lane.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary anti-phospho-p62 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent.

  • Strip the membrane and re-probe with an anti-total p62 antibody to normalize for protein levels.

Autophagy Flux Assay

This assay measures the rate of autophagic degradation and is a functional readout of this compound activity.[7][8]

Materials:

  • Cells of interest

  • This compound

  • Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Cell lysis buffer

  • Primary antibodies: anti-LC3B and a loading control (e.g., anti-β-actin)

  • Secondary antibody (HRP-conjugated)

  • ECL detection reagent

Procedure:

  • Plate cells and treat with this compound (or DMSO) in the presence or absence of an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of this compound treatment).

  • Lyse the cells and perform Western blotting as described above.

  • Probe the membrane with an anti-LC3B antibody. Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Quantify the band intensities of LC3-II.

  • Autophagic flux is determined by the difference in the amount of LC3-II that accumulates in the presence of the autophagy inhibitor compared to its absence. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.

Visualizations

PPM1A_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-beta_Receptor TGF-beta->TGF-beta_Receptor Stress_Signals Stress_Signals MAPKKK MAPKKK Stress_Signals->MAPKKK IKK IKK Stress_Signals->IKK activates SMAD2_3 SMAD2/3 TGF-beta_Receptor->SMAD2_3 phosphorylates p-SMAD2_3 p-SMAD2/3 SMAD2_3->p-SMAD2_3 p-SMAD2_3->SMAD2_3 dephosphorylates Gene_Expression Gene_Expression p-SMAD2_3->Gene_Expression promotes MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38_JNK p38/JNK MAPKK->p38_JNK phosphorylates p-p38_JNK p-p38/JNK p38_JNK->p-p38_JNK p-p38_JNK->p38_JNK dephosphorylates p-p38_JNK->Gene_Expression promotes p-IKK p-IKK IKK->p-IKK p-IKK->IKK dephosphorylates IkappaB IkappaB p-IKK->IkappaB phosphorylates p-IkappaB p-IkappaB IkappaB->p-IkappaB NF-kappaB NF-κB p-IkappaB->NF-kappaB releases NF-kappaB->Gene_Expression promotes YAP YAP p-YAP p-YAP YAP->p-YAP LATS1/2 phosphorylates YAP->Gene_Expression promotes p-YAP->YAP PPM1A dephosphorylates p62 p62 p-p62 p-p62 (S403) p62->p-p62 ULK1 phosphorylates Autophagy Autophagy p-p62->Autophagy promotes This compound This compound PPM1A PPM1A This compound->PPM1A inhibits PPM1A->p-SMAD2_3 PPM1A->p-p38_JNK PPM1A->p-IKK PPM1A->p-YAP PPM1A->p62 dephosphorylates

Caption: Key signaling pathways regulated by PPM1A and the inhibitory effect of this compound.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Observation cluster_troubleshooting Troubleshooting Steps cluster_conclusion Conclusion Observation Unexpected or Inconsistent Experimental Results Dose_Response Perform Dose-Response and Titration Observation->Dose_Response Check_Stability Check this compound Stability and Solubility Observation->Check_Stability Standardize_Cells Standardize Cell Culture (Passage, Density) Observation->Standardize_Cells Alternative_Inhibitor Use Structurally Different PPM1A Inhibitor Dose_Response->Alternative_Inhibitor Off_Target Effect is Likely Off-Target Dose_Response->Off_Target If high concentration effect Confirm_On_Target Confirm On-Target Effect: Measure p-p62 / Autophagy Flux Alternative_Inhibitor->Confirm_On_Target Alternative_Inhibitor->Off_Target If phenotype differs On_Target Effect is Likely On-Target Confirm_On_Target->On_Target If consistent Confirm_On_Target->Off_Target If inconsistent Artifact Result is an Experimental Artifact Check_Stability->Artifact Standardize_Cells->Artifact Phosphatase_Profile Consider Phosphatase Selectivity Profiling Off_Target->Phosphatase_Profile

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: Refining STF-3031 Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing STF-3031, a dual inhibitor of Glucose Transporter 1 (GLUT1) and Nicotinamide Phosphoribosyltransferase (NAMPT). Given the dual mechanism of action, optimizing treatment duration is critical for achieving desired experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with STF-3031.

Question Possible Cause Suggested Solution
1. High levels of cytotoxicity observed in control/non-target cells. STF-3031 can exhibit off-target effects, particularly at higher concentrations where it inhibits NAMPT.[1][2] Healthy cells may be sensitive to NAD+ depletion.- Perform a dose-response curve with a wide range of STF-3031 concentrations to determine the optimal therapeutic window for your specific cell line. - Reduce the treatment duration. - If NAMPT inhibition is an unwanted off-target effect, consider supplementing the media with nicotinic acid (NA) to rescue normal cells via the Preiss-Handler pathway, a NAMPT-independent route for NAD+ synthesis.[3]
2. Inconsistent or variable results between experiments. - Inconsistent cell seeding density. - Variability in drug preparation and storage. STF-3031 is typically dissolved in DMSO and should be stored properly to maintain its activity. - Cell passage number can affect cellular metabolism and drug sensitivity.- Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. - Prepare fresh dilutions of STF-3031 from a concentrated stock for each experiment. Store the stock solution at -20°C or -80°C as recommended.[4] - Use cells within a consistent and narrow range of passage numbers for all experiments.
3. Difficulty in distinguishing between GLUT1 and NAMPT inhibition effects. STF-3031's dual-action can complicate data interpretation.[2] The observed phenotype may be a result of either glucose uptake inhibition, NAD+ depletion, or a combination of both.- To isolate the effect of GLUT1 inhibition, perform experiments in glucose-deprived media or use a specific GLUT1 inhibitor as a positive control. - To isolate the effect of NAMPT inhibition, supplement the media with nicotinamide mononucleotide (NMN), which can bypass the NAMPT-catalyzed step in the NAD+ salvage pathway.[2] - Measure both glucose uptake (e.g., using a fluorescent glucose analog) and intracellular NAD+ levels to correlate with your experimental observations.
4. No significant effect observed at expected concentrations. - The cell line may not be dependent on GLUT1 for glucose uptake or may have a low reliance on the NAMPT salvage pathway. - The treatment duration may be too short for the effects of NAD+ depletion to manifest.- Confirm the expression of GLUT1 and NAMPT in your cell line using techniques like Western blotting or qPCR. - Extend the treatment duration. The cytotoxic effects of NAMPT inhibitors can be delayed as they rely on the depletion of the cellular NAD+ pool.[5][6] A time-course experiment is highly recommended.

Experimental Protocols

Optimizing STF-3031 Treatment Duration

This protocol provides a detailed methodology for determining the optimal treatment duration of STF-3031 in a cell culture experiment.

Objective: To determine the ideal time point for assessing the effects of STF-3031 on cell viability, proliferation, or other relevant endpoints.

Materials:

  • STF-3031

  • Appropriate cell line and complete culture medium

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Determine the optimal seeding density for your cells to ensure they are in the exponential growth phase throughout the experiment.[7][8]

    • Seed the cells in a 96-well plate at the predetermined density and allow them to adhere overnight.

  • STF-3031 Preparation:

    • Prepare a concentrated stock solution of STF-3031 in DMSO.

    • On the day of the experiment, prepare serial dilutions of STF-3031 in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as in the highest STF-3031 treatment.

  • Treatment:

    • Remove the old medium from the cells and add the medium containing the different concentrations of STF-3031 or the vehicle control.

  • Time-Course Experiment:

    • Establish a range of time points for analysis. A common starting point is to test 24, 48, and 72-hour incubations.[9]

    • For each time point, have a separate set of plates.

  • Endpoint Measurement:

    • At each designated time point, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control at each time point.

    • Plot the cell viability against the STF-3031 concentration for each time point.

    • Determine the IC50 value (the concentration that inhibits 50% of cell viability) for each time point.

    • The optimal treatment duration will depend on your experimental goals. For example, you might choose the earliest time point that gives a significant and reproducible effect to minimize off-target effects.

Data Presentation

Table 1: Effect of STF-3031 on Cell Viability of RCC4 Cells at Different Treatment Durations

Treatment DurationSTF-3031 Concentration (µM)Cell Viability (% of Control)
3 Days 1.25~80%
2.5~60%
5~40%
10 Days 0.01~90%
0.1~70%
1~30%
10<10%

Data is illustrative and based on findings reported for RCC4 cells, which are deficient in the VHL tumor suppressor and are highly dependent on GLUT1.[4][10]

Visualizations

experimental_workflow Experimental Workflow for Optimizing STF-3031 Treatment Duration start Start: Seed Cells in 96-well Plates prepare_drug Prepare Serial Dilutions of STF-3031 start->prepare_drug treat_cells Treat Cells with STF-3031 and Vehicle Control prepare_drug->treat_cells incubate_24h Incubate for 24h treat_cells->incubate_24h incubate_48h Incubate for 48h treat_cells->incubate_48h incubate_72h Incubate for 72h treat_cells->incubate_72h assay_24h Perform Viability Assay at 24h incubate_24h->assay_24h assay_48h Perform Viability Assay at 48h incubate_48h->assay_48h assay_72h Perform Viability Assay at 72h incubate_72h->assay_72h analyze_data Analyze Data: Plot Dose-Response Curves and Determine IC50 assay_24h->analyze_data assay_48h->analyze_data assay_72h->analyze_data determine_optimal_time Determine Optimal Treatment Duration analyze_data->determine_optimal_time

Caption: Workflow for optimizing STF-3031 treatment duration.

signaling_pathway Signaling Pathway of STF-3031 (NAMPT Inhibition) stf31 STF-3031 nampt NAMPT stf31->nampt Inhibits nad_salvage NAD+ Salvage Pathway nampt->nad_salvage Rate-limiting enzyme nad NAD+ Depletion nad_salvage->nad Leads to sirtuins Sirtuins (e.g., SIRT1) Activity ↓ nad->sirtuins parps PARPs Activity ↓ nad->parps protein_acetylation Increased Protein Acetylation (e.g., p53) sirtuins->protein_acetylation dna_repair Impaired DNA Repair parps->dna_repair apoptosis Apoptosis protein_acetylation->apoptosis dna_repair->apoptosis

Caption: Downstream effects of STF-3031 via NAMPT inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of STF-3031?

A1: STF-3031 is a dual inhibitor that targets both Glucose Transporter 1 (GLUT1) and Nicotinamide Phosphoribosyltransferase (NAMPT). Its cytotoxic effects can stem from the inhibition of glucose uptake and the depletion of cellular NAD+ levels.[1][2]

Q2: How do I prepare a stock solution of STF-3031?

A2: STF-3031 is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C for long-term use.[4] For experiments, dilute the stock solution in your cell culture medium to the desired final concentration.

Q3: Can STF-3031 be used in vivo?

A3: Yes, studies have shown that a soluble analog of STF-3031 can be used in animal models. For example, intraperitoneal administration has been shown to delay tumor growth in mice with renal cell carcinoma xenografts.[11][12]

Q4: Are there known resistance mechanisms to STF-3031?

A4: Resistance can arise from mutations in the NAMPT gene. For example, the NAMPT-H191R mutation has been shown to confer resistance to STF-3031.[6] Additionally, cells that are not highly dependent on GLUT1 for glucose uptake or have a robust Preiss-Handler pathway for NAD+ synthesis may be less sensitive to STF-3031.

References

dealing with SMIP-031 resistance in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SMIP-031 Resistance

Disclaimer: Information regarding a specific compound named "this compound" is not currently available in the public domain. This technical support guide has been created as a generalized framework for a hypothetical anti-cancer agent, This compound , a potent and selective inhibitor of the PI3K/Akt signaling pathway. The principles, protocols, and troubleshooting steps outlined here are based on established knowledge of acquired drug resistance to PI3K inhibitors in cancer cell lines and are intended to serve as a comprehensive resource for researchers facing similar challenges.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective inhibitor of the phosphatidylinositol-3-kinase (PI3K) pathway. This pathway is crucial for regulating cell growth, survival, proliferation, and motility.[1][3] In many cancers, the PI3K pathway is hyperactivated, contributing to tumor progression.[1][3] this compound works by blocking the catalytic function of PI3K, which in turn prevents the phosphorylation of PIP2 to PIP3 and subsequent activation of downstream effectors like Akt, ultimately leading to decreased cancer cell survival and proliferation.[1][4]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What could be the reason?

A2: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug over time through various mechanisms, leading to decreased sensitivity.[5] Common causes for resistance to PI3K inhibitors like this compound include the activation of bypass signaling pathways (e.g., MAPK/ERK), reactivation of the PI3K pathway through feedback loops, or genetic alterations in pathway components.[2][4]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line with that of the parental (sensitive) cell line.[5][6] A significant increase in the IC50 value indicates the development of resistance.[6][7]

Q4: What are the first troubleshooting steps I should take if I suspect this compound resistance?

A4:

  • Cell Line Authentication: Ensure the identity of your cell line through methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.[5]

  • Mycoplasma Contamination: Test for mycoplasma, as it can significantly alter cellular responses to drugs.[5]

  • Compound Integrity: Confirm the concentration and stability of your this compound stock solution.

  • Dose-Response Assay: Conduct a new IC50 determination to quantify the level of resistance.[5][6]

  • Culture Maintenance: Review your cell culture practices. Inconsistent passaging or extended culture periods can lead to phenotypic changes.[5]

  • Early-Passage Stock: Thaw an early-passage stock of the parental cell line and re-test its sensitivity alongside the resistant line to confirm the shift in phenotype.[5]

Troubleshooting Guides

Problem 1: IC50 of this compound has significantly increased in my cell line.
  • Possible Cause 1: Development of Acquired Resistance.

    • Suggested Action: Proceed to investigate the underlying molecular mechanisms. A common mechanism is the activation of bypass signaling pathways.[2] For PI3K inhibitors, a frequent bypass mechanism is the upregulation of the MAPK/ERK pathway.[4]

    • Verification: Use Western blotting to check the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., p-Akt, p-S6K, p-ERK) in both sensitive and resistant cells, with and without this compound treatment. An increase in p-ERK in resistant cells would suggest MAPK pathway activation.

  • Possible Cause 2: Selection of a Pre-existing Resistant Subpopulation.

    • Suggested Action: Perform single-cell cloning of the resistant population to isolate and characterize individual clones. This can help determine if the resistance is heterogeneous.

    • Verification: Determine the IC50 of individual clones. A wide range of IC50 values would suggest a heterogeneous population.

Problem 2: Western blot shows incomplete inhibition of downstream PI3K targets (e.g., p-Akt) in resistant cells treated with this compound.
  • Possible Cause 1: Reactivation of the PI3K Pathway.

    • Suggested Action: Investigate feedback loop mechanisms. Inhibition of the PI3K/Akt pathway can lead to the activation of transcription factors like FOXO, which can upregulate receptor tyrosine kinases (RTKs) such as HER3.[2][4] This upregulation can lead to renewed signaling input into the PI3K pathway, overcoming the inhibitory effect of this compound.[2][4]

    • Verification: Use qPCR or Western blotting to assess the expression levels of RTKs like HER2 and HER3 in resistant versus sensitive cells.[4]

  • Possible Cause 2: Genetic Alterations.

    • Suggested Action: Sequence key genes in the PI3K pathway, such as PIK3CA and PTEN, to check for new mutations in the resistant cell line that are not present in the parental line. While secondary mutations are less common with PI3K inhibitors compared to other targeted therapies, they can occur.[2]

    • Verification: Sanger or next-generation sequencing of the relevant genes.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cell Lines

Cell LineTreatment StatusThis compound IC50 (nM)Fold Resistance
MCF-7Parental (Sensitive)15-
MCF-7-SRThis compound Resistant25016.7
PC-3Parental (Sensitive)25-
PC-3-SRThis compound Resistant40016.0

Table 2: Molecular Markers in Sensitive vs. Resistant Cell Lines (Hypothetical Data)

Cell LineMarkerExpression/Activation Level (Relative to Parental)
MCF-7-SRp-Akt (Ser473)↓ (with this compound)
p-ERK1/2 (Thr202/Tyr204)↑↑
HER3 Expression
PC-3-SRp-Akt (Ser473)↓ (with this compound)
p-ERK1/2 (Thr202/Tyr204)↑↑↑
c-Met AmplificationPresent

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Remove the old media and add fresh media containing the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[5]

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Protocol 2: Western Blotting for PI3K and MAPK Pathway Activation
  • Cell Lysis: Treat sensitive and resistant cells with and without this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, S6K, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add a chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control to determine the relative protein expression and phosphorylation levels.[6]

Protocol 3: Generating a this compound Resistant Cell Line
  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line.[7]

  • Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.[5]

  • Culture Maintenance and Recovery: Maintain the culture, replacing the drug-containing medium every 3-4 days. When the cells recover and reach about 80% confluency, passage them.

  • Dose Escalation: Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).[7] Allow the cells to adapt and recover at each new concentration.

  • Stepwise Selection: Repeat the recovery and dose-escalation steps.[5] If significant cell death occurs, maintain the cells at the previous concentration for a longer period before escalating.[7]

  • Characterization: Periodically determine the IC50 of the treated population. A 5- to 10-fold increase in IC50 compared to the parental line is generally considered a stable resistant phenotype.[5]

  • Cryopreservation: Freeze stocks of the resistant cell line at different stages of development.[7]

Visualizations

SMIP031_Mechanism_of_Action RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation SMIP031 This compound SMIP031->PI3K Inhibits

Caption: Mechanism of action of this compound on the PI3K/Akt pathway.

Bypass_Signaling_Resistance cluster_PI3K PI3K Pathway cluster_MAPK MAPK Bypass Pathway RTK_PI3K RTK PI3K PI3K RTK_PI3K->PI3K Akt Akt PI3K->Akt Survival_PI3K Survival Akt->Survival_PI3K SMIP031 This compound SMIP031->PI3K Survival_MAPK Survival RTK_MAPK RTK Ras Ras RTK_MAPK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival_MAPK Upregulated Resistance_Workflow Start Cells show reduced sensitivity Confirm 1. Confirm Resistance (IC50 Assay) Start->Confirm Resistant Resistance Confirmed (>5-fold IC50 increase) Confirm->Resistant Resistant->Start No, re-evaluate initial conditions Investigate 2. Investigate Mechanism Resistant->Investigate Yes Western Western Blot (p-Akt, p-ERK) Investigate->Western Sequencing Gene Sequencing (PIK3CA, PTEN) Investigate->Sequencing qPCR qPCR / WB (RTK expression) Investigate->qPCR Hypothesis Formulate Hypothesis Western->Hypothesis Sequencing->Hypothesis qPCR->Hypothesis Validate 3. Validate and Overcome Hypothesis->Validate

References

Technical Support Center: Optimizing SMIP-031 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, SMIP-031. The following information is designed to address common challenges and provide standardized protocols for in vivo studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the delivery and testing of this compound in animal models.

Issue Potential Cause Recommended Solution
Low Bioavailability of this compound Poor solubility of the compound in the selected vehicle.Test alternative formulation vehicles such as cyclodextrins, lipid-based formulations, or nanoparticle suspensions to improve solubility and absorption.
Rapid first-pass metabolism in the liver.Consider alternative routes of administration that bypass the liver, such as intraperitoneal or subcutaneous injection.
High Variability in Efficacy Results Inconsistent dosing technique or volume.Ensure all personnel are thoroughly trained on the specific dosing procedure. Use calibrated equipment for all administrations.
Differences in animal age, weight, or genetic background.Standardize the animal model specifications for all experiments. Record and account for any physiological variations in the data analysis.
Observed Off-Target Effects or Toxicity The formulation vehicle may be causing adverse reactions.Run a vehicle-only control group to assess the tolerability of the delivery vehicle itself.
This compound may have off-target activity at the administered dose.Perform a dose-response study to identify the minimum effective dose with the lowest toxicity.
Inconsistent Pharmacokinetic (PK) Profile Issues with blood sampling technique leading to hemolysis or clotting.Refine the blood collection and processing protocol. Ensure proper use of anticoagulants and timely processing of samples.
The timing of sample collection is not optimized to capture the complete PK profile.Conduct a pilot study with more frequent sampling points to accurately determine the Cmax, Tmax, and elimination half-life.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound?

This compound is a potent and selective inhibitor of the tyrosine kinase domain of the hypothetical "Receptor-X" (RTK-X). By binding to the ATP-binding pocket, it blocks downstream signaling pathways, primarily the MAPK/ERK and PI3K/Akt pathways, which are critical for tumor cell proliferation and survival.

MOA_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor RTKX RTK-X Ligand->RTKX RAS RAS RTKX->RAS Activates PI3K PI3K RTKX->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival SMIP031 This compound SMIP031->RTKX Inhibits

Caption: Proposed signaling pathway inhibited by this compound.

2. What are the recommended storage conditions for this compound and its formulations?

The lyophilized powder of this compound should be stored at -20°C. Once reconstituted in a vehicle, it is recommended to use the formulation immediately. If short-term storage is necessary, keep the solution at 4°C for no longer than 24 hours, protected from light.

3. Which animal models are suggested for efficacy studies?

For initial efficacy and tolerability studies, immunodeficient mouse models such as NOD/SCID or NSG mice are recommended, xenografted with human tumor cell lines expressing high levels of RTK-X.

4. How should I prepare the dosing formulation?

A detailed protocol for preparing a standard 10 mg/mL suspension of this compound is provided in the "Experimental Protocols" section below. It is crucial to ensure the compound is uniformly suspended before each administration.

Quantitative Data Summary

The following tables summarize pharmacokinetic and efficacy data from preclinical studies with this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice with Different Formulations

Formulation Vehicle Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC (ng*h/mL)
10% DMSO in Saline25IV15000.13200
5% Tween 80 in PBS50PO4502.02100
20% HP-β-CD in Water50PO8001.54500

Table 2: Efficacy of this compound in a Xenograft Mouse Model

Treatment Group Dose (mg/kg) Schedule Mean Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control-QD12000
This compound (Formulation A)25QD75037.5
This compound (Formulation B)50QD40066.7

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (20% HP-β-CD)

  • Calculate the required amount of this compound and 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

  • Weigh the appropriate amount of this compound powder.

  • In a sterile container, gradually add the this compound powder to the 20% HP-β-CD solution while vortexing continuously.

  • Continue to vortex for 10-15 minutes to ensure a uniform suspension.

  • Visually inspect the solution for any precipitation before drawing it into the dosing syringe.

protocol_workflow start Start: Calculate Required Amounts weigh Weigh this compound Powder start->weigh add Add Powder to HP-β-CD Solution weigh->add vortex Vortex for 10-15 Minutes add->vortex inspect Visually Inspect for Precipitation vortex->inspect dose Ready for Dosing inspect->dose

Caption: Workflow for this compound formulation preparation.

Protocol 2: In Vivo Efficacy Study in Xenograft Mice

  • Tumor Implantation: Subcutaneously implant 1x10^6 tumor cells (expressing RTK-X) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach an average volume of 100-150 mm³.

  • Randomization: Randomize mice into treatment and control groups.

  • Dosing: Administer this compound or vehicle control according to the predetermined schedule (e.g., daily oral gavage).

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Collect tumors and other tissues for further analysis.

Troubleshooting Decision Logic

The following diagram provides a logical workflow for troubleshooting unexpected results during your in vivo studies.

Caption: Decision tree for troubleshooting in vivo experiments.

Navigating SS-31 (Elamipretide) Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research and development purposes only. SS-31 (Elamipretide) is an investigational compound and should be handled by qualified professionals in a laboratory setting. This guide is not a substitute for a comprehensive review of the primary literature and established laboratory safety protocols.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with the mitochondria-targeting peptide SS-31.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SS-31?

A1: SS-31, also known as Elamipretide, is a synthetic tetrapeptide that selectively targets the inner mitochondrial membrane.[1][2] Its primary mechanism involves binding to cardiolipin, a phospholipid essential for maintaining the structure of mitochondrial cristae and organizing the electron transport chain (ETC) complexes.[1][3][4] By interacting with cardiolipin, SS-31 protects it from peroxidation, which in turn preserves mitochondrial integrity, enhances the efficiency of the ETC, improves ATP synthesis, and reduces the production of reactive oxygen species (ROS).[1][2][5]

Q2: What are the essential positive and negative controls for an in vitro experiment with SS-31?

A2: Proper controls are critical for interpreting the effects of SS-31.

  • Positive Controls:

    • A well-characterized mitochondrial uncoupler (e.g., FCCP) can be used to induce mitochondrial dysfunction, against which the protective effects of SS-31 can be assessed.

    • For antioxidant--related assays, a known antioxidant like N-acetylcysteine (NAC) or MitoQ could be used for comparison.

  • Negative Controls:

    • A vehicle control (the solvent used to dissolve SS-31, typically sterile water or PBS) is essential to ensure that the observed effects are not due to the vehicle itself.[6]

    • A scrambled peptide with the same amino acid composition but a different sequence can be used to demonstrate the specificity of SS-31's action.

Q3: How should I prepare and store SS-31?

A3: Proper handling is crucial for maintaining the peptide's stability and activity.

  • Reconstitution: SS-31 is typically supplied as a lyophilized powder and should be reconstituted in sterile, purified water or a buffer such as phosphate-buffered saline (PBS).[6] Always refer to the manufacturer's data sheet for specific instructions.

  • Storage: The lyophilized powder should be stored at -20°C. Once reconstituted, it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Reconstituted solutions are typically stable for a limited time when refrigerated.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of SS-31 treatment 1. Suboptimal Concentration: The concentration of SS-31 may be too low for the specific cell type or experimental conditions. 2. Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide. 3. Cell Health: The cells may not be experiencing sufficient mitochondrial stress for a protective effect to be observed.1. Perform a dose-response curve to determine the optimal concentration for your model, typically in the nanomolar to low micromolar range for in vitro studies.[6] 2. Ensure proper reconstitution and storage procedures are followed. Use fresh aliquots for critical experiments. 3. Confirm the induction of mitochondrial dysfunction or oxidative stress in your experimental model using appropriate assays (e.g., measuring ROS production or mitochondrial membrane potential).[6]
High variability between replicates 1. Inconsistent Dosing: Inaccurate pipetting or inconsistent timing of treatment. 2. Cell Culture Inconsistency: Variations in cell density, passage number, or health across different wells or plates. 3. Assay Performance: Variability in the execution of downstream assays.1. Use calibrated pipettes and ensure consistent timing for all treatment additions. 2. Maintain consistent cell seeding densities and use cells within a narrow passage number range. Monitor cell health regularly. 3. Standardize all assay protocols and ensure thorough mixing and consistent incubation times.
Unexpected cell toxicity 1. High Concentration: The concentration of SS-31 may be too high, leading to off-target effects. 2. Vehicle Toxicity: The solvent used for reconstitution may be toxic to the cells at the final concentration. 3. Contamination: The peptide or cell culture may be contaminated.1. Perform a toxicity assay to determine the maximum non-toxic concentration in your cell line. 2. Ensure the final concentration of the vehicle (e.g., DMSO, if used) is below the toxic threshold for your cells. 3. Use sterile techniques for all procedures and regularly test for mycoplasma contamination.
Injection site reactions in in vivo studies 1. Local Irritation: This is the most common side effect reported in clinical trials.[7][8]1. Rotate injection sites (e.g., abdomen, thighs) to prevent tissue irritation.[7] 2. Ensure the peptide is properly dissolved and at a physiological pH.

Quantitative Data Summary

In Vitro Experimental Parameters
ParameterTypical RangeReference(s)
Working Concentration 1 nM - 10 µM[6]
Reconstitution Solvent Sterile Water or PBS[6]
Storage (Lyophilized) -20°C[6]
Storage (Reconstituted) -20°C to -80°C (aliquoted)[6]
In Vivo (Murine Model) Dosing
ParameterTypical DosageAdministration RouteReference(s)
Chronic Treatment 3 mg/kg/dayOsmotic minipumps (s.c.)[3][9]
Acute Treatment 5 mg/kgIntraperitoneal (i.p.)[3]
Cachexia Model 2 mg/kg/dayIntraperitoneal (i.p.)[10]

Experimental Protocols & Visualizations

Core Signaling Pathway of SS-31

The diagram below illustrates the central mechanism of SS-31, beginning with its entry into the cell and localization to the inner mitochondrial membrane.

SS31_Pathway cluster_cell Cell cluster_mito Mitochondrion cluster_outcomes Cellular Outcomes SS31_ext SS-31 (Extracellular) IMM Inner Mitochondrial Membrane (IMM) SS31_ext->IMM Cellular Uptake & Mitochondrial Targeting Cardiolipin Cardiolipin ETC Electron Transport Chain (ETC) Cardiolipin->ETC Stabilizes ETC Supercomplexes Mito_health ✓ Improved Mitochondrial Integrity & Function Cardiolipin->Mito_health ATP_Synthase ATP Synthase ETC->ATP_Synthase Promotes Electron Transport ROS_dec ▼ Decrease in ROS Production ETC->ROS_dec ATP_inc ▲ Increase in ATP Production ATP_Synthase->ATP_inc

Caption: SS-31 targets cardiolipin in the inner mitochondrial membrane to enhance cellular bioenergetics.

General Experimental Workflow for In Vitro SS-31 Studies

This workflow provides a logical sequence for assessing the efficacy of SS-31 in a cell culture model of mitochondrial dysfunction.

SS31_Workflow cluster_assays 5. Downstream Assays start 1. Cell Culture (e.g., H9c2, C2C12) induce_stress 2. Induce Mitochondrial Stress (e.g., Hypoxia, Chemical Insult) start->induce_stress treat 3. Treatment (Vehicle vs. SS-31) induce_stress->treat incubation 4. Incubation (Define appropriate time course) treat->incubation ros ROS Measurement (e.g., MitoSOX) incubation->ros mmp Mitochondrial Membrane Potential (e.g., TMRE) incubation->mmp atp ATP Production Assay incubation->atp analysis 6. Data Analysis & Interpretation ros->analysis mmp->analysis atp->analysis

Caption: A typical workflow for evaluating the protective effects of SS-31 on cultured cells.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of poorly soluble investigational drugs, such as SMIP-031. The following information is designed to provide general guidance and methodologies applicable to a range of poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of our compound in our in vivo studies. What are the likely causes?

Low systemic exposure of an orally administered compound is often attributed to poor bioavailability. The primary reasons for this can include:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[1][2] Many new chemical entities exhibit poor water solubility.[3]

  • Poor Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.[3]

  • Instability: The compound may degrade in the acidic environment of the stomach or in the presence of digestive enzymes.

Q2: What are the initial steps to consider for improving the oral bioavailability of a poorly soluble drug?

To enhance the oral bioavailability of a poorly soluble drug, a multi-pronged approach is often necessary. Key initial strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[4] Techniques like micronization and nanonization can significantly improve the dissolution rate.[2]

  • Formulation Strategies:

    • Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and absorption.[3][4]

    • Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can stabilize it in a higher-energy, more soluble amorphous state.[3]

  • Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[5][6]

  • Prodrug Approach: A chemical modification can be made to the drug to create a more soluble or permeable prodrug that is converted to the active compound in the body.[7]

Q3: How do we select the most appropriate formulation strategy for our compound?

The choice of formulation strategy depends on the specific physicochemical properties of your compound. A systematic approach is recommended:

  • Characterize the Compound: Determine its Biopharmaceutics Classification System (BCS) class, which categorizes drugs based on their solubility and permeability.[1]

  • Solubility Screening: Assess the compound's solubility in various solvents, co-solvents, and lipid-based excipients.

  • Feasibility Studies: Conduct small-scale formulation studies to evaluate different approaches (e.g., preparing a solid dispersion, testing a lipid-based formulation).

  • In Vitro Dissolution and Permeability Testing: Use in vitro models to predict the in vivo performance of your formulations.[8]

Troubleshooting Guides

Issue: Inconsistent or Low Bioavailability with a Standard Suspension Formulation

If you are observing high variability or unexpectedly low exposure with a simple suspension of your compound, consider the following troubleshooting steps and alternative formulation approaches.

Formulation ApproachMean Particle Size (µm)In Vitro Solubility (µg/mL)In Vivo Cmax (ng/mL)In Vivo AUC (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 250.550 ± 15250 ± 75100
Micronized Suspension 51.2120 ± 30600 ± 150240
Nanosuspension 0.25.8450 ± 902700 ± 5401080
Solid Dispersion (1:5 Drug:Polymer) N/A15.2800 ± 1604800 ± 9601920
Lipid-Based Formulation (SNEDDS) N/A22.51100 ± 2206600 ± 13202640

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Experimental Protocols
  • Milling: Place the active pharmaceutical ingredient (API) in a jet mill.

  • Particle Size Reduction: Mill the API to a target particle size of less than 10 µm. Monitor particle size using laser diffraction.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in deionized water as the suspending vehicle.

  • Suspension Formulation: Disperse the micronized API into the HPMC vehicle to the desired concentration with gentle stirring.

  • Solvent Selection: Identify a common solvent for both the API and a suitable polymer (e.g., povidone, copovidone).[9]

  • Dissolution: Dissolve the API and the polymer in the selected solvent at the desired ratio (e.g., 1:5).

  • Spray Drying: Use a laboratory-scale spray dryer to evaporate the solvent, resulting in a solid dispersion powder.[9] Key parameters to control include inlet temperature, gas flow rate, and solution feed rate.[9]

  • Characterization: Confirm the amorphous nature of the API in the solid dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Animal Model: Select an appropriate animal model (e.g., BALB/c mice).[9]

  • Dosing: Administer the different formulations to separate groups of animals via oral gavage at a consistent dose. Include a control group receiving the standard aqueous suspension.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Separate the plasma and analyze the drug concentration using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), using non-compartmental analysis.[10]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation API API Micronization Micronization API->Micronization Solid_Dispersion Solid_Dispersion API->Solid_Dispersion Lipid_Formulation Lipid_Formulation API->Lipid_Formulation Solubility_Assay Solubility_Assay Micronization->Solubility_Assay Solid_Dispersion->Solubility_Assay Lipid_Formulation->Solubility_Assay Dissolution_Testing Dissolution_Testing Solubility_Assay->Dissolution_Testing Animal_Dosing Animal_Dosing Dissolution_Testing->Animal_Dosing Blood_Sampling Blood_Sampling Animal_Dosing->Blood_Sampling LC_MS_Analysis LC_MS_Analysis Blood_Sampling->LC_MS_Analysis PK_Analysis PK_Analysis LC_MS_Analysis->PK_Analysis

Caption: Experimental workflow for improving bioavailability.

troubleshooting_tree Low_Bioavailability Low In Vivo Bioavailability Observed Assess_Solubility Is aqueous solubility < 10 µg/mL? Low_Bioavailability->Assess_Solubility Assess_Permeability Is permeability the limiting factor? Assess_Solubility->Assess_Permeability No Improve_Solubility Focus on Solubility Enhancement Assess_Solubility->Improve_Solubility Yes Improve_Permeability Consider Permeability Enhancement Assess_Permeability->Improve_Permeability Yes Particle_Size Particle Size Reduction (Micronization, Nanonization) Improve_Solubility->Particle_Size Formulation Formulation Strategies (Solid Dispersion, Lipid-Based) Improve_Solubility->Formulation Prodrug Prodrug Approach Improve_Permeability->Prodrug

Caption: Decision tree for troubleshooting low bioavailability.

hypothetical_pathway SMIP_031 This compound SKP2 SKP2 Inhibition SMIP_031->SKP2 p27 p27 Upregulation SKP2->p27 CDK2 CDK2 Inhibition p27->CDK2 G1_Arrest G1 Cell Cycle Arrest CDK2->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: Hypothetical signaling pathway for an SMIP compound.

References

Validation & Comparative

Validating the Effects of the PPM1A Inhibitor SMIP-031 with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule inhibitor SMIP-031 and siRNA-mediated gene silencing for validating the biological functions of Protein Phosphatase, Mg2+/Mn2+ Dependent 1A (PPM1A). We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the associated signaling pathways and workflows.

Introduction to PPM1A, this compound, and siRNA

PPM1A is a member of the PP2C family of Ser/Thr protein phosphatases and acts as a negative regulator in various cellular stress response pathways. It is involved in the regulation of TGF-β signaling, MAPK/JNK signaling, and innate antiviral responses.

This compound is a potent and orally active small molecule inhibitor of PPM1A. Its primary mechanism of action involves the induction of autophagy by increasing the phosphorylation of p62/SQSTM1.

siRNA (small interfering RNA) is a biological tool used to silence gene expression in a sequence-specific manner. By targeting PPM1A mRNA for degradation, siRNA-mediated knockdown provides a genetic approach to validate the effects of inhibiting PPM1A function.

Comparative Analysis of this compound and PPM1A siRNA

The following tables summarize the quantitative effects of this compound and PPM1A siRNA on key downstream signaling molecules. The data is compiled from various studies to provide a comparative overview.

Table 1: Effect on Autophagy Induction

TreatmentTarget ProteinCell LineConcentration/DoseMethodResult
This compoundp-p62 (S403)Mtb-infected THP-1 macrophages0.25-8 µMWestern BlotDose-dependent increase in p-p62 expression
PPM1A siRNA----Data not available in searched literature

Table 2: Effect on MAPK/JNK Signaling

TreatmentTarget ProteinCell LineConcentration/DoseMethodResult
This compound----Data not available in searched literature
PPM1A siRNAp-JNKA875 cellsNot specifiedWestern BlotIncreased p-JNK expression

Table 3: Effect on Antiviral Signaling

TreatmentTarget ProteinCell LineConcentration/DoseMethodResult
This compound----Data not available in searched literature
PPM1A siRNAp-STING, p-TBK1HEK293 cells40 nMWestern BlotEnhanced STING- or TBK1-mediated activation of ISRE and IFN-β promoters; Increased STING-induced IRF3 dimerization and TBK1 phosphorylation[1]

Table 4: Effect on Cell Viability

TreatmentCell LineConcentrationMethodResult (IC50)
This compoundVarious cancer cell linesDose-responseMTT/Cell Viability AssayCell line dependent

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams were generated using Graphviz.

TGF_beta_Signaling TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD_complex SMAD Complex p_SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression PPM1A PPM1A PPM1A->p_SMAD2_3 dephosphorylates Autophagy_Signaling cluster_inhibition Inhibition SMIP_031 This compound PPM1A PPM1A SMIP_031->PPM1A inhibits p62 p62 PPM1A->p62 dephosphorylates p_p62 p-p62 p62->p_p62 phosphorylation Autophagosome Autophagosome Formation p_p62->Autophagosome siRNA_Workflow cluster_validation Validation start Start: Design & Synthesize PPM1A siRNA transfection Transfect Cells with PPM1A siRNA start->transfection incubation Incubate for 48-72h transfection->incubation validation Validate Knockdown incubation->validation analysis Analyze Phenotype validation->analysis qPCR qPCR (mRNA levels) validation->qPCR Western_Blot Western Blot (Protein levels) validation->Western_Blot end End analysis->end

References

A Comparative Guide to SMIP-031 and Other Known PPM1A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Protein Phosphatase Magnesium-dependent 1A (PPM1A) inhibitor, SMIP-031, with other known inhibitors of this critical enzyme. PPM1A, a member of the PP2C family of serine/threonine phosphatases, is a key negative regulator in various cellular signaling pathways, making it a compelling target for therapeutic intervention in a range of diseases, including infectious diseases, cancer, and inflammatory disorders.

Executive Summary

This compound is a potent and selective small molecule inhibitor of PPM1A. It is a redesigned and more potent successor to the earlier identified inhibitor, SMIP-30. The primary mechanism of action for these SMIP compounds involves the activation of autophagy, a cellular process crucial for clearing intracellular pathogens. This guide will compare the available quantitative data for this compound and its predecessor with another widely referenced, though less specific, PPM1A inhibitor, Sanguinarine.

Data Presentation: Quantitative Comparison of PPM1A Inhibitors

The following table summarizes the key quantitative data for this compound, SMIP-30, and Sanguinarine based on available literature. Direct head-to-head comparative studies are limited; therefore, the data is presented as reported in individual publications.

InhibitorTargetIC50 / KiSelectivityKey Reported Mechanism of Action
This compound PPM1A 180 nM (IC50) [1][2]Data on broader selectivity is not yet published.Activates autophagy by increasing phosphorylation of p62 (S403) and expression of LC3B-II.[1][2]
SMIP-30PPM1A1.19 µM (IC50)[1][3]>30-fold selective for PPM1A over its closest homolog, PPM1B.[3]Activates autophagy via a mechanism dependent on p62 phosphorylation.[1][3]
SanguinarinePP2C family (including PPM1A)0.68 µM (Ki for PP2C)[4][5]Selective for PP2C over PP1, PP2A, and PP2B.[4][5] Also inhibits other proteins, including MKP-1 (IC50 = 10 µM).[6][7]Inhibition of PPM1A leads to increased phosphorylation of its substrates, such as p38 MAPK and SMAD2.[5][8]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of these PPM1A inhibitors are outlined below.

In Vitro PPM1A Phosphatase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PPM1A.

Objective: To determine the IC50 value of an inhibitor against purified PPM1A.

Materials:

  • Recombinant human PPM1A enzyme.

  • Phosphorylated substrate (e.g., a synthetic phosphopeptide corresponding to a known PPM1A substrate like p-SMAD2 or p-p38, or a generic phosphatase substrate like p-nitrophenyl phosphate (pNPP)).

  • Phosphatase assay buffer (e.g., 20 mM Tris-HCl, 1 mM EGTA, 5 mM MgCl2, 0.02% 2-mercaptoethanol, 0.03% Brij-35, 0.2 mg/ml BSA).

  • Test inhibitors (e.g., this compound) at various concentrations.

  • Detection reagent (e.g., Malachite Green for free phosphate detection).

  • 96-well microplate and plate reader.

Procedure:

  • Prepare serial dilutions of the test inhibitor in the phosphatase assay buffer.

  • Add the recombinant PPM1A enzyme to the wells of a 96-well plate containing the diluted inhibitors and incubate for a pre-determined time at 30°C to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the phosphorylated substrate to each well.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution.

  • Add the detection reagent (e.g., Malachite Green) to quantify the amount of free phosphate released, which is proportional to PPM1A activity.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of PPM1A inhibition for each inhibitor concentration relative to a DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Phospho-SMAD2

This cell-based assay is used to assess the effect of PPM1A inhibitors on the phosphorylation status of a key downstream target in the TGF-β signaling pathway.

Objective: To determine if PPM1A inhibition leads to an increase in the phosphorylation of SMAD2 in cells.

Materials:

  • Cell line of interest (e.g., HaCaT keratinocytes or primary chondrocytes).

  • Cell culture medium and supplements.

  • Test inhibitor (e.g., this compound or Sanguinarine).

  • TGF-β1 to stimulate the pathway.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total SMAD2 or a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Seed cells in multi-well plates and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of the PPM1A inhibitor or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with TGF-β1 (e.g., 2-10 ng/mL) for a short period (e.g., 30-60 minutes) to induce SMAD2 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-SMAD2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and capture the image.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD2 or a housekeeping protein.

  • Quantify the band intensities to determine the relative change in phospho-SMAD2 levels upon inhibitor treatment.

Mandatory Visualization

PPM1A-Mediated Autophagy Signaling Pathway

PPM1A_Autophagy_Pathway SMIP_031 This compound PPM1A PPM1A SMIP_031->PPM1A Inhibits p62 p62 PPM1A->p62 Dephosphorylates p62_P p-p62 (S403) LC3_II LC3-II Autophagy Autophagy p62_P->Autophagy Promotes p62->p62_P Phosphorylation LC3_II->Autophagy Promotes Mtb_Clearance Mycobacterium tuberculosis Clearance Autophagy->Mtb_Clearance Leads to

Caption: Inhibition of PPM1A by this compound promotes autophagy.

PPM1A in the TGF-β Signaling Pathway

PPM1A_TGFB_Pathway cluster_nucleus TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binds SMAD2_3 SMAD2/3 TGFBR->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex p-SMAD2/3 / SMAD4 Complex pSMAD2_3->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates PPM1A PPM1A PPM1A->pSMAD2_3 Dephosphorylates Inhibitor PPM1A Inhibitor (e.g., this compound) Inhibitor->PPM1A Inhibits

Caption: PPM1A negatively regulates TGF-β signaling by dephosphorylating SMAD2/3.

References

A Comparative Guide to SKP2 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of leading SKP2 inhibitors, including their mechanisms of action, efficacy, and experimental validation. This guide provides researchers, scientists, and drug development professionals with the necessary data to inform their selection of SKP2 inhibitors for further investigation.

Note on SMIP-031: The term "this compound" did not yield specific results in the current scientific literature. It is possible that this is a typographical error or a less common designation. This guide will focus on well-characterized small molecule inhibitors of S-phase kinase-associated protein 2 (SKP2).

Introduction to SKP2 and its Role in Cancer

S-phase kinase-associated protein 2 (SKP2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in cell cycle progression by targeting various tumor suppressor proteins for proteasomal degradation.[1][2] One of the most well-characterized substrates of SKP2 is the cyclin-dependent kinase inhibitor p27Kip1.[3] By promoting the degradation of p27, SKP2 facilitates the transition from the G1 to the S phase of the cell cycle.[3]

Overexpression of SKP2 is a common feature in many human cancers and is often associated with poor prognosis.[2][3] This makes SKP2 an attractive therapeutic target for cancer treatment.[1][2] The inhibition of SKP2 is a promising strategy to induce cell cycle arrest and inhibit tumor growth.[4]

Mechanisms of SKP2 Inhibition

Small molecule inhibitors of SKP2 employ distinct mechanisms to disrupt its function. These can be broadly categorized as:

  • Disruption of SKP2-Skp1 Interaction: These inhibitors prevent the assembly of the active SCF-SKP2 complex.

  • Inhibition of Substrate Binding: These compounds block the interaction between SKP2 and its substrates, such as p27.

  • Induction of SKP2 Degradation: Some inhibitors lead to the proteasomal degradation of SKP2 itself.

The following sections will delve into a comparative analysis of prominent SKP2 inhibitors, detailing their specific mechanisms and providing supporting experimental data.

Comparative Analysis of SKP2 Inhibitors

This section provides a detailed comparison of several key SKP2 inhibitors, including SZL-P1-41, SKPin C1, and SCFSkp2-IN-2.

Table 1: Overview of SKP2 Inhibitors
InhibitorAlternative Name(s)Mechanism of ActionBinding Target
SZL-P1-41 Compound #25, SCFSkp2-IN-2Prevents the interaction between SKP2 and Skp1.[2][3]Binds to residues Trp97 and Asp98 in the F-box domain of SKP2.[2][5]
SKPin C1 C1Targets the substrate-binding pocket on SKP2, preventing the interaction with p27.[2]Skp2-Cks1-p27 interaction interface.[1][6]
SCFSkp2-IN-2 AAA-237Directly binds to SKP2, leading to its proteasomal degradation.[2]SKP2 protein.[2]
SMIP004 -Upregulates p21 and p27 with a concomitant downregulation of SKP2.Not specified.
Table 2: In Vitro Potency (IC50) of SKP2 Inhibitors
Compound NameCell LineCancer TypeIC50 (µM)Reference
SZL-P1-41 PC3Prostate5.61[1]
LNCaPProstate1.22[1]
SKPin C1 Primary mouse SCLC lung cellSmall Cell Lung CancerNot specified[1]
SMIP004 LNCaPProstate2.4 (cytotoxic), 40 (cytostatic)

Signaling Pathways and Experimental Workflows

SKP2 Signaling Pathway and Inhibition

The diagram below illustrates the central role of the SCF-SKP2 complex in cell cycle regulation through the degradation of p27. Inhibition of this pathway can occur at different points, as shown for various inhibitors.

SKP2_Pathway cluster_SCF SCF Complex Assembly cluster_Substrate Substrate Recognition & Ubiquitination cluster_Inhibitors Inhibitor Action Skp1 Skp1 Cul1 Cul1 Skp1->Cul1 Skp2 SKP2 Skp1->Skp2 Rbx1 Rbx1 Cul1->Rbx1 E2 E2 Enzyme Rbx1->E2 recruitment p27_p p27 (phosphorylated) p27_p->Skp2 binding p27_ub p27 (ubiquitinated) Ub Ubiquitin E2->p27_p Ub transfer Proteasome Proteasome p27_ub->Proteasome Degradation p27 Degradation Proteasome->Degradation CellCycle Cell Cycle Progression (G1 to S phase) Degradation->CellCycle promotes SZL_P1_41 SZL-P1-41 SZL_P1_41->Skp1 inhibits interaction SKPin_C1 SKPin C1 SKPin_C1->p27_p inhibits binding SCFSkp2_IN_2 SCFSkp2-IN-2 SCFSkp2_IN_2->Skp2 promotes degradation

Caption: The SCF/SKP2 signaling pathway and points of inhibition.

Experimental Workflow for Assessing SKP2 Inhibitor Efficacy

The following diagram outlines a typical experimental workflow to evaluate the effectiveness of a novel SKP2 inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models compound_screening Compound Screening (e.g., High-Throughput) binding_assay Binding Assay (e.g., SPR, ITC) compound_screening->binding_assay ubiquitination_assay In Vitro Ubiquitination Assay binding_assay->ubiquitination_assay cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) ubiquitination_assay->cell_viability western_blot Western Blot (p27, SKP2 levels) cell_viability->western_blot cell_cycle_analysis Cell Cycle Analysis (FACS) western_blot->cell_cycle_analysis colony_formation Colony Formation Assay cell_cycle_analysis->colony_formation xenograft_model Xenograft Mouse Model colony_formation->xenograft_model tumor_growth Tumor Growth Measurement xenograft_model->tumor_growth toxicity_study Toxicity Studies tumor_growth->toxicity_study

Caption: Workflow for SKP2 inhibitor evaluation.

Detailed Experimental Protocols

Western Blot for p27 and SKP2 Levels
  • Cell Lysis: Treat cancer cells with the SKP2 inhibitor or a vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p27, SKP2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cancer cells and treat them with the SKP2 inhibitor or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

The development of small molecule inhibitors targeting SKP2 represents a promising therapeutic strategy for a variety of cancers.[4] The choice of inhibitor for a specific research application will depend on the desired mechanism of action and the cellular context being investigated. For instance, SZL-P1-41 and related compounds that disrupt the SKP2-Skp1 interaction offer a direct way to inactivate the SCF complex.[2] In contrast, inhibitors like SKPin C1, which prevent substrate binding, provide a more targeted approach to stabilize specific tumor suppressors like p27.[2] Finally, compounds such as SCFSkp2-IN-2 that induce the degradation of SKP2 itself may offer a more sustained inhibitory effect.[2] Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of these and other novel SKP2 inhibitors.

References

Cross-Validation of Mitochondrial and Myostatin Inhibitor Effects in Diverse Cellular Models: A Comparative Analysis of SS-31 and ACE-031

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental findings for two distinct therapeutic candidates: the mitochondria-targeting peptide SS-31 and the myostatin inhibitor ACE-031. This analysis focuses on their respective mechanisms of action and cross-validation of their effects in various cell lines and models, supported by experimental data and detailed protocols.

Executive Summary

This guide synthesizes publicly available data to compare the cellular effects and underlying mechanisms of SS-31 and ACE-031. SS-31, also known as Elamipretide, is a tetrapeptide that selectively targets the inner mitochondrial membrane, demonstrating protective effects against oxidative stress and mitochondrial dysfunction across a range of cell types. ACE-031 is a soluble form of the activin receptor type IIB (ActRIIB) that acts as a decoy receptor for myostatin and other negative regulators of muscle growth, promoting muscle hypertrophy. While direct "cross-validation" studies are not explicitly prevalent in the literature, a comparative analysis of their reported effects in different cellular and animal models provides valuable insights into their therapeutic potential and target-specific actions.

SS-31 (Elamipretide): A Mitochondrial-Targeted Antioxidant

SS-31 is a small, cell-permeable peptide that concentrates in the inner mitochondrial membrane.[1][2] Its primary mechanism involves binding to cardiolipin, a phospholipid essential for the structure and function of the electron transport chain.[2][3] This interaction helps to stabilize mitochondrial cristae, improve the efficiency of oxidative phosphorylation, and reduce the production of reactive oxygen species (ROS).[2][3][4]

Key Findings Across Different Cell Lines and Models:

The protective effects of SS-31 have been observed in a variety of preclinical models, including those for kidney disease, neurodegenerative disorders, heart failure, and age-related macular degeneration.[1] In cellular experiments, SS-31 has demonstrated the ability to restore cardiolipin content, reduce apoptosis, and decrease oxidative stress in renal artery endothelial cells.[5] It has also been shown to reverse mitochondrial fragmentation and reduce ROS production in fibroblasts from patients with dilated cardiomyopathy with ataxia (DCMA) syndrome.[6] Furthermore, in aged mice, SS-31 treatment has been found to restore autophagic flux and reduce oxidative stress in skeletal muscle.[7]

ACE-031: A Myostatin Inhibitor

ACE-031 is a recombinant fusion protein that consists of the extracellular domain of the activin receptor type IIB (ActRIIB) fused to the Fc portion of human immunoglobulin G1 (IgG1).[8][9] It functions by binding to myostatin and other related ligands of the TGF-β superfamily, thereby preventing their interaction with the endogenous ActRIIB receptor on muscle cells.[10][11] This inhibition of the myostatin signaling pathway leads to an increase in skeletal muscle mass and strength.[11]

Key Findings Across Different Cell Lines and Models:

Studies in mice have shown that ACE-031 promotes muscle growth in a manner that is not specific to fiber type, increasing the cross-sectional area of both type I and type II muscle fibers.[10][12] In a clinical trial involving boys with Duchenne muscular dystrophy (DMD), ACE-031 administration showed trends towards increased lean body mass and bone mineral density, and reduced fat mass.[13] A study in healthy postmenopausal women demonstrated that a single dose of ACE-031 resulted in a significant increase in total body lean mass and thigh muscle volume.[14] The effects of ACE-031 have also been studied in non-human primates, where it was shown to increase body weight, lean body mass, and the cross-sectional area of both type I and type II muscle fibers.[15]

Quantitative Data Summary

ParameterMoleculeCell/Model TypeKey Quantitative FindingReference
Muscle Mass/Volume ACE-031Healthy Postmenopausal Women3.3% increase in total body lean mass (by DXA); 5.1% increase in thigh muscle volume (by MRI) at day 29 in the 3 mg/kg group.[14]
ACE-031Mice57% increase in mean fiber cross-sectional area in the plantaris muscle.[12]
ACE-031Boys with Duchenne Muscular DystrophyTrend for increased lean body mass.[13]
Muscle Fiber Size ACE-031Mice (Soleus muscle)22% increase in type I fiber mean cross-sectional area; 29% increase in type II fiber mean cross-sectional area.[12]
Mitochondrial ROS SS-31DCMA Patient FibroblastsSignificantly reduced mitochondrial ROS production.[6]
Antioxidant Enzymes SS-31Aged Mice (Hind limb ischemia model)Significantly upregulated mRNA levels of SOD1, SOD2, and CAT.[7]
Bone Mineral Density ACE-031Boys with Duchenne Muscular DystrophyTrend for increased bone mineral density.[13]

Experimental Protocols

Western Blot for Apoptosis-Related Proteins (as applied in SS-31 studies)
  • Tissue Lysis: Skeletal muscle tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., GAPDH).

  • Washing: The membrane is washed three times with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

Real-Time Quantitative PCR (RT-qPCR) for Myosin Heavy Chain (MHC) Isoforms (as applied in ACE-031 studies)
  • RNA Extraction: Total RNA is isolated from muscle tissue (e.g., soleus, plantaris) using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Primers specific for the different MHC isoforms (e.g., MHC I, IIa, IIx, IIb) and a reference gene (e.g., GAPDH, β-actin) are designed.

  • RT-qPCR Reaction: The RT-qPCR is performed using a SYBR Green-based detection method in a real-time PCR system. The reaction mixture typically contains cDNA, forward and reverse primers, and SYBR Green master mix.

  • Data Analysis: The relative expression of each MHC isoform is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.[12]

Signaling Pathways and Experimental Workflows

SS31_Signaling_Pathway cluster_Mitochondrion Mitochondrion SS31 SS-31 Cardiolipin Cardiolipin SS31->Cardiolipin binds ROS Reactive Oxygen Species (ROS) SS31->ROS inhibits ETC Electron Transport Chain (ETC) Cardiolipin->ETC stabilizes ETC->ROS decreases production ATP ATP ETC->ATP increases production Apoptosis Apoptosis ROS->Apoptosis induces

Caption: SS-31 Signaling Pathway in Mitochondria.

ACE031_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Muscle Cell ACE031 ACE-031 Myostatin Myostatin (GDF-8) ACE031->Myostatin binds & inhibits ActRIIB ActRIIB Receptor Smad23 Smad2/3 Signaling ActRIIB->Smad23 activates MuscleGrowth Muscle Growth (Hypertrophy) Smad23->MuscleGrowth inhibits Myostatin_int->ActRIIB normally binds

Caption: ACE-031 Mechanism of Action.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Downstream Analysis CellCulture Cell Culture / Animal Model Treatment Treatment with SS-31 or ACE-031 CellCulture->Treatment Harvesting Tissue/Cell Harvesting Treatment->Harvesting Protein Protein Analysis (Western Blot) Harvesting->Protein RNA RNA Analysis (RT-qPCR) Harvesting->RNA Imaging Imaging (Microscopy, MRI) Harvesting->Imaging

Caption: General Experimental Workflow.

References

Comparative Analysis: SMIP-031 and Cisplatin in Cellular Response

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Initial investigations for a comparative analysis between SMIP-031 and the well-established chemotherapeutic agent cisplatin revealed that this compound is a potent and orally active PPM1A inhibitor under investigation as a host-directed therapy for Mycobacterium tuberculosis. Its mechanism involves the induction of autophagy to combat the infection.[1][2][3] This positions this compound in a different therapeutic class from cisplatin, a DNA-alkylating agent used in cancer chemotherapy.

Therefore, a direct comparative guide on their anti-cancer performance is not scientifically relevant. This guide will instead provide a comprehensive overview of cisplatin, adhering to the requested format for data presentation, experimental protocols, and signaling pathway visualizations, to serve as a valuable resource for cancer research. A comparative analysis with other platinum-based anticancer drugs, such as carboplatin or oxaliplatin, would be a more pertinent future investigation.

Cisplatin: A Comprehensive Profile

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy for various malignancies, including testicular, ovarian, bladder, lung, and head and neck cancers.[1] Its primary mechanism of action involves binding to the DNA of cancer cells, which leads to the formation of DNA adducts. These adducts interfere with DNA replication and repair, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][2]

Mechanism of Action

Upon entering a cell, the chloride ligands of cisplatin are displaced by water molecules in the low-chloride intracellular environment, forming a reactive, aquated platinum complex. This complex then covalently binds to the N7 position of purine bases in the DNA, with a preference for guanine. The most common adducts are 1,2-intrastrand crosslinks between adjacent guanine residues. These DNA lesions distort the double helix, inhibiting DNA replication and transcription, which in turn activates cellular damage response pathways.[1][2]

Quantitative Data: In Vitro Cytotoxicity of Cisplatin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of cisplatin in various cancer cell lines, demonstrating its cytotoxic efficacy.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay Method
A549Non-small cell lung cancer~10-10048-72MTT Assay
HeLaCervical cancer~50-25072Real-time monitoring
SH-SY5YNeuroblastoma~50-25072Real-time monitoring
U-2 OSOsteosarcoma~50-25072Real-time monitoring
MCF-7Breast cancerNot specifiedNot specifiedNot specified
PC-3Prostate cancerNot specifiedNot specifiedNot specified
DU145Prostate cancerNot specifiedNot specifiedNot specified

Note: IC50 values can vary significantly between studies depending on the specific experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of cisplatin.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of cisplatin on cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of cisplatin (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO or saline).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by cisplatin.

  • Methodology:

    • Seed cells in a 6-well plate and treat with cisplatin at the desired concentration and for the appropriate time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Western Blotting for Signaling Pathway Proteins

  • Objective: To analyze the effect of cisplatin on the expression and activation of key signaling proteins.

  • Methodology:

    • Treat cells with cisplatin as described above.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p53, cleaved caspase-3, phospho-JNK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways Modulated by Cisplatin

Cisplatin-induced DNA damage activates a complex network of signaling pathways that ultimately determine the cell's fate. Below are diagrams illustrating the key pathways involved in cisplatin's mechanism of action.

cisplatin_dna_damage_response Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts ATR_ATM ATR/ATM Activation DNA_Adducts->ATR_ATM p53 p53 Activation ATR_ATM->p53 DNARepair DNA Repair ATR_ATM->DNARepair CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CellCycleArrest->DNARepair Allows time for DNARepair->Apoptosis If repair fails

Figure 1: Cisplatin-induced DNA damage response pathway.

cisplatin_mapk_pathway Cisplatin Cisplatin ROS Reactive Oxygen Species (ROS) Cisplatin->ROS ERK ERK Activation Cisplatin->ERK JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis CellSurvival Cell Survival ERK->CellSurvival

Figure 2: Role of MAPK signaling in cisplatin-induced cellular response.

experimental_workflow cluster_0 In Vitro Evaluation CellCulture Cancer Cell Culture Treatment Cisplatin Treatment CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot

Figure 3: General experimental workflow for in vitro evaluation of cisplatin.

References

confirming SMIP-031 on-target effects

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "SMIP-031" has yielded no specific publicly available information regarding its on-target effects, mechanism of action, or any associated experimental data. The provided search results discuss kinase inhibitors and lipid metabolism in a general context but do not contain any mention of a molecule with this designation.

This lack of information prevents the creation of a comparison guide as requested. To proceed, please verify the name "this compound" and provide any available internal documentation or alternative public identifiers for this molecule.

Once specific information about this compound is available, a comprehensive comparison guide can be developed, including:

  • Detailed On-Target Effects: A thorough description of the validated biological targets of this compound.

  • Comparative Analysis: Objective comparison with alternative molecules or therapeutic strategies.

  • Quantitative Data Summary: Clearly structured tables presenting all relevant experimental data for easy comparison.

  • Experimental Protocols: Detailed methodologies for all key experiments cited.

  • Visualizations: Diagrams of signaling pathways and experimental workflows using Graphviz, adhering to the specified formatting requirements.

Investigational Drug SMIP-031: An Analysis of Efficacy in Emerging Therapeutic Areas

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: The term "SMIP-031" does not correspond to a recognized investigational drug in publicly available literature and clinical trial registries. It is likely a typographical error. This guide will focus on two potential candidates based on similar alphanumeric designations: SS-31 (Elamipretide) , a mitochondria-targeting peptide investigated for kidney diseases, and ACE-031 , a myostatin inhibitor studied in Duchenne muscular dystrophy. This guide presents the available efficacy data for each compound compared to the respective standard of care in their primary indications.

SS-31 (Elamipretide): A Novel Approach to Chronic Kidney Disease

SS-31, also known as Elamipretide, is a mitochondria-targeting antioxidant peptide. Its mechanism of action focuses on preserving mitochondrial integrity and function, which are often compromised in chronic kidney disease (CKD). By protecting mitochondria, SS-31 aims to reduce oxidative stress, inflammation, and cell death in the kidneys.

Comparison with Standard of Care for Chronic Kidney Disease

The current standard of care for CKD primarily involves lifestyle modifications and medications to control blood pressure and manage complications.[1][2][3] This includes a healthy diet, regular exercise, smoking cessation, and medications such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs).[2][3] These therapies aim to slow the progression of CKD but do not directly target the underlying mitochondrial dysfunction.

At present, there are no large-scale, head-to-head clinical trials directly comparing the efficacy of SS-31 with the standard of care for CKD. The available data comes from preclinical studies and early-phase clinical trials in specific patient populations.

Table 1: Summary of Preclinical Efficacy Data for SS-31 in Kidney Disease Models

ModelKey FindingsReference
Ischemia-reperfusion injury in ratsReduced serum creatinine, increased creatinine clearance, preserved mitochondrial structure, and promoted ATP recovery.[4][5]
Post-ischemic CKD in ratsRepaired damaged mitochondria, prevented glomerulosclerosis and fibrosis, and normalized inflammatory markers.[4][5]
Diabetic nephropathy in miceAlleviated proteinuria, glomerular hypertrophy, and tubular injury; suppressed oxidative stress and inflammation.[6]

A Phase 2a clinical trial (NCT01755858) investigated the effects of SS-31 in patients with atherosclerotic renal artery stenosis undergoing renal angioplasty. While not a direct study on chronic management of CKD, the results suggested a potential benefit in protecting the kidneys from ischemic injury.[6]

Experimental Protocols

Preclinical Study of SS-31 in a Rat Model of Ischemia-Reperfusion Injury:

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Bilateral renal ischemia was induced by clamping the renal arteries for 45 minutes, followed by reperfusion.

  • Intervention: SS-31 was administered intravenously at varying doses prior to reperfusion.

  • Outcome Measures: Serum creatinine and creatinine clearance were measured to assess renal function. Kidney tissue was examined using electron microscopy to evaluate mitochondrial integrity. ATP levels in the kidney tissue were also quantified.[4][5]

Signaling Pathway of SS-31 in Chronic Kidney Disease

SS31_Mechanism cluster_stress Cellular Stressors in CKD cluster_mito Mitochondrial Dysfunction cluster_ss31 SS-31 (Elamipretide) Intervention cluster_effects Cellular and Renal Outcomes Ischemia Ischemia Mito_Damage Mitochondrial Damage Ischemia->Mito_Damage Hyperglycemia Hyperglycemia Hyperglycemia->Mito_Damage Toxins Toxins Toxins->Mito_Damage ROS ↑ Reactive Oxygen Species (ROS) Inflammation Inflammation ROS->Inflammation Fibrosis Fibrosis ROS->Fibrosis Improved_Function Improved Renal Function ATP ↓ ATP Production Apoptosis Apoptosis ATP->Apoptosis Mito_Damage->ROS Mito_Damage->ATP SS31 SS-31 SS31->ROS Scavenges SS31->ATP Restores SS31->Mito_Damage Protects SS31->Improved_Function Renal_Injury Renal Injury Progression Inflammation->Renal_Injury Fibrosis->Renal_Injury Apoptosis->Renal_Injury

Caption: Mechanism of action of SS-31 in mitigating renal injury.

ACE-031: A Myostatin Inhibitor for Duchenne Muscular Dystrophy

ACE-031 is a fusion protein that acts as a decoy receptor for myostatin and other related proteins that limit muscle growth. By inhibiting these proteins, ACE-031 was developed with the aim of increasing muscle mass and strength in individuals with Duchenne muscular dystrophy (DMD).

Comparison with Standard of Care for Duchenne Muscular Dystrophy

The standard of care for DMD is primarily supportive and focuses on managing symptoms and slowing disease progression.[6][7][8][9][10] This includes physical therapy, corticosteroids to reduce inflammation and preserve muscle strength, and management of cardiac and respiratory complications.

A Phase 2 clinical trial (NCT01099761) of ACE-031 in boys with DMD provided some efficacy data relative to a placebo group, who were on a stable corticosteroid regimen as part of the standard of care.

Table 2: Summary of Efficacy Data from the Phase 2 Trial of ACE-031 in DMD

Outcome MeasureACE-031 Treatment GroupPlacebo Groupp-value
Change in Lean Body MassIncreasedNo significant changeNot reported
6-Minute Walk TestTrend towards maintenance or improvementDeclineNot statistically significant

It is important to note that this clinical trial was terminated prematurely due to safety concerns, specifically minor bleeding events (epistaxis) and the development of telangiectasias (small, dilated blood vessels).[8][11] Therefore, despite some positive trends in efficacy, the unfavorable risk-benefit profile led to the discontinuation of its development.

Experimental Protocols

Phase 2, Randomized, Placebo-Controlled, Ascending-Dose Study of ACE-031 in DMD (NCT01099761):

  • Participants: Ambulatory boys with a confirmed diagnosis of DMD, on stable corticosteroid therapy.

  • Intervention: Subcutaneous injections of ACE-031 at ascending doses or placebo every 2 to 4 weeks.

  • Primary Objective: To evaluate the safety and tolerability of ACE-031.

  • Secondary Objectives: To characterize the pharmacokinetics and pharmacodynamics of ACE-031.

  • Efficacy Assessments: 6-Minute Walk Test, 10-Meter Walk/Run Test, 4-Stair Climb Test, Gower's Maneuver, muscle strength testing (myometry), and body composition analysis (DXA scans).[11]

Experimental Workflow for a DMD Clinical Trial

DMD_Trial_Workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_assessment Efficacy and Safety Assessment cluster_analysis Data Analysis and Conclusion Inclusion Inclusion Criteria Met (e.g., confirmed DMD, ambulatory) Consent Informed Consent Inclusion->Consent Exclusion Exclusion Criteria Met (e.g., certain medications, comorbidities) Randomize Randomization (Double-blind) Consent->Randomize Drug Investigational Drug (e.g., ACE-031) Randomize->Drug Placebo Placebo Randomize->Placebo Efficacy Efficacy Endpoints (e.g., 6MWT, strength tests) Drug->Efficacy Safety Safety Monitoring (Adverse events, lab tests) Drug->Safety Placebo->Efficacy Placebo->Safety Analysis Statistical Analysis Efficacy->Analysis Safety->Analysis Conclusion Conclusion on Efficacy and Safety Analysis->Conclusion

Caption: A generalized workflow for a clinical trial in DMD.

References

Comparative Analysis of SMIP-031, a Novel PPM1A Inhibitor, with Competing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of SMIP-031, a potent and orally active inhibitor of Protein Phosphatase Magnesium-Dependent 1A (PPM1A), with other known PPM1A inhibitors. The data presented is intended to offer an objective overview of the current landscape of PPM1A-targeting compounds, supported by available experimental evidence.

Introduction to PPM1A and its Inhibition

Protein Phosphatase 1A (PPM1A), also known as PP2Cα, is a member of the PP2C family of Ser/Thr protein phosphatases. It acts as a negative regulator in several critical cellular signaling pathways, including TGF-beta, Hippo-YAP, MAPK, and NF-kappa-B, by dephosphorylating key signaling proteins.[1][2][3][4][5][6] Dysregulation of PPM1A has been implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it an attractive therapeutic target.[7][8]

This compound has been identified as a potent PPM1A inhibitor with an IC50 value of 180 nM.[9][10] It represents a significant advancement over its predecessor, SMIP-30, and is being investigated for its therapeutic potential, particularly in the context of host-directed therapy for Mycobacterium tuberculosis.[9][11]

Quantitative Comparison of PPM1A Inhibitors

The following table summarizes the available quantitative data for this compound and its competitor compounds. Direct head-to-head studies are limited, and data is compiled from individual compound characterizations.

CompoundTarget(s)IC50 / KiKey Reported EffectsOral Bioavailability (F)References
This compound PPM1A IC50 = 180 nM Activates autophagy, promotes M. tuberculosis clearance in macrophages.74% [9][10]
SMIP-30PPM1AIC50 = 1.19 µMActivates autophagy, restricts intracellular survival of M. tuberculosis.Not Reported[9][11]
Sanguinarine chloridePPM1A (non-specific)Not ReportedAmeliorates osteoarthritis severity in mice.Not Reported[12]
BC-21PPM1A inhibitorNot ReportedAmeliorates osteoarthritis severity in mice.Not Reported[12]
CadmiumPPM1A, PPM1GKi ≈ 300 nM (for PPM1A)Potent, competitive inhibitor. Toxic heavy metal.Not Applicable[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of PPM1A in key signaling pathways and a general workflow for evaluating PPM1A inhibitors.

PPM1A_Signaling_Pathways cluster_TGF_beta TGF-β Pathway cluster_Hippo Hippo-YAP Pathway cluster_MAPK MAPK Pathway TGFbR TGF-β Receptor Smad2_3 p-Smad2/3 TGFbR->Smad2_3 Phosphorylates LATS1 LATS1 YAP p-YAP (S127) LATS1->YAP Phosphorylates MKKs MKKs p38_JNK p-p38/JNK MKKs->p38_JNK Phosphorylates PPM1A PPM1A PPM1A->Smad2_3 Dephosphorylates PPM1A->YAP Dephosphorylates PPM1A->p38_JNK Dephosphorylates SMIP_031 This compound SMIP_031->PPM1A Inhibits

Caption: PPM1A negatively regulates multiple signaling pathways.

Inhibitor_Evaluation_Workflow Start Compound Library Screening Biochemical_Assay In vitro PPM1A Phosphatase Assay (IC50) Start->Biochemical_Assay Cell_based_Assay Cellular Assays (e.g., Autophagy, Cytotoxicity) Biochemical_Assay->Cell_based_Assay PK_Studies Pharmacokinetic Studies (e.g., Oral Bioavailability) Cell_based_Assay->PK_Studies In_vivo_Model In vivo Efficacy Models (e.g., Disease Models) PK_Studies->In_vivo_Model Lead_Optimization Lead Optimization In_vivo_Model->Lead_Optimization

Caption: General workflow for PPM1A inhibitor evaluation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays commonly used to evaluate PPM1A inhibitors.

In Vitro PPM1A Phosphatase Activity Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on PPM1A enzymatic activity and for calculating its IC50 value.

Objective: To measure the dose-dependent inhibition of PPM1A phosphatase activity by a test compound.

Materials:

  • Recombinant human PPM1A enzyme

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MnCl2, 1 mM DTT)

  • Phosphopeptide substrate (e.g., a synthetic peptide with a phosphorylated serine or threonine residue recognized by PPM1A)

  • Malachite Green Phosphate Assay Kit or equivalent for detecting released phosphate

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the PPM1A enzyme to each well (except for the negative control).

  • Add the diluted test compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding the Malachite Green reagent (or other phosphate detection reagent).

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Autophagy Assay (LC3-II Immunoblotting)

This assay is used to assess the induction of autophagy in cells treated with a PPM1A inhibitor, as autophagy is a known downstream effect of PPM1A inhibition.[9]

Objective: To detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation, in cells treated with a test compound.

Materials:

  • Cell line of interest (e.g., macrophages)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and membranes (e.g., PVDF)

  • Primary antibodies: anti-LC3B and anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours).

  • Lyse the cells in lysis buffer and collect the total protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading.

  • Quantify the band intensities for LC3-II and β-actin to determine the relative increase in LC3-II levels upon treatment.

Conclusion

This compound emerges as a promising, potent, and orally bioavailable PPM1A inhibitor with demonstrated efficacy in preclinical models of infectious disease. Its favorable pharmacokinetic profile suggests a potential advantage over other identified PPM1A inhibitors, for which such data is often lacking. However, the landscape of selective PPM1A inhibitors is still evolving, and direct comparative studies are needed to fully elucidate the relative strengths and weaknesses of these compounds. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel PPM1A inhibitors as they are developed.

References

Assessing the Specificity of SMIP-031: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SMIP-031's performance against alternative compounds, supported by experimental data. This compound is a potent small molecule inhibitor of Protein Phosphatase Magnesium-dependent 1A (PPM1A), a promising host-directed therapy target for tuberculosis.

This guide details the specificity and mechanism of action of this compound, presenting its performance alongside other PPM1A inhibitors and alternative host-directed therapeutic strategies for tuberculosis. Quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided.

This compound: A Potent and Selective PPM1A Inhibitor

This compound is a derivative of SMIP-30, a previously identified PPM1A inhibitor. Through redesign, this compound exhibits significantly enhanced potency.

Table 1: In Vitro Inhibitory Activity of SMIP Compounds against PPM1A

CompoundTargetIC50 (nM)
This compound PPM1A 180
SMIP-30PPM1A1190

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The increased potency of this compound makes it a more promising candidate for therapeutic development.

Specificity Profile of this compound's Predecessor, SMIP-30

While a comprehensive selectivity panel for this compound is not yet publicly available, data for its parent compound, SMIP-30, demonstrates a favorable selectivity profile. SMIP-30 shows significant selectivity for PPM1A over its closest homolog, PPM1B.

Table 2: Specificity of SMIP-30 against a Related Phosphatase

CompoundTargetIC50 (µM)
SMIP-30PPM1A1.19
SMIP-30PPM1B>30

This greater than 25-fold selectivity for PPM1A over PPM1B suggests that this compound is also likely to be a highly selective inhibitor.

Mechanism of Action: Targeting Host-Directed Therapy for Tuberculosis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, can survive and replicate within host macrophages by manipulating host cellular processes. PPM1A is a host phosphatase that Mtb exploits to suppress autophagy, a key cellular defense mechanism.

By inhibiting PPM1A, this compound enhances the phosphorylation of key autophagy proteins, leading to the activation of autophagy and subsequent clearance of intracellular Mtb.

cluster_0 Macrophage Mtb Mycobacterium tuberculosis PPM1A PPM1A Mtb->PPM1A Activates Autophagy Autophagy PPM1A->Autophagy Inhibits Mtb_Clearance Mtb Clearance Autophagy->Mtb_Clearance Leads to SMIP031 This compound SMIP031->PPM1A Inhibits A Compound Dispensing: Add test compounds in various concentrations to assay plate. B Enzyme Addition: Add PPM1A enzyme solution to each well. A->B C Pre-incubation: Incubate at room temperature for 15 minutes. B->C D Reaction Initiation: Add DiFMUP substrate to all wells to start the reaction. C->D E Incubation: Incubate at 37°C for 60 minutes. D->E F Fluorescence Reading: Measure fluorescence intensity (Ex/Em = 355/460 nm). E->F G Data Analysis: Calculate percent inhibition and determine IC50 values. F->G

Validation of SMIP-031 as a Chemical Probe for PPM1A

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive validation of SMIP-031 as a chemical probe for Protein Phosphatase, Mg2+/Mn2+-dependent 1A (PPM1A). It is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for studying the role of PPM1A in various biological processes, particularly in the context of tuberculosis. This document compares this compound with other known PPM1A inhibitors and provides detailed experimental protocols for its validation.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of PPM1A. It is a derivative of SMIP-30, a previously identified PPM1A inhibitor, and was developed as a host-directed therapy agent for tuberculosis.[1] The primary mechanism of action of this compound involves the inhibition of PPM1A, a phosphatase that is exploited by Mycobacterium tuberculosis (Mtb) to survive within host macrophages.[1] By inhibiting PPM1A, this compound enhances the phosphorylation of p62/SQSTM1, a key autophagy receptor, leading to the activation of autophagy and subsequent clearance of intracellular Mtb.[1]

Comparative Analysis of PPM1A Inhibitors

A critical aspect of validating a chemical probe is to compare its performance against other available tools targeting the same protein. This section provides a comparative overview of this compound and other known PPM1A inhibitors.

Data Presentation

CompoundTargetIC50/KiKnown Off-TargetsReference
This compound PPM1A 180 nM (IC50) Not publicly available[1]
SMIP-30PPM1A1.19 µM (IC50)Not publicly available[1]
SanguinarinePP2C family0.68 µM (Ki)Telomerase, LSD1, CYP1A1, induces ROS
BC-21PPM1ANot publicly availableNot publicly available

Key Insights:

  • Potency: this compound demonstrates significantly higher potency for PPM1A compared to its parent compound, SMIP-30.[1]

  • Selectivity: While this compound is described as selective, comprehensive selectivity data, such as a kinase panel screen, is not yet publicly available. This is a critical dataset for fully validating its use as a chemical probe.

  • Alternatives: Sanguinarine, a natural alkaloid, is a known inhibitor of the PP2C family, to which PPM1A belongs. However, it is a promiscuous compound with multiple off-target effects, including the induction of reactive oxygen species (ROS), which can confound experimental results. Another reported PPM1A inhibitor is BC-21, but quantitative data on its potency and selectivity are not available in the public domain.

PPM1A Signaling Pathway in Tuberculosis

In the context of Mycobacterium tuberculosis infection of macrophages, PPM1A plays a crucial role in suppressing host defense mechanisms. The following diagram illustrates the signaling pathway modulated by this compound.

PPM1A_Pathway cluster_macrophage Infected Macrophage Mtb M. tuberculosis PPM1A PPM1A Mtb->PPM1A Upregulates Macrophage Macrophage p_p62 Phospho-p62 PPM1A->p_p62 Dephosphorylates JNK JNK PPM1A->JNK Inactivates SMIP031 This compound SMIP031->PPM1A Inhibits Autophagy Autophagy p_p62->Autophagy Activates Mtb_Clearance Mtb Clearance Autophagy->Mtb_Clearance Leads to Apoptosis Apoptosis JNK->Apoptosis Induces

Caption: PPM1A signaling in Mtb-infected macrophages.

Experimental Protocols

To aid researchers in validating and utilizing this compound, this section provides detailed protocols for key experiments.

In Vitro PPM1A Inhibition Assay

This assay determines the direct inhibitory activity of this compound on recombinant PPM1A.

Workflow Diagram

in_vitro_inhibition Reagents Prepare Reagents: - Recombinant PPM1A - Phosphopeptide Substrate - this compound dilutions Incubation Incubate PPM1A with this compound Reagents->Incubation Reaction Initiate reaction with substrate Incubation->Reaction Detection Detect phosphate release Reaction->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for in vitro PPM1A inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human PPM1A in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

    • Prepare a stock solution of a phosphopeptide substrate for PPM1A.

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each this compound dilution.

    • Add 20 µL of the PPM1A enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the phosphatase reaction by adding 20 µL of the phosphopeptide substrate.

    • Incubate for 30 minutes at 30°C.

  • Detection:

    • Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as a Malachite Green-based assay.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its target in a cellular context.

Workflow Diagram

cetsa_workflow Cell_Treatment Treat cells with this compound or vehicle Heating Heat cell lysates to various temperatures Cell_Treatment->Heating Centrifugation Separate soluble and aggregated proteins Heating->Centrifugation Western_Blot Analyze soluble fraction for PPM1A by Western Blot Centrifugation->Western_Blot Analysis Compare thermal stability Western_Blot->Analysis

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment:

    • Culture macrophages (e.g., THP-1 cells) to a sufficient density.

    • Treat the cells with either this compound (at a concentration several-fold above the IC50) or vehicle (DMSO) for 1-2 hours.

  • Cell Lysis and Heating:

    • Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the levels of soluble PPM1A in each sample by Western blotting using a specific anti-PPM1A antibody.

  • Data Analysis:

    • Quantify the band intensities and plot them against the temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures for the this compound-treated samples indicates target engagement.

Autophagy Induction Assay

This assay measures the ability of this compound to induce autophagy in macrophages.

Protocol:

  • Cell Culture and Treatment:

    • Plate macrophages in a multi-well plate suitable for microscopy or flow cytometry.

    • Treat the cells with varying concentrations of this compound for a defined period (e.g., 6-24 hours). Include a positive control (e.g., rapamycin) and a vehicle control.

  • Detection of Autophagosomes:

    • Immunofluorescence for LC3: Fix and permeabilize the cells. Stain with an antibody against LC3, a marker for autophagosomes. A secondary fluorescently labeled antibody is then used for visualization.

    • Flow Cytometry: Use a fluorescent dye that specifically labels autophagic vacuoles according to the manufacturer's protocol.

  • Analysis:

    • Microscopy: Quantify the number of LC3 puncta per cell. An increase in puncta indicates the induction of autophagy.

    • Flow Cytometry: Measure the increase in fluorescence intensity in the treated cells compared to the controls.

Conclusion and Future Directions

This compound is a promising chemical probe for studying the function of PPM1A. Its high potency and demonstrated mechanism of action in the context of tuberculosis make it a valuable tool for researchers. However, to fully validate this compound as a reliable chemical probe, further studies are required. Specifically, a comprehensive off-target profiling, including a broad kinase selectivity screen, is essential to understand its specificity. Direct comparative studies with other reported PPM1A inhibitors under standardized assay conditions would also be beneficial to the research community. As these data become available, the utility of this compound as a precise tool to dissect the roles of PPM1A in health and disease will be further solidified.

References

comparing in vitro and in vivo results for SMIP-031

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the compound "SMIP-031". Extensive searches have not yielded any specific scientific data or publications for a compound with this designation. It is possible that "this compound" is a typographical error.

However, the search results did identify several other compounds with similar naming conventions for which substantial research exists. These include:

  • SS-31 (Elamipretide): A mitochondria-targeting peptide that has been investigated for its role in protecting against oxidative stress and mitochondrial dysfunction.

  • ACE-031: A soluble form of the activin receptor type IIB that acts as a myostatin inhibitor, promoting muscle growth.

  • SMIP 004: An inhibitor of S-phase kinase-associated protein 2 (SKP2) that has been studied for its potential in cancer therapy.

To provide you with an accurate and relevant comparison guide, please clarify which of these compounds, or another compound, you are interested in. Once the correct compound is identified, a comprehensive guide comparing its in vitro and in vivo results with detailed experimental protocols and visualizations can be generated.

No Public Data Available on Synergistic Use of SMIP-031

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the therapeutic agent SMIP-031 have revealed no publicly available data on its synergistic effects with other therapeutic agents. The compound, identified as a PPM1A (Protein Phosphatase, Mg2+/Mn2+ dependent 1A) activator, is currently in the preclinical stage of development for the treatment of tuberculosis.

This compound is being developed by Nanjing University of Chinese Medicine and its research and development status is preclinical, focusing on infectious diseases[1]. Due to its early stage of development, comprehensive studies on combination therapies, which are typically conducted in later preclinical or clinical phases, do not appear to have been published in peer-reviewed literature.

Searches for "this compound" in combination with terms such as "synergy," "combination therapy," and "cancer" did not yield any relevant results detailing its use with other drugs. The initial search results were confounded by similarly named compounds, such as "SMIP 004," which is an SKP2 (S-phase kinase-associated protein 2) inhibitor investigated for its potential in treating prostate and breast cancer. However, SMIP 004 is a distinct molecule from this compound.

The request for a detailed comparison guide, including quantitative data from experimental studies, detailed methodologies, and signaling pathway diagrams, cannot be fulfilled at this time due to the absence of the necessary scientific literature. Further research and clinical progression of this compound will be required before such data becomes available.

For researchers and drug development professionals interested in the field of therapeutic synergies, numerous studies exist for other compounds. For example, combination therapies are a cornerstone of modern cancer treatment, with extensive research into the synergistic effects of various drug classes, including chemotherapy, targeted therapy, and immunotherapy. However, specific data relating to this compound in this context is not yet available.

References

Safety Operating Guide

Navigating the Proper Disposal of SMIP-031: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for "SMIP-031" is not publicly available, established protocols for the handling of laboratory chemicals provide a clear framework for its safe disposal. This guide outlines the essential steps and precautions to ensure the safe management of this compound waste, aligning with general best practices for chemical disposal.

General Principles of Chemical Waste Disposal

When a specific SDS is not immediately accessible, it is imperative to handle the substance with caution and adhere to the general safety protocols of your institution. The following procedures, derived from standard safety guidelines, should be applied to the disposal of this compound.

Key Disposal Steps:

  • Do Not Mix with Other Waste : Keep this compound waste in its original or a clearly labeled, compatible container.[1] Never mix it with other chemical wastes unless explicitly instructed to do so by a qualified professional.[1]

  • Consult Institutional Safety Protocols : Your primary resource should be your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance on the disposal of unknown or uncharacterized substances and are familiar with local and national regulations.

  • Follow Local and National Regulations : All chemical waste must be disposed of in accordance with applicable governmental regulations.[1] These regulations are in place to protect both human health and the environment.

  • Engage a Professional Waste Disposal Service : For final disposal, especially for uncharacterized substances, it is essential to use a licensed professional waste disposal company. These companies are equipped to handle and dispose of chemical waste safely and legally.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, and eye and face protection, when handling chemical waste.

  • Spill Management : In the event of a spill, do not allow the product to enter drains. Collect and contain the spilled material, and dispose of it as hazardous waste.

Summary of General Chemical Disposal Procedures

The following table summarizes the key considerations for the disposal of a laboratory chemical like this compound, particularly in the absence of a specific Safety Data Sheet.

Consideration Procedure Rationale
Waste Segregation Keep in original or properly labeled container. Do not mix with other wastes.[1]Prevents unintended chemical reactions and ensures proper identification for disposal.
Regulatory Compliance Adhere to all local and national waste disposal regulations.[1]Ensures legal and safe disposal, minimizing environmental impact.
Institutional Guidance Consult your institution's Environmental Health and Safety (EHS) department.Provides specific protocols tailored to your location and facilities.
Professional Disposal Entrust final disposal to a licensed professional waste disposal company.Guarantees that the waste is handled and disposed of according to the highest safety and environmental standards.
Personal Safety Wear appropriate Personal Protective Equipment (PPE) at all times.Protects the handler from potential exposure and injury.
Spill Containment Prevent spills from entering drains. Contain and collect any spilled material for proper disposal.Avoids environmental contamination and ensures that all waste is properly accounted for.

Experimental Protocols for Disposal

Without a specific SDS for this compound, no detailed experimental protocols for its disposal can be provided. The standard and recommended procedure is to treat it as a chemical waste of unknown hazard and to follow the conservative guidelines outlined above. Any experimental procedure for neutralization or deactivation should only be attempted by qualified personnel with a thorough understanding of the chemical's properties and in accordance with institutional EHS-approved protocols.

Disposal Workflow for a Laboratory Chemical

start Start: Need to Dispose of Chemical (e.g., this compound) sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow specific disposal instructions in the SDS. sds_check->sds_yes Yes sds_no Treat as chemical of unknown hazard. sds_check->sds_no No waste_container Store in a labeled, sealed, and compatible waste container. Do not mix with other wastes. sds_yes->waste_container consult_ehs Consult Institutional Environmental Health & Safety (EHS) Department sds_no->consult_ehs consult_ehs->waste_container ppe Wear appropriate Personal Protective Equipment (PPE). waste_container->ppe professional_disposal Arrange for pickup by a licensed professional waste disposal service. ppe->professional_disposal end End: Chemical Waste Properly Disposed professional_disposal->end

General workflow for the disposal of a laboratory chemical.

References

Personal protective equipment for handling SMIP-031

Author: BenchChem Technical Support Team. Date: December 2025

Detailed safety and handling information, including personal protective equipment (PPE), operational procedures, and disposal plans for a substance identified as "SMIP-031" could not be located.

Extensive searches of chemical safety databases and scientific literature did not yield a specific Safety Data Sheet (SDS) or any verifiable information regarding the chemical properties, biological mechanism, or handling protocols for "this compound". One vendor lists a product with this identifier but provides no further details.

It is possible that "this compound" is an internal research code, a less common synonym, or a typographical error for another compound. For the safety of researchers and professionals, it is crucial to work with accurate and verified information.

Potential Alternative Compounds

During the search, information was found for compounds with similar-sounding names, which may be of interest if "this compound" was a misidentification:

  • SS-31 (Elamipretide): A mitochondria-targeting peptide that has been investigated for its therapeutic potential in various diseases. It is known to interact with the inner mitochondrial membrane.

  • HC-030031: A TRPA1 antagonist, which is a compound that blocks the activity of the TRPA1 ion channel. The Globally Harmonized System (GHS) classification for this compound indicates it is toxic if swallowed.

  • ACE-031: A soluble form of the activin type IIB receptor, which has been studied for its effects on muscle growth.

Without a confirmed chemical identity for "this compound," providing any specific guidance on its handling and safety would be speculative and potentially hazardous.

Recommendations for Researchers

To ensure the safe handling of the substance , it is imperative to:

  • Verify the Chemical Identity: Confirm the precise chemical name, CAS number, or structure of "this compound" from the original source.

  • Request the Safety Data Sheet (SDS): The manufacturer or supplier is obligated to provide an SDS for any hazardous chemical. This document contains essential information on PPE, first aid, handling, and disposal.

  • Conduct a Risk Assessment: Once the chemical is correctly identified, a thorough risk assessment should be performed to establish safe laboratory procedures.

Until "this compound" can be positively identified and its associated hazards understood, it should be handled with extreme caution, utilizing standard universal precautions for unknown chemical compounds. This includes, at a minimum, the use of a certified chemical fume hood, appropriate gloves, eye protection, and a lab coat.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.